Pentazocine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
22205-05-6 |
|---|---|
Molecular Formula |
C19H28ClNO |
Molecular Weight |
321.9 g/mol |
IUPAC Name |
1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |
InChI |
InChI=1S/C19H27NO.ClH/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;/h5-7,12,14,18,21H,8-11H2,1-4H3;1H |
InChI Key |
OQGYMIIFOSJQSF-UHFFFAOYSA-N |
SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Maze: An In-Depth Guide to the Mechanism of Action of Pentazocine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentazocine (B1679294) hydrochloride, a synthetic benzomorphan (B1203429) derivative, presents a complex pharmacological profile as a mixed agonist-antagonist opioid analgesic. This guide delineates the intricate molecular mechanisms underpinning its therapeutic and adverse effects. By acting as an agonist at the kappa-opioid receptor (KOR) and a weak antagonist or partial agonist at the mu-opioid receptor (MOR), pentazocine occupies a unique niche in pain management. Furthermore, its interaction with sigma (σ) receptors contributes to its complex pharmacological signature, including potential psychotomimetic effects. This document provides a comprehensive overview of its receptor binding affinities, functional activities, and the downstream signaling cascades it modulates, supported by detailed experimental protocols and visual representations of key pathways and workflows.
Receptor Binding and Functional Activity Profile
Pentazocine's pharmacological actions are dictated by its differential affinity and efficacy at various central nervous system receptors. The racemic mixture of pentazocine is comprised of two enantiomers, (-)-pentazocine and (+)-pentazocine, each with distinct receptor interaction profiles. (-)-Pentazocine is primarily responsible for the opioid receptor-mediated analgesia, while (+)-pentazocine exhibits a higher affinity for sigma receptors.[1]
Quantitative Receptor Binding Affinities
The binding affinity of pentazocine and its enantiomers to opioid and sigma receptors is typically determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the ligand's affinity for a receptor; a lower Ki value indicates a higher affinity.
| Compound | Receptor Subtype | Ki (nM) | Species/Tissue | Radioligand | Reference |
| (-)-Pentazocine | Mu-Opioid (MOR) | 3.2 | Human (CHO cells) | [3H]DAMGO | [2] |
| Mu-Opioid (MOR) | 85.6 ± 13.3 | Human (CHO cells) | [3H]DAMGO | [3] | |
| Delta-Opioid (DOR) | 62 | Human (CHO cells) | [3H]DPDPE | [2] | |
| Delta-Opioid (DOR) | 641 ± 88 | Human (CHO cells) | [3H]DPDPE | [3] | |
| Kappa-Opioid (KOR) | 7.6 | Human (CHO cells) | [3H]U69593 | [2] | |
| Kappa-Opioid (KOR) | 35.2 ± 2.6 | Human (CHO cells) | [3H]U69593 | [3] | |
| Racemic Pentazocine | Mu-Opioid (MOR) | >100 | Human (recombinant) | [3H]-DAMGO | [4][5] |
| (+)-Pentazocine | Sigma-1 (σ1) | ~7 | Rat brain | --INVALID-LINK---pentazocine | [6] |
| Sigma-1 (σ1) | 3.68 ± 0.46 (KD) | Human frontal cortex | --INVALID-LINK---pentazocine | [7] |
Note: Variations in Ki values can be attributed to different experimental conditions, such as tissue preparation and radioligand used.
Quantitative Functional Activity
The functional activity of pentazocine is assessed through various in vitro assays that measure the cellular response following receptor binding. Common assays include GTPγS binding assays, which measure G-protein activation, and cAMP accumulation assays, which assess the inhibition of adenylyl cyclase.
| Compound | Receptor Subtype | Assay | Parameter | Value (nM) | Efficacy (Imax %) | Reference |
| (-)-Pentazocine | Mu-Opioid (MOR) | cAMP Accumulation | IC50 | 42.8 ± 12.9 | 52.8 ± 3.0 | [3] |
| Delta-Opioid (DOR) | cAMP Accumulation | IC50 | 255 ± 46 | 89.3 ± 4.3 | [3] | |
| Kappa-Opioid (KOR) | cAMP Accumulation | IC50 | 39.6 ± 14.8 | 82.1 ± 3.7 | [3] | |
| (-)-Pentazocine | Mu-Opioid (MOR) | GTPγS Binding | EC50 | 43 | - | [2] |
| Delta-Opioid (DOR) | GTPγS Binding | EC50 | 255 | - | [2] | |
| Kappa-Opioid (KOR) | GTPγS Binding | EC50 | 40 | - | [2] |
IC50: Half-maximal inhibitory concentration. Emax: Maximum effect.
Signaling Pathways
Pentazocine's interaction with opioid receptors initiates a cascade of intracellular signaling events characteristic of G-protein coupled receptors (GPCRs).
Opioid Receptor-Mediated Signaling
Upon binding to KOR and MOR, pentazocine stabilizes a receptor conformation that promotes the activation of inhibitory G-proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA). The Gβγ subunit can also directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). The combined effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic effect of pentazocine.
Sigma Receptor Interaction
The clinical significance of pentazocine's interaction with sigma receptors is less well-defined. (+)-Pentazocine is a selective sigma-1 receptor agonist.[8] Sigma-1 receptors are intracellular chaperones that can modulate a variety of signaling pathways, including calcium signaling and ion channel function. The psychotomimetic effects of pentazocine, such as hallucinations and dysphoria, are thought to be mediated, at least in part, through its action at sigma receptors.
Key Experimental Protocols
The characterization of pentazocine's mechanism of action relies on a suite of in vitro pharmacological assays.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., brain) or cells expressing the receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, incubate a fixed concentration of a selective radioligand (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U-69,593 for KOR) with the prepared cell membranes.
-
Add increasing concentrations of the unlabeled test compound (pentazocine).
-
To determine non-specific binding, a separate set of wells includes a high concentration of an unlabeled, high-affinity ligand.
-
Incubate the plate at a defined temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes bound to the radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a GPCR. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.
Methodology:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Procedure:
-
In a 96-well plate, incubate the cell membranes with increasing concentrations of the agonist (pentazocine) in an assay buffer containing GDP.
-
To initiate the reaction, add [35S]GTPγS.
-
Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Calculate the agonist-stimulated specific binding.
-
Plot the specific binding against the logarithm of the agonist concentration.
-
Determine the EC50 (potency) and Emax (efficacy) values from the dose-response curve.
-
cAMP Accumulation Assay
This assay measures the ability of an opioid agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Methodology:
-
Cell Culture: Use cells stably expressing the opioid receptor of interest.
-
Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.
-
Treat the cells with varying concentrations of the opioid agonist (pentazocine).
-
Incubate for a defined period.
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration.
-
Determine the IC50 and Imax values from the resulting dose-response curve.
-
Conclusion
Pentazocine hydrochloride's mechanism of action is a multifaceted interplay of its interactions with kappa, mu, and sigma receptors. Its primary analgesic effects are driven by its agonism at the kappa-opioid receptor and partial agonism at the mu-opioid receptor, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. The binding to sigma receptors likely contributes to its unique side-effect profile. A thorough understanding of these molecular interactions, quantified by the experimental approaches detailed herein, is crucial for the rational design and development of novel analgesics with improved therapeutic indices.
References
- 1. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. benchchem.com [benchchem.com]
- 6. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of [3H]pentazocine binding sites in post-mortem human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of (+)-pentazocine on the antinociceptive effects of (-)-pentazocine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentazocine Hydrochloride: A Technical Guide to its Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentazocine (B1679294) hydrochloride is a synthetically derived benzomorphan (B1203429) analgesic with a multifaceted mechanism of action, primarily engaging with the endogenous opioid system and sigma receptors. This technical guide provides an in-depth analysis of its receptor binding profile, leveraging quantitative data from radioligand binding assays. Detailed experimental protocols and visualizations of key signaling pathways are presented to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction
Initially synthesized in the 1950s, pentazocine was introduced for the management of moderate to severe pain. Its classification as a mixed agonist-antagonist opioid stems from its distinct interactions with different opioid receptor subtypes, a characteristic that also contributes to its unique pharmacological and side-effect profile, including a "ceiling effect" for respiratory depression.[1][2] A thorough understanding of its receptor binding affinities is crucial for elucidating its therapeutic effects and potential for adverse reactions.
Pentazocine is a racemic mixture of two enantiomers, (+)-pentazocine and (-)-pentazocine, each possessing a distinct pharmacological footprint.[3] The (-)-enantiomer is primarily responsible for the opioid receptor interactions, while the (+)-enantiomer exhibits a higher affinity for sigma receptors.[3] This guide will dissect the binding characteristics of both the racemic mixture and its individual stereoisomers.
Receptor Binding Affinity of Pentazocine
The interaction of pentazocine with its target receptors is quantified by its binding affinity, commonly expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The following tables summarize the quantitative binding data for pentazocine and its enantiomers at key physiological receptors.
Opioid Receptor Binding Profile
Pentazocine primarily interacts with the kappa (κ) and mu (μ) opioid receptors and to a lesser extent with the delta (δ) opioid receptor.[4]
Table 1: Opioid Receptor Binding Affinities of (-)-Pentazocine
| Receptor Subtype | Ki (nM) | Species/Tissue Source | Radioligand | Reference |
| Kappa (KOR) | 7.6 | CHO cells expressing human KOR | Not Specified | [4] |
| Mu (MOR) | 3.2 | CHO cells expressing human MOR | Not Specified | [4] |
| Delta (DOR) | 62 | CHO cells expressing human DOR | Not Specified | [4] |
Note: Data presented is for the (-)-enantiomer, which is primarily responsible for opioid activity.
Sigma Receptor Binding Profile
The (+)-enantiomer of pentazocine demonstrates a notable affinity for sigma receptors, which are non-opioid receptors implicated in a variety of cellular functions and psychotomimetic effects.[3]
Table 2: Sigma Receptor Binding Affinities of (+)-Pentazocine
| Receptor Subtype | Ki (nM) | Species/Tissue Source | Radioligand | Reference |
| Sigma-1 | ~7 | Rat Brain | --INVALID-LINK---Pentazocine | [5] |
| Sigma-1 | 2.9 | Guinea Pig Brain Membranes | --INVALID-LINK---Pentazocine | [6] |
| Sigma-1 | 4.6 | Guinea Pig Brain Homogenates | Not Specified | [7] |
| Sigma-2 | 63.1 | Guinea Pig Brain Homogenates | [3H]DTG | [7] |
Experimental Protocols: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. Below is a detailed methodology for a competitive binding assay to determine the Ki of a test compound, such as pentazocine, at a specific receptor.
General Protocol for Competitive Opioid Receptor Binding Assay
This protocol is adapted from established methodologies for opioid receptor binding.[8]
1. Membrane Preparation:
- Tissue (e.g., guinea pig brain) or cells expressing the target receptor (e.g., CHO cells with human MOR) are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
- The homogenate is centrifuged at low speed to remove cellular debris.
- The supernatant is then subjected to high-speed centrifugation to pellet the membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer.
- Protein concentration is determined using a standard method (e.g., BCA assay).
2. Binding Assay:
- The assay is typically performed in a 96-well plate format.
- To each well, add:
- A fixed volume of membrane preparation.
- A fixed concentration of a specific radioligand (e.g., [3H]DAMGO for MOR, [3H]U-69,593 for KOR). The concentration is typically at or near the Kd of the radioligand for the receptor.
- Varying concentrations of the unlabeled test compound (pentazocine).
- Total Binding: Wells containing membranes and radioligand only.
- Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-labeled competing ligand (e.g., naloxone) to saturate all specific binding sites.
- The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Detection:
- The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
- The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
- The filters are then placed in scintillation vials with scintillation fluid.
- The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
- Specific Binding is calculated by subtracting the non-specific binding from the total binding.
- The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
- A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
- Ki = IC50 / (1 + [L]/Kd)
- Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Specific Protocol for 3H-Pentazocine Binding Assay for Sigma-1 Receptors
This protocol is based on the characterization of --INVALID-LINK---pentazocine binding.[6]
-
Tissue: Guinea pig brain membranes.
-
Radioligand: --INVALID-LINK---Pentazocine.
-
Incubation: 120 minutes at 37°C to reach equilibrium.
-
Assay Buffer: Tris-HCl buffer (pH 7.4).
-
Non-specific Binding Determination: In the presence of a high concentration of unlabeled haloperidol (B65202) or (+)-pentazocine.
-
Separation and Detection: Rapid vacuum filtration followed by liquid scintillation counting.
Signaling Pathways
Pentazocine's interaction with opioid receptors initiates intracellular signaling cascades that ultimately modulate neuronal excitability and neurotransmitter release.
Kappa Opioid Receptor (KOR) Agonism
As an agonist at the KOR, pentazocine activates G-protein coupled signaling pathways.[9] This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[9] Reduced cAMP levels affect the function of various downstream effectors, including ion channels, leading to neuronal hyperpolarization and a reduction in the release of nociceptive neurotransmitters like substance P and glutamate.[9]
Mu Opioid Receptor (MOR) Partial Agonism/Weak Antagonism
At the MOR, pentazocine acts as a partial agonist or a weak antagonist.[9] This means it binds to the receptor but elicits a submaximal response compared to full agonists like morphine. When co-administered with a full agonist, pentazocine can compete for receptor binding, thereby reducing the overall effect of the full agonist. This competitive interaction is believed to contribute to the ceiling effect observed with pentazocine's respiratory depression.[9]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of a typical competitive radioligand binding assay.
Conclusion
Pentazocine hydrochloride exhibits a complex receptor binding profile, characterized by its mixed agonist-antagonist activity at opioid receptors and significant interaction with sigma receptors. The (-)-enantiomer's high affinity for both kappa and mu opioid receptors underpins its analgesic properties, while the (+)-enantiomer's affinity for sigma receptors may contribute to its psychotomimetic side effects. The detailed methodologies and pathway visualizations provided in this guide offer a foundational resource for further research into the pharmacology of pentazocine and the development of novel analgesics with improved therapeutic profiles.
References
- 1. Pentazocine-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentazocine - Wikipedia [en.wikipedia.org]
- 3. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the binding of [3H](+)-pentazocine to sigma recognition sites in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
A Technical Guide to the Kappa Opioid Receptor Agonist Effects of Pentazocine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentazocine (B1679294) is a synthetically derived benzomorphan (B1203429) analgesic with a complex pharmacological profile, acting as an agonist at the kappa opioid receptor (KOR) and a partial agonist or weak antagonist at the mu opioid receptor (MOR).[1] This dual activity underpins its clinical utility for managing moderate to severe pain, but also contributes to a unique side-effect profile, including psychotomimetic effects attributed to its KOR agonism.[1][2] This technical guide provides an in-depth examination of the KOR-mediated effects of pentazocine, presenting quantitative data on its receptor binding and functional activity, detailing key experimental protocols for its characterization, and visualizing the associated signaling pathways.
Receptor Binding and Functional Activity Profile
Pentazocine's pharmacological actions are dictated by its affinity for and activity at various opioid receptors. The (-)-enantiomer of pentazocine is primarily responsible for its opioid receptor activity.[3] It exhibits a strong binding affinity for both the kappa and mu opioid receptors, with significantly weaker affinity for the delta opioid receptor (DOR).[4] Functionally, it acts as a potent agonist at the KOR.[4]
Quantitative Binding Affinity and Functional Potency
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of (-)-pentazocine at human opioid receptors.
Table 1: Opioid Receptor Binding Affinity of (-)-Pentazocine
| Receptor Subtype | Binding Affinity (Ki, nM) | Source |
|---|---|---|
| Kappa (KOR) | 7.6 | [4] |
| Mu (MOR) | 3.2 | [4] |
| Delta (DOR) | 62 |[4] |
Table 2: Functional Agonist Potency of (-)-Pentazocine
| Receptor Subtype | Assay Type | Parameter | Value (nM) | Source |
|---|---|---|---|---|
| Kappa (KOR) | cAMP Inhibition | EC50 | 40 | [4] |
| Mu (MOR) | cAMP Inhibition | EC50 | 43 | [4] |
| Delta (DOR) | cAMP Inhibition | EC50 | 255 | [4] |
| Kappa (KOR) | Gαz BRET | EC50 | 7.3 | [5] |
| Kappa (KOR) | Gαi1 BRET | EC50 | 110 |[5] |
Note: The potency of pentazocine at the KOR can be significantly influenced by the specific Gα subunit the receptor is coupled to, as demonstrated by the different EC50 values in the BRET assay when coupled to Gαz versus Gαi1.[5]
KOR-Mediated Signaling Pathways
As a G protein-coupled receptor (GPCR), the KOR transduces extracellular signals into intracellular responses.[4] Pentazocine's agonism at the KOR primarily initiates a canonical Gi/Go protein-dependent signaling cascade.
Upon binding, pentazocine stabilizes an active conformation of the KOR, promoting the exchange of GDP for GTP on the associated Gαi/o subunit. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors. The primary consequences of this activation are the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[1] These actions result in neuronal hyperpolarization and reduced neurotransmitter release, contributing to the analgesic effects of pentazocine.[1]
Physiological and Clinical Effects of KOR Agonism
The activation of KORs by pentazocine leads to a distinct set of physiological and psychological effects that differentiate it from pure mu-opioid agonists.
-
Analgesia : KOR activation contributes significantly to pentazocine's analgesic properties, particularly in models of visceral pain.[6] Clinically, pentazocine has proven to be an effective analgesic for conditions such as acute pancreatitis.[7][8]
-
Psychotomimetic and Dysphoric Effects : A hallmark of KOR agonism is the potential to induce dysphoric and psychotomimetic effects.[1] These can include confusion, disorientation, hallucinations, and feelings of unreality.[2][9] These adverse effects are a primary limiting factor in its clinical use and are thought to contribute to its lower abuse potential compared to MOR agonists.[9]
-
Mood Alteration : Activation of KORs has been linked to a lowering of mood.[2][10] This has led to investigations of pentazocine's effects in manic states, where it was observed to transiently reduce symptoms of mania.[2]
-
Ceiling Effect : Pentazocine exhibits a "ceiling effect" for both analgesia and respiratory depression.[9] This is partly explained by its mixed receptor profile, where at higher doses, the KOR-mediated effects may functionally antagonize some of the MOR-mediated effects.[11]
Experimental Protocols
The characterization of pentazocine's activity at the KOR relies on standardized in vitro assays. Below are representative protocols for determining binding affinity and functional agonism.
Radioligand Binding Assay for Ki Determination
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of pentazocine for the KOR.
Objective : To determine the binding affinity (Ki) of pentazocine for the human KOR using a competitive radioligand binding assay.
Materials :
-
Receptor Source : Cell membranes from a stable cell line expressing the recombinant human kappa opioid receptor (e.g., CHO-hKOR or HEK-hKOR).
-
Radioligand : [3H]-diprenorphine (a non-selective antagonist) or a KOR-selective radioligand like [3H]-U69,593.
-
Test Compound : Pentazocine hydrochloride.
-
Non-specific Binding Control : Naloxone at a high concentration (e.g., 10 µM).
-
Assay Buffer : 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus : A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter : For measuring radioactivity.
Procedure :
-
Membrane Preparation : Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration that ensures radioligand binding is less than 10% of the total added.
-
Assay Setup : In a 96-well plate, add the following components in triplicate:
-
Total Binding : Assay buffer, [3H]-radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding : Assay buffer, [3H]-radioligand, 10 µM Naloxone, and membrane suspension.
-
Competitive Binding : Assay buffer, [3H]-radioligand, varying concentrations of pentazocine (typically from 10-11 to 10-5 M), and membrane suspension.
-
-
Incubation : Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[12]
-
Filtration : Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification : Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis :
-
Calculate Specific Binding : Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the pentazocine concentration.
-
Determine the IC50 (the concentration of pentazocine that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
[35S]GTPγS Binding Assay for Functional Activity
This functional assay quantifies the activation of G proteins by an agonist, providing measures of potency (EC50) and efficacy (Emax).
Objective : To determine the EC50 and Emax of pentazocine for G protein activation at the human KOR.
Materials :
-
Receptor Source : Cell membranes expressing hKOR (10-20 µg of protein per well).[13]
-
Radioligand : [35S]GTPγS (final concentration 0.05-0.1 nM).[13]
-
Test Compound : this compound.
-
Positive Control : A full KOR agonist (e.g., U-50,488).
-
Non-specific Binding Control : Unlabeled GTPγS (final concentration 10 µM).[13]
-
Assay Buffer : 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA.[13]
-
GDP : Guanosine 5'-diphosphate (final concentration 10-100 µM).[13]
-
Filtration Apparatus and Scintillation Counter .
Procedure :
-
Assay Setup : In a 96-well plate, add assay buffer, GDP, membrane suspension, and varying concentrations of pentazocine or controls.
-
Pre-incubation : Incubate the plate at 30°C for 15 minutes.[13]
-
Initiation : Add [35S]GTPγS to each well to start the reaction.
-
Incubation : Incubate the plate at 30°C for 60 minutes with gentle shaking.[13]
-
Termination & Filtration : Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification : Measure radioactivity using a scintillation counter.
-
Data Analysis :
-
Subtract non-specific binding from all other values.
-
Plot the specific binding (as a percentage of the maximal response of the full agonist) against the logarithm of the pentazocine concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.[13]
-
Conclusion
Pentazocine's profile as a potent kappa opioid receptor agonist is central to its therapeutic action and its limitations. Its KOR-mediated effects contribute substantially to its analgesic efficacy but are also responsible for dose-limiting psychotomimetic side effects. A thorough understanding of its binding kinetics, functional potency, and the intracellular signaling pathways it modulates is critical for the rational design of future analgesics. Specifically, developing ligands with biased signaling properties at the KOR—favoring G-protein pathways over others like β-arrestin recruitment—may offer a strategy to retain the analgesic benefits while minimizing the undesirable effects associated with traditional KOR agonists. The experimental frameworks detailed herein provide the foundation for such advanced drug discovery and development efforts.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentazocine, a Kappa-Opioid Agonist, Is Better Than Diclofenac for Analgesia in Acute Pancreatitis: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Pentazocine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The effects of pentazocine, a kappa agonist, in patients with mania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pentazocine-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Enigmatic Role of Pentazocine at the Mu-Opioid Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentazocine (B1679294), a synthetically derived benzomorphan, presents a complex pharmacological profile, acting as an agonist at the kappa-opioid receptor and possessing weak antagonist or partial agonist properties at the mu-opioid receptor (MOR).[1][2][3] This duality is central to its clinical characteristics, offering analgesia with a purported ceiling effect on respiratory depression, but also precipitating withdrawal in individuals with opioid dependence.[4] This technical guide provides an in-depth exploration of the mu-opioid receptor antagonist properties of pentazocine, detailing its binding affinity, functional activity, and the experimental methodologies used for its characterization. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and opioid pharmacology.
I. Quantitative Analysis of Pentazocine's Interaction with the Mu-Opioid Receptor
The interaction of pentazocine with the mu-opioid receptor has been quantified through various in vitro assays. The following tables summarize key binding affinity and functional potency data from multiple studies, offering a comparative overview.
Table 1: Binding Affinity of Pentazocine for the Human Mu-Opioid Receptor
| Compound | Kᵢ (nM) | Radioligand | Cell Line/Tissue Preparation | Reference |
| (-)-Pentazocine | 3.2 | [³H]-DAMGO | CHO cells expressing human MOR | [5] |
| Pentazocine | 132 | [³H]-DAMGO | Cell membrane expressing recombinant human MOR | [6] |
| Pentazocine | >100 | Not Specified | Cell membrane expressing recombinant human MOR | [7] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. [³H]-DAMGO ([³H]-[D-Ala², N-MePhe⁴, Gly-ol]-enkephalin): A commonly used radiolabeled agonist for the mu-opioid receptor. CHO (Chinese Hamster Ovary): A cell line commonly used in biological and medical research.
Table 2: Functional Activity of Pentazocine at the Mu-Opioid Receptor
| Assay Type | Parameter | Value | Cell Line | Agonist Used | Reference |
| cAMP Inhibition | IC₅₀ (nM) | 43 | CHO cells expressing human MOR | Forskolin (B1673556) | [5] |
| cAMP Inhibition | Iₘₐₓ (%) | Lower than Morphine | CHO cells expressing human MOR | Forskolin | [5] |
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro. Iₘₐₓ (Maximum Inhibitory Effect): The maximum inhibition achievable by the drug in a given assay. cAMP (Cyclic Adenosine Monophosphate): A second messenger important in many biological processes. Inhibition of its production is a hallmark of mu-opioid receptor activation.
II. Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of pharmacological data. This section provides detailed protocols for key in vitro and in vivo assays used to characterize the mu-opioid receptor antagonist properties of pentazocine.
A. In Vitro Assays
1. Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the mu-opioid receptor.
-
Objective: To determine the Kᵢ of pentazocine for the human mu-opioid receptor.
-
Materials:
-
Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., CHO-hMOR).
-
Radioligand: [³H]-DAMGO.
-
Test Compound: Pentazocine.
-
Non-specific Binding Control: Naloxone (B1662785) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its K₋), and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of pentazocine (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the pentazocine concentration to generate a competition curve.
-
Determine the IC₅₀ value from the curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
2. cAMP Inhibition Assay
This functional assay measures the ability of a compound to modulate the agonist-induced inhibition of adenylyl cyclase, a key downstream effector of the mu-opioid receptor.
-
Objective: To determine the IC₅₀ and Iₘₐₓ of pentazocine in inhibiting forskolin-stimulated cAMP accumulation.
-
Materials:
-
HEK293 or CHO cells stably expressing the mu-opioid receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test Compound: Pentazocine.
-
Reference Agonist: Morphine or DAMGO.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Cell Culture: Plate cells in a suitable multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate cells with varying concentrations of pentazocine for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production. In antagonist mode experiments, a fixed concentration of a MOR agonist would also be added.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the pentazocine concentration.
-
Determine the IC₅₀ and Iₘₐₓ values from the curve using non-linear regression analysis. The Iₘₐₓ is often expressed as a percentage of the inhibition achieved by a full agonist like DAMGO.
-
B. In Vivo Assays
1. Tail-Flick Test for Antinociception
This test assesses the analgesic properties of a compound by measuring the latency of an animal to withdraw its tail from a noxious thermal stimulus. To assess antagonist effects, the ability of the compound to block agonist-induced analgesia is measured.
-
Objective: To evaluate the antagonist effect of pentazocine on morphine-induced antinociception.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Apparatus: Tail-flick meter with a radiant heat source.
-
Procedure:
-
Baseline Latency: Measure the baseline tail-flick latency for each animal by focusing the radiant heat source on the tail and recording the time taken for the animal to flick its tail. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Drug Administration:
-
Administer pentazocine (or vehicle) at various doses.
-
After a specified pre-treatment time, administer a standard dose of morphine known to produce a significant analgesic effect.
-
-
Testing: At peak effect time for morphine (e.g., 30 minutes post-administration), measure the tail-flick latency again.
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
-
Compare the %MPE in animals treated with pentazocine and morphine to those treated with vehicle and morphine to determine the antagonistic effect.
-
2. Assessment of Precipitated Withdrawal
This in vivo model is crucial for characterizing the antagonist properties of a compound at the mu-opioid receptor in opioid-dependent subjects.[4]
-
Objective: To determine if pentazocine precipitates withdrawal symptoms in opioid-dependent animals.
-
Animals: Morphine-dependent rats or mice (dependence induced by repeated morphine injections or implantation of a morphine pellet).
-
Procedure:
-
Induction of Dependence: Make animals physically dependent on morphine over several days.
-
Drug Administration: Administer a challenge dose of pentazocine.
-
Observation: Observe the animals for a set period (e.g., 30-60 minutes) for signs of opioid withdrawal. These signs can include jumping, wet dog shakes, teeth chattering, ptosis, diarrhea, and weight loss.
-
Scoring: Quantify the withdrawal syndrome using a standardized scoring system (e.g., the Gellert-Holtzman scale).
-
-
Data Analysis: Compare the withdrawal scores of pentazocine-treated animals to those of saline-treated control animals. A significant increase in withdrawal signs indicates mu-opioid receptor antagonism.[8][9]
III. Signaling Pathways and Visualizations
The interaction of pentazocine with the mu-opioid receptor, even as a weak antagonist or partial agonist, influences the intricate downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to study them.
A. Mu-Opioid Receptor Signaling Cascade
Upon activation by an agonist, the mu-opioid receptor (a G-protein coupled receptor) primarily couples to inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to reduced intracellular cAMP levels, and the modulation of ion channels. Pentazocine, through its antagonist or partial agonist action, can interfere with this process.
Caption: Mu-Opioid Receptor (MOR) Signaling Pathway.
B. Experimental Workflow for In Vitro Antagonist Characterization
The characterization of a mu-opioid receptor antagonist like pentazocine involves a series of in vitro experiments to determine its binding affinity and functional potency. This workflow diagram outlines the key steps.
Caption: In Vitro Workflow for MOR Antagonist.
C. Logical Relationship of Pentazocine's Dual Activity
Pentazocine's clinical effects are a consequence of its mixed agonist-antagonist profile at different opioid receptors. This diagram illustrates the logical relationship between its receptor activity and its primary pharmacological outcomes.
Caption: Pentazocine's Dual Receptor Activity.
IV. Conclusion
Pentazocine's interaction with the mu-opioid receptor is characterized by weak antagonism or partial agonism, a feature that profoundly influences its clinical profile. This technical guide has provided a detailed overview of the quantitative data, experimental protocols, and signaling pathways that underpin our current understanding of this complex interaction. For researchers and drug development professionals, a thorough appreciation of these principles is essential for the rational design of novel analgesics with improved safety profiles and for a deeper comprehension of the nuances of opioid pharmacology. The methodologies and data presented herein serve as a foundational resource for further investigation into the enigmatic and clinically significant properties of pentazocine and other mixed-action opioids.
References
- 1. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Pentazocine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pentazocine | C19H27NO | CID 441278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acute effects of pentazocine, naloxone and morphine in opioid-dependent volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zenodo.org [zenodo.org]
- 7. researchgate.net [researchgate.net]
- 8. Operational definition of precipitated opioid withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
An In-depth Pharmacological Characterization of Pentazocine Enantiomers
A Technical Guide for Researchers and Drug Development Professionals
Pentazocine (B1679294), a benzomorphan (B1203429) derivative, is a synthetic opioid analgesic with a complex pharmacological profile.[1] It is clinically used as a racemic mixture, ((±)-pentazocine), for the management of moderate to severe pain.[2][3][4] However, the individual enantiomers, (-)-pentazocine and (+)-pentazocine, possess distinct pharmacological properties that contribute differently to the overall effect of the racemate. This technical guide provides a comprehensive overview of the pharmacological characterization of pentazocine enantiomers, focusing on their receptor binding affinities, functional activities, and associated signaling pathways.
Receptor Binding Affinities
The differential pharmacology of pentazocine enantiomers is primarily attributed to their stereoselective interactions with opioid and sigma receptors.[5] In general, (-)-pentazocine exhibits a higher affinity for opioid receptors, whereas (+)-pentazocine is a potent and selective ligand for the sigma-1 receptor.[5][6]
Table 1: Receptor Binding Affinities (Ki) of Pentazocine Enantiomers
| Enantiomer | Receptor Subtype | Ki (nM) | Reference |
| (-)-Pentazocine | μ-Opioid (MOP) | 3.2 - 17.6 | [3] |
| δ-Opioid (DOP) | 62 - 1800 | [3] | |
| κ-Opioid (KOP) | 7.6 - 31.1 | [3][7] | |
| Sigma-1 | ~40 | [5] | |
| (+)-Pentazocine | μ-Opioid (MOP) | >10,000 | [8] |
| δ-Opioid (DOP) | >10,000 | [8] | |
| κ-Opioid (KOP) | >10,000 | [8] | |
| Sigma-1 | 2.9 - 4.8 | ||
| Sigma-2 | 1698 |
Note: Ki values are compiled from various sources and experimental conditions, leading to a range of reported values.
Functional Activity
The functional consequences of receptor binding differ significantly between the two enantiomers, defining their respective pharmacological roles.
-
(-)-Pentazocine: This enantiomer is characterized as a potent kappa-opioid receptor (KOR) agonist and a partial agonist or weak antagonist at the mu-opioid receptor (MOR).[5][6][9] Its analgesic effects are primarily mediated through its agonist activity at KOR.[8] Studies have also indicated that (-)-pentazocine can suppress forskolin-stimulated cAMP accumulation in cells expressing MOP, DOP, and KOP receptors, confirming its agonist activity at these receptors.[10]
-
(+)-Pentazocine: In contrast, (+)-pentazocine has negligible activity at opioid receptors and is a potent agonist at the sigma-1 receptor.[8] Activation of the sigma-1 receptor by (+)-pentazocine has been linked to various cellular processes, including the modulation of intracellular calcium levels and neuroprotective effects.[11][12] It does not produce analgesic effects but has been shown to ameliorate memory impairment via sigma receptor activation.[8]
Table 2: Functional Potencies (IC50/EC50) of Pentazocine Enantiomers
| Enantiomer | Assay | Receptor | Potency (nM) | Reference |
| (-)-Pentazocine | cAMP Inhibition (IC50) | MOP | 43 | [3] |
| cAMP Inhibition (IC50) | DOP | 255 | [3] | |
| cAMP Inhibition (IC50) | KOP | 40 | [3] | |
| (+)-Pentazocine | Store-Operated Ca2+ Entry | Sigma-1 | ~1000 | [11] |
Signaling Pathways
The distinct receptor interactions of the pentazocine enantiomers trigger different intracellular signaling cascades.
(-)-Pentazocine and the Kappa-Opioid Receptor Pathway:
As a KOR agonist, (-)-pentazocine activates G-protein coupled receptor (GPCR) signaling. The KOR is coupled to inhibitory G-proteins (Gi/Go).[13] Upon activation, the Gi/Go protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade also involves the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively lead to neuronal hyperpolarization and reduced neuronal excitability, contributing to its analgesic effects.[14] Additionally, KOR activation can trigger β-arrestin-dependent signaling pathways, which have been associated with some of the adverse effects of kappa-opioid agonists, such as dysphoria.[13]
(+)-Pentazocine and the Sigma-1 Receptor Pathway:
The sigma-1 receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface.[15] Upon agonist binding, such as with (+)-pentazocine, the sigma-1 receptor can translocate to other cellular compartments and interact with various ion channels and signaling proteins.[15][16] One of the key functions of sigma-1 receptor activation is the modulation of intracellular calcium (Ca2+) homeostasis.[11] It has been shown to regulate store-operated calcium entry (SOCE), a process critical for replenishing endoplasmic reticulum calcium stores.[11] By modulating Ca2+ signaling, the sigma-1 receptor can influence a wide range of cellular processes, including neuronal plasticity, cell survival, and neuroprotection.[15][17]
Experimental Protocols
The characterization of pentazocine enantiomers relies on a suite of in vitro assays to determine their binding affinities and functional activities.
4.1. Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of the enantiomers for their respective receptors.[7]
4.1.1. Opioid Receptor Binding Assay
-
Objective: To determine the affinity of (-)-pentazocine for μ, δ, and κ opioid receptors.
-
Radioligand: A non-selective opioid antagonist such as [3H]-diprenorphine or selective radioligands for each receptor subtype ([3H]-DAMGO for MOP, [3H]-DPDPE for DOP, and [3H]-U-69,593 for KOP).[4][18]
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human opioid receptor subtypes (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat brain homogenate).[19][20]
-
Assay Procedure:
-
Incubate receptor membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled (-)-pentazocine.
-
Total binding is determined in the absence of a competitor, and non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., naloxone).[19]
-
After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 value (concentration of (-)-pentazocine that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation.
4.1.2. Sigma-1 Receptor Binding Assay
-
Objective: To determine the affinity of (+)-pentazocine for the sigma-1 receptor.
-
Radioligand: [3H]-(+)-pentazocine is a selective radioligand for the sigma-1 receptor.[2][21][22]
-
Membrane Preparation: Membranes from guinea pig brain or liver, which have a high density of sigma-1 receptors, or from cells overexpressing the human sigma-1 receptor are commonly used.[23]
-
Assay Procedure: The protocol is similar to the opioid receptor binding assay, with [3H]-(+)-pentazocine as the radioligand and a known sigma-1 ligand (e.g., haloperidol) to determine non-specific binding.[21][23]
-
Data Analysis: The Ki value for (+)-pentazocine is determined from the IC50 value obtained from the competition curve.
4.2. Functional Assays
Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a particular receptor.
4.2.1. cAMP Inhibition Assay
-
Objective: To assess the agonist activity of (-)-pentazocine at Gi/o-coupled opioid receptors.
-
Principle: Activation of Gi/o-coupled receptors by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
Cell Line: CHO or HEK293 cells stably expressing the opioid receptor of interest.
-
Assay Procedure:
-
Cells are pre-treated with various concentrations of (-)-pentazocine.
-
Adenylyl cyclase is then stimulated with forskolin.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA).[24]
-
-
Data Analysis: The IC50 value (concentration of (-)-pentazocine that causes 50% inhibition of forskolin-stimulated cAMP accumulation) is determined to quantify its potency as an agonist.
4.2.2. β-Arrestin Recruitment Assay
-
Objective: To investigate the potential for (-)-pentazocine to induce β-arrestin recruitment upon opioid receptor activation.
-
Principle: This assay measures the interaction of β-arrestin with the activated GPCR, a key step in receptor desensitization and an alternative signaling pathway.
-
Assay System: Typically utilizes engineered cell lines where the receptor is tagged with a fragment of a reporter enzyme (e.g., luciferase or β-galactosidase) and β-arrestin is tagged with the complementary fragment. Agonist-induced recruitment brings the fragments together, generating a measurable signal.[25][26]
-
Assay Procedure:
-
Data Analysis: The EC50 value (concentration of (-)-pentazocine that produces 50% of the maximal response) is determined to quantify its potency in recruiting β-arrestin.
4.2.3. Intracellular Calcium Mobilization Assay
-
Objective: To measure the effect of (+)-pentazocine on intracellular calcium levels mediated by the sigma-1 receptor.
-
Principle: Activation of the sigma-1 receptor can modulate intracellular calcium homeostasis. This can be measured using fluorescent calcium indicators.
-
Cell Line: A cell line with a known expression of sigma-1 receptors (e.g., SK-N-SH neuroblastoma cells).[11]
-
Assay Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are treated with (+)-pentazocine.
-
Changes in intracellular calcium concentration are monitored using a fluorescence plate reader or microscope. Thapsigargin can be used to deplete intracellular calcium stores to study store-operated calcium entry.[11][28]
-
-
Data Analysis: The change in fluorescence intensity is used to quantify the effect of (+)-pentazocine on intracellular calcium mobilization.
Conclusion
The pharmacological characterization of pentazocine enantiomers reveals a fascinating case of stereoselectivity, with (-)-pentazocine primarily acting as an opioid receptor agonist responsible for analgesia, and (+)-pentazocine acting as a sigma-1 receptor agonist with potential roles in neuroprotection and cognitive function. A thorough understanding of their distinct mechanisms of action, achieved through a combination of receptor binding and functional assays, is crucial for the rational design of new therapeutic agents with improved efficacy and safety profiles. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to further explore the pharmacology of these and other chiral compounds.
References
- 1. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay in Summary_ki [bdb99.ucsd.edu]
- 3. researchgate.net [researchgate.net]
- 4. A new method for receptor autoradiography: [3H]opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of [125I]3'-(-)-iodopentazocine, a selective sigma 1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. mdpi.com [mdpi.com]
- 8. Improvement of memory impairment by (+)- and (-)-pentazocine via sigma, but not kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The σ1 receptor agonist (+)-pentazocine increases store-operated Ca2+ entry in MCF7σ1 and SK-N-SH cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 14. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms | MDPI [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. [3H]diprenorphine receptor binding in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
In Vivo Effects of Pentazocine on Rodent Behavior: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of pentazocine (B1679294) on rodent behavior. Pentazocine, a synthetic opioid, exhibits a complex pharmacological profile primarily through its interaction with kappa-opioid (KOR) and sigma-1 (σ1) receptors. This document summarizes key quantitative data from rodent studies, details common experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Core Concepts: The Dual Mechanism of Pentazocine
Pentazocine's behavioral effects in rodents are primarily mediated by its actions as a KOR agonist and a σ1 receptor agonist.[1] It also possesses weak mu-opioid receptor antagonist or partial agonist activity. This dual mechanism contributes to its complex and sometimes contradictory behavioral profile, which includes analgesia, as well as potential anxiogenic, psychotomimetic, and depressive-like effects.[2][3][4] The enantiomers of pentazocine exhibit distinct activities: (-)-pentazocine is primarily responsible for the opioid-mediated analgesic effects, while (+)-pentazocine is a selective σ1 receptor agonist.[5][6][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of pentazocine across various behavioral domains in rodents.
Table 1: Analgesic Effects of Pentazocine in Rodents
| Rodent Species/Strain | Pentazocine Dose & Route | Behavioral Test | Key Findings | Reference(s) |
| CD-1 Mice | Not specified (s.c.) | Tail-flick Assay | Biphasic dose-response curve with a peak effect of only 30% analgesia. Co-administration with haloperidol (B65202) (a sigma-1 antagonist) increased the maximal response to 70%. | [5] |
| Mice | Not specified (i.c.v.) | Warm Plate Test (51°C) | Produced a biphasic antinociceptive response. The initial phase was antagonized by a mu-opioid antagonist (beta-FNA) and a delta-opioid antagonist (NTI), while the delayed phase was antagonized by a kappa-opioid antagonist (nor-BNI). | [8] |
| Sprague-Dawley Rats | 3, 10, 30, 100 µg (intrathecal) | Formalin Test | Dose-dependently decreased paw flinches in both phase I and phase II of the test. | [9] |
| Mice | 3-100 mg/kg | Not specified | Exhibits a biphasic, bell-shaped dose-response curve for analgesia. High doses can lead to a decrease in analgesic effect due to the activation of kappa-opioid receptors compromising the mu-opioid receptor-mediated antinociception. | [10] |
| MOP-KO Mice | 3, 7, 20, 26 mg/kg (s.c.) | Writhing Test | Retained significant visceral chemical antinociception, which was blocked by a KOR antagonist (nor-binaltorphimine). | [11] |
| Albino Rats | Not specified | Hot Plate Method | Showed significant analgesic activity, though less than fluoxetine (B1211875) at certain time points. | [12] |
Table 2: Anxiolytic, Anxiogenic, and Depressive-Like Effects of Pentazocine in Rodents
| Rodent Species/Strain | Pentazocine Dose & Route | Behavioral Test | Key Findings | Reference(s) |
| Rats | Not specified | Not specified | Kappa-opioid receptor activation is associated with anxiogenic and depressive-like behaviors. | [13] |
| Rodents | Not specified | General Observation | Kappa-agonists generally have pro-depressant effects. | [3] |
| Rats | Not specified | Trigeminal Neuropathic Pain Model | Blockade of kappa opioid receptors reduced anxiety-like behavior. | [9] |
Table 3: Psychotomimetic and Cognitive Effects of Pentazocine in Rodents
| Rodent Species/Strain | Pentazocine Dose & Route | Behavioral Test | Key Findings | Reference(s) |
| Rats | 0.3-3.0 mg/kg | Two-Choice Discrete-Trial Avoidance | Produced dose-dependent discriminative stimulus effects, suggesting subjective effects that can be generalized to other opioids and methamphetamine. | [14] |
| Mice | 0.35 µmol/kg (s.c.) for (+) / 3.50 µmol/kg (s.c.) for (-) | Y-maze (Spontaneous Alternation) | Both (+)- and (-)-pentazocine improved scopolamine-induced memory impairment, an effect mediated by sigma receptors, not kappa-opioid receptors. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of behavioral studies. Below are protocols for key experiments cited in the literature on pentazocine.
Hot Plate Test for Thermal Nociception
-
Objective: To assess the response to a thermal pain stimulus, primarily mediated by central analgesic mechanisms.
-
Apparatus: A commercially available hot plate apparatus consisting of a heated surface with precise temperature control.
-
Procedure:
-
Maintain the hot plate surface at a constant temperature (e.g., 51 ± 0.5°C or 55 ± 0.5°C).[8][12]
-
Gently place the rodent (mouse or rat) on the hot plate and immediately start a timer.
-
Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.
-
Record the latency (in seconds) to the first clear pain response.
-
To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) is established, after which the animal is removed from the plate regardless of its response.
-
Administer pentazocine or vehicle control at specified time points before the test.
-
Measure the response latency at different time points after drug administration (e.g., 15, 30, 60 minutes).[12]
-
-
Data Analysis: The data are typically expressed as the mean latency to response. The percentage of maximal possible effect (%MPE) can also be calculated.
Formalin Test for Inflammatory Pain
-
Objective: To assess antinociceptive effects in a model of tonic chemical pain that has two distinct phases.
-
Apparatus: A transparent observation chamber.
-
Procedure:
-
Acclimate the rodent to the observation chamber.
-
Inject a small volume (e.g., 20-50 µl) of dilute formalin solution (e.g., 1-5%) into the plantar surface of one hind paw.
-
Immediately place the animal back into the chamber and record its behavior for a set period (e.g., 60 minutes).
-
The observation period is divided into two phases:
-
Phase 1 (early phase): 0-5 minutes post-injection, representing acute nociception.
-
Phase 2 (late phase): 15-60 minutes post-injection, reflecting inflammatory pain.
-
-
Quantify the total time spent licking or biting the injected paw, or the number of paw flinches, in each phase.[9]
-
Administer pentazocine (e.g., intrathecally) or vehicle prior to the formalin injection.[9]
-
-
Data Analysis: Compare the duration of nociceptive behaviors between the drug-treated and control groups for each phase.
Elevated Plus-Maze for Anxiety-Like Behavior
-
Objective: To assess anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Place the rodent in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Administer pentazocine or a control substance prior to the test.
-
-
Data Analysis: Anxiolytic effects are indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries. Conversely, anxiogenic effects are indicated by a decrease in these parameters.
Forced Swim Test for Depressive-Like Behavior
-
Objective: To assess behavioral despair, a common measure for screening potential antidepressant effects.
-
Apparatus: A transparent cylindrical container filled with water.
-
Procedure:
-
Place the rodent in the cylinder of water (e.g., 23-25°C) from which it cannot escape.
-
A pre-test session of 15 minutes may be conducted 24 hours before the test session.
-
On the test day, place the animal in the water for a 5-6 minute session.
-
Record the duration of immobility, defined as the time the animal makes only the minimal movements necessary to keep its head above water.
-
Administer pentazocine or a control substance prior to the test session.
-
-
Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways activated by pentazocine and a typical experimental workflow for studying its behavioral effects.
Signaling Pathways
Pentazocine's effects are largely driven by its interaction with KOR and σ1 receptors, which in turn modulate several downstream signaling cascades.
Caption: Pentazocine's dual signaling pathways via KOR and σ1 receptors.
Experimental Workflow
A typical workflow for investigating the behavioral effects of pentazocine in rodents involves several key stages, from animal selection to data analysis.
Caption: A typical experimental workflow for rodent behavioral studies.
Conclusion
Pentazocine exhibits a multifaceted behavioral profile in rodents, driven by its complex pharmacology at kappa-opioid and sigma-1 receptors. Its effects are dose-dependent and can be influenced by the specific isomer used and the behavioral paradigm employed. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the preclinical effects of pentazocine and related compounds, aiding in the design of future studies and the development of novel therapeutics.
References
- 1. What is the mechanism of Pentazocine Hydrochloride? [synapse.patsnap.com]
- 2. Effects of pentazocine and other opiates on shock detection in the rat: involvement of opiate and dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Pentazocine - Wikipedia [en.wikipedia.org]
- 5. (-)-Pentazocine analgesia in mice: interactions with a sigma receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of memory impairment by (+)- and (-)-pentazocine via sigma, but not kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of (+)-pentazocine on the antinociceptive effects of (-)-pentazocine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pentazocine-induced biphasic analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antinociceptive Effects and Interaction Mechanisms of Intrathecal Pentazocine and Neostigmine in Two Different Pain Models in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentazocine-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discriminative stimulus properties of the mixed agonist-antagonist pentazocine in the rat using two-choice discrete-trial avoidance paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Central Nervous System Effects of Pentazocine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary:
Pentazocine (B1679294) hydrochloride is a synthetically derived opioid analgesic with a complex pharmacological profile that distinguishes it from traditional mu-opioid receptor agonists like morphine. It is classified as a mixed agonist-antagonist, exerting its effects through interactions with multiple receptor systems in the central nervous system (CNS), primarily the kappa-opioid receptor (KOR), mu-opioid receptor (MOR), and sigma-1 (σ₁) receptor. This document provides a detailed technical overview of pentazocine's mechanism of action, its therapeutic and adverse effects on the CNS, and the experimental methodologies used to elucidate these properties. Quantitative data on receptor binding and pharmacokinetics are presented, and key concepts are visualized through signaling pathway diagrams and experimental workflows to support advanced research and development.
Mechanism of Action in the Central Nervous System
Pentazocine's effects on the CNS are a direct result of its multifaceted interactions with several key receptor systems. The racemic mixture used clinically contains two enantiomers, (-)-pentazocine and (+)-pentazocine, which possess distinct pharmacological activities.
-
Opioid Receptor Interactions: The (-)-enantiomer is primarily responsible for the opioid effects.[1][2] Pentazocine acts as a potent agonist at the kappa-opioid receptor (KOR) and a partial agonist or weak antagonist at the mu-opioid receptor (MOR).[3][4][5] Its agonism at KOR is a primary driver of its analgesic properties but also contributes to its characteristic dysphoric and psychotomimetic side effects.[3][6] The partial agonism/antagonism at the MOR contributes to a "ceiling effect" for respiratory depression, making it theoretically safer in overdose compared to full MOR agonists.[3]
-
Sigma Receptor Interactions: The (+)-enantiomer of pentazocine exhibits a high affinity for sigma-1 (σ₁) receptors, acting as an agonist.[2][7][8] While not contributing to analgesia, this interaction is implicated in modulating neurotransmitter systems and may contribute to the psychotomimetic effects.[3][9] It has also been investigated for potential neuroprotective properties.[10]
Data Presentation: Receptor Binding and Functional Activity
The following table summarizes the quantitative receptor binding affinities (Ki) and functional potencies (EC₅₀) for (-)-pentazocine, the enantiomer primarily responsible for its opioid activity.
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC₅₀) |
| Kappa-Opioid Receptor (KOR) | 7.6 nM[1] | 40 nM[1] |
| Mu-Opioid Receptor (MOR) | 3.2 nM[1] | 43 nM[1] |
| Delta-Opioid Receptor (DOR) | 62 nM[1] | 255 nM[1] |
Signaling Pathways
As a Gi/o-coupled receptor ligand, pentazocine initiates intracellular signaling cascades that ultimately modulate neuronal excitability.
-
Inhibition of Adenylyl Cyclase: Agonism at KOR and partial agonism at MOR lead to the inhibition of the adenylyl cyclase enzyme, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[3]
-
Modulation of Ion Channels: The activation of these receptors also leads to:
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This increases K⁺ efflux, causing hyperpolarization of the neuronal membrane and decreasing neuronal excitability.
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces Ca²⁺ influx at presynaptic terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.[3]
-
Caption: Pentazocine's primary signaling cascade in a CNS neuron.
Pharmacokinetics and CNS Disposition
The clinical effects of pentazocine are governed by its pharmacokinetic properties, which determine its concentration and duration of action within the CNS.
| Parameter | Value | Notes |
| Oral Bioavailability | < 20% | Due to extensive first-pass metabolism in the liver.[11][12] |
| Onset of Action | IV: 2-3 minIM/SC: 15-20 minOral: 15-30 min | Rapid onset, particularly with parenteral administration.[11] |
| Peak Analgesia | IV: ~15 minIM/SC: ~1 hourOral: 1-3 hours | Time to maximum effect varies significantly with the route.[11] |
| Elimination Half-life | ~2-4 hours | Relatively short duration of action.[12][13][14] |
| Metabolism | Hepatic | Primarily via oxidation and glucuronidation. |
Pentazocine is widely distributed in the body and readily crosses the blood-brain barrier to exert its effects on the CNS.[12]
Core Central Nervous System Effects
The dual pharmacology of pentazocine's enantiomers results in a unique and complex profile of therapeutic and adverse CNS effects.
Therapeutic Effects:
-
Analgesia: Pentazocine is effective for moderate to severe pain.[15] Its KOR agonism is particularly effective for visceral pain.[16]
Adverse CNS Effects:
-
Psychotomimetic and Dysphoric Effects: A significant limitation is the potential for hallucinations (usually visual), disorientation, confusion, and feelings of dissatisfaction or anxiety.[6][11] These effects are largely attributed to its agonist activity at KOR and potentially σ₁ receptors.[3]
-
Respiratory Depression: Pentazocine depresses respiration by direct action on brainstem respiratory centers.[4][5] However, this effect exhibits a ceiling, meaning that beyond a certain dose, further respiratory depression is limited, a feature attributed to its MOR antagonism.[3]
-
Sedation and Drowsiness: Like other opioids, pentazocine can cause sedation, dizziness, and light-headedness.[17]
-
Dependence and Withdrawal: Although considered to have lower abuse potential than full MOR agonists, chronic use can lead to physical and psychological dependence.[17] Due to its antagonist properties, it can precipitate withdrawal in individuals dependent on other opioids.
Caption: Relationship between pentazocine enantiomers, receptors, and CNS effects.
Detailed Experimental Protocols
Understanding the CNS effects of pentazocine relies on a suite of specialized experimental techniques.
Protocol 1: Radioligand Receptor Binding Assay
This protocol determines the binding affinity (Ki) of pentazocine for a specific receptor subtype.
-
Objective: To determine the Ki of pentazocine for the human mu-opioid receptor.
-
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293) expressing the recombinant human mu-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective MOR agonist).
-
Test Compound: Pentazocine hydrochloride.
-
Non-specific Control: Naloxone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, cell harvester with glass fiber filters, scintillation counter.[18]
-
-
Methodology:
-
Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[18]
-
Assay Setup (in triplicate):
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of pentazocine, and membrane suspension.[18]
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of pentazocine to generate a competition curve.
-
Determine the IC₅₀ (the concentration of pentazocine that inhibits 50% of specific binding) using non-linear regression.
-
Convert the IC₅₀ to the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[18]
-
Protocol 2: In Vivo Microdialysis for Neurotransmitter Release
This protocol measures real-time changes in extracellular neurotransmitter levels in a specific brain region of a freely moving animal following pentazocine administration.
Caption: Standard experimental workflow for in vivo microdialysis.
-
Objective: To assess the impact of pentazocine on dopamine (B1211576) levels in the nucleus accumbens of a rat.
-
Materials:
-
Subjects: Adult male Sprague-Dawley or Wistar rats.
-
Equipment: Stereotaxic frame, microdialysis probe and guide cannula, perfusion pump, fraction collector, HPLC system with an electrochemical detector (ECD).[19]
-
Reagents: Anesthetic, artificial cerebrospinal fluid (aCSF), pentazocine solution.
-
-
Methodology:
-
Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame. Implant a guide cannula aimed at the nucleus accumbens. Secure the cannula to the skull with dental acrylic. Allow the animal to recover for several days.[19]
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours to establish a stable neurotransmitter baseline.[19]
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant. Collect 3-4 baseline samples.
-
Drug Administration: Administer pentazocine (e.g., subcutaneously or intraperitoneally).
-
Post-Administration Sampling: Continue collecting dialysate samples for at least 2 hours.
-
Analysis: Quantify dopamine concentrations in the dialysate samples using HPLC-ECD.
-
Protocol 3: Electrophysiological Recording of Neuronal Activity
This protocol assesses how pentazocine alters the electrical properties of single neurons in specific brain circuits.
-
Objective: To measure changes in neuronal firing rate and membrane potential in response to pentazocine in an in vitro brain slice preparation.
-
Materials:
-
Preparation: Brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., locus coeruleus, ventral tegmental area).
-
Equipment: Vibrating microtome, recording chamber, micromanipulators, amplifier, data acquisition system, glass microelectrodes.
-
Solutions: Oxygenated aCSF, intracellular solution for patch-clamp recording.
-
-
Methodology:
-
Slice Preparation: Prepare acute brain slices from a rodent and maintain them in oxygenated aCSF.
-
Recording: Transfer a slice to a recording chamber on a microscope stage, continuously perfused with aCSF.
-
Cell Targeting: Using whole-cell patch-clamp or sharp microelectrode techniques, obtain a stable intracellular recording from a neuron in the target region.[20]
-
Baseline Measurement: Record baseline electrical activity, including resting membrane potential, input resistance, and spontaneous or evoked firing rate.
-
Drug Application: Bath-apply pentazocine at a known concentration to the slice.
-
Effect Measurement: Record changes in the neuron's electrical properties. For a Gi/o-coupled agonist like pentazocine, this typically involves observing membrane hyperpolarization and a decrease in firing rate.[20][21]
-
Washout: Replace the pentazocine-containing aCSF with fresh aCSF to determine if the effects are reversible.
-
Protocol 4: Behavioral Assessment of Antinociception (Hot-Plate Test)
This is a classic behavioral assay to measure the analgesic efficacy of a compound against thermal pain.
-
Objective: To determine the antinociceptive effect of pentazocine in response to a thermal stimulus.
-
Materials:
-
Subjects: Mice or rats.
-
Equipment: Hot-plate apparatus with the surface maintained at a constant temperature (e.g., 52-55°C).
-
Test Compound: Pentazocine solution for injection.
-
-
Methodology:
-
Acclimation: Acclimate the animals to the testing room and handling procedures.
-
Baseline Latency: Place each animal on the hot plate and measure the time (in seconds) it takes to exhibit a nociceptive response (e.g., licking a hind paw, jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer pentazocine or vehicle control via a systemic route (e.g., i.p., s.c.).
-
Post-Drug Latency: At set time points after administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.
-
-
Data Analysis: An increase in the time it takes for the animal to respond to the heat is indicative of an antinociceptive effect. The data can be expressed as the raw latency time or as a percentage of the maximum possible effect (%MPE).
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement of memory impairment by (+)- and (-)-pentazocine via sigma, but not kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. PENTAZOCINE AND NALOXONE HYDROCHLORIDE TABLETS USP Analgesic for Oral Use Only Rx only [dailymed.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Pentazocine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sigma Receptor Ligand, (+)-Pentazocine, Suppresses Inflammatory Responses of Retinal Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Pharmacokinetics and pharmacodynamics of pentazocine in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Pentazocine: MedlinePlus Drug Information [medlineplus.gov]
- 16. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pentazocine (injection route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. The μ-opioid receptor: an electrophysiologist's perspective from the sharp end - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Neurochemical Frontiers: A Technical Guide to Pentazocine Hydrochloride's Alterations of the Central Nervous System
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the complex neurochemical alterations induced by pentazocine (B1679294) hydrochloride, a synthetic opioid analgesic with a unique pharmacological profile. This document provides a thorough examination of its interactions with various receptor systems, its influence on key neurotransmitter pathways, and the subsequent intracellular signaling cascades. Designed for researchers, scientists, and drug development professionals, this whitepaper synthesizes critical data, outlines detailed experimental methodologies, and visualizes complex biological processes to foster a deeper understanding of pentazocine's mechanism of action.
Executive Summary
Pentazocine hydrochloride exerts its primary analgesic effects through a complex interplay with multiple receptor systems in the central nervous system (CNS). It functions as an agonist at kappa-opioid receptors (KOR) and a weak antagonist or partial agonist at mu-opioid receptors (MOR).[1] Furthermore, pentazocine and its enantiomers exhibit significant activity at sigma-1 (σ₁) receptors, contributing to its distinct pharmacological and side-effect profile.[2] This guide explores the quantitative aspects of these interactions and the downstream neurochemical consequences, including the modulation of dopaminergic, serotonergic, and noradrenergic systems.
Receptor Binding and Functional Activity
The affinity of pentazocine for various receptors is a critical determinant of its neurochemical effects. The following tables summarize the binding affinities (Ki) and functional activities (IC50, Bmax) of pentazocine at opioid and sigma receptors.
Table 1: Opioid Receptor Binding Affinities (Ki) of Pentazocine
| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue | Reference |
| Mu (µ) | (-)-Pentazocine | 3.2 | Human (recombinant) | [3] |
| Mu (µ) | Pentazocine | >100 | Human (recombinant) | [1][4] |
| Kappa (κ) | (-)-Pentazocine | 7.6 | Human (recombinant) | [3] |
| Delta (δ) | (-)-Pentazocine | 62 | Human (recombinant) | [3] |
Table 2: Sigma-1 Receptor Binding Properties of Pentazocine
| Parameter | Ligand | Value | Species/Tissue | Reference |
| KD | --INVALID-LINK---Pentazocine | 3.68 ± 0.46 nM | Human Frontal Cortex | [5] |
| Bmax | --INVALID-LINK---Pentazocine | 0.636 ± 0.107 pmol/mg protein | Human Frontal Cortex | [5] |
Table 3: Functional Activity of (-)-Pentazocine in cAMP Assays
| Cell Line | IC50 (nM) | Imax (%) | Reference |
| MOP/CHO | 43 | < Morphine | [2] |
| DOP/CHO | 255 | = Morphine | [2] |
| KOP/CHO | 40 | = Morphine | [2] |
Modulation of Neurotransmitter Systems
Pentazocine significantly alters the dynamics of several key neurotransmitter systems, contributing to both its therapeutic effects and adverse reactions.
Dopaminergic System
Pentazocine's effects on the dopaminergic system are complex and appear to be mediated by both opioid and non-opioid receptor mechanisms. Some studies suggest a dual opiate-dopaminergic mechanism in its antinociceptive effects. While it does not robustly activate the mesolimbic dopaminergic system in the same way as typical mu-opioid agonists, there is evidence of its influence on dopamine (B1211576) release and receptor function.
Serotonergic System
Pentazocine can influence serotonin (B10506) concentrations in the brain, which may contribute to both its analgesic and psychotomimetic effects. Co-administration with other serotonergic drugs carries a risk of serotonin syndrome, a potentially life-threatening condition.
Noradrenergic System
Pentazocine has been shown to inhibit the function of the norepinephrine (B1679862) transporter (NET), leading to an increase in extracellular norepinephrine levels. This action is thought to contribute to its analgesic properties by enhancing the descending noradrenergic inhibitory system. Studies have shown that both (+)- and (-)-pentazocine inhibit norepinephrine uptake in a concentration-dependent manner.[6][7] This inhibition is non-competitive and appears to be independent of opioid and sigma receptors.[6]
Intracellular Signaling Pathways
The binding of pentazocine to its target receptors initiates a cascade of intracellular signaling events that ultimately produce its physiological effects.
Opioid Receptor-Mediated Signaling
As a kappa-opioid receptor agonist, pentazocine is expected to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[1]
Sigma-1 Receptor-Mediated Signaling
Activation of the sigma-1 receptor by (+)-pentazocine has been shown to modulate a variety of downstream signaling pathways, including:
-
MAPK/ERK Pathway: (+)-Pentazocine can suppress the activation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which may contribute to its neuroprotective and anti-inflammatory effects.
-
Calcium Signaling: (+)-Pentazocine has been shown to increase store-operated Ca2+ entry in certain cell lines.
-
Gene Expression: Activation of sigma-1 receptors by (+)-pentazocine can modulate the expression of pro- and anti-apoptotic genes.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the neurochemical effects of pentazocine.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of pentazocine for specific receptors.
Methodology:
-
Membrane Preparation: Homogenize brain tissue or cells expressing the receptor of interest in a suitable buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand with known affinity for the receptor (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors), and varying concentrations of unlabeled pentazocine.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of pentazocine that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.[2]
In Vivo Microdialysis
Objective: To measure the extracellular concentrations of neurotransmitters (e.g., dopamine, serotonin, norepinephrine) in specific brain regions of freely moving animals following pentazocine administration.
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens, dorsal raphe nucleus, locus coeruleus).
-
Perfusion: Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Collect the dialysate, which contains extracellular fluid that has diffused across the probe's semipermeable membrane, at regular intervals.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally or subcutaneously).
-
Neurotransmitter Quantification: Analyze the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to separate and quantify the neurotransmitters of interest.[1][3][5][6]
-
Data Analysis: Express the results as a percentage change from baseline or as absolute concentrations.
Western Blotting for Phosphorylated Proteins
Objective: To quantify the activation of intracellular signaling pathways (e.g., ERK, CREB) by measuring the levels of their phosphorylated forms.
Methodology:
-
Cell/Tissue Treatment: Treat cells in culture or administer pentazocine to animals.
-
Protein Extraction: Lyse the cells or dissect the brain region of interest and extract the proteins.
-
Protein Quantification: Determine the total protein concentration in each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound's neurochemical profile is characterized by its multifaceted interactions with opioid and sigma receptors, leading to significant alterations in key neurotransmitter systems and intracellular signaling pathways. A thorough understanding of these complex mechanisms, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is essential for the continued development of novel analgesics with improved efficacy and safety profiles. This whitepaper serves as a valuable resource for researchers and drug development professionals dedicated to advancing the field of pain management and neuropharmacology.
References
- 1. Determination of Neurotransmitter Levels in Models of Parkinson’s Disease by HPLC-ECD | Springer Nature Experiments [experiments.springernature.com]
- 2. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. mdpi.com [mdpi.com]
- 6. antecscientific.com [antecscientific.com]
- 7. Frontiers | Defining the ligand-dependent proximatome of the sigma 1 receptor [frontiersin.org]
An In-depth Technical Guide on the Interactions of Pentazocine Hydrochloride with Biogenic Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the complex interactions between pentazocine (B1679294) hydrochloride and key biogenic amine neurotransmitter systems, including dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). This document synthesizes findings from preclinical research to elucidate the mechanisms of action, quantitative binding affinities, and effects on neurotransmitter release and uptake. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support further research and drug development in this area.
Introduction
Pentazocine is a synthetically derived benzomorphan (B1203429) opioid analgesic with a multifaceted pharmacological profile. It exerts its effects as a mixed agonist-antagonist at opioid receptors, primarily acting as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) partial agonist or weak antagonist.[1][2] Beyond its opioid activity, pentazocine significantly interacts with sigma receptors, particularly the sigma-1 subtype, and modulates the activity of biogenic amine systems.[3][4] These interactions are crucial for understanding both its therapeutic effects and its side-effect profile, which can include psychotomimetic effects and the potential for serotonin syndrome when co-administered with other serotonergic agents.[5][6] This guide delves into the specifics of these interactions, presenting quantitative data, detailed experimental methodologies, and visual diagrams to clarify the underlying mechanisms.
Data Presentation: Quantitative Analysis of Pentazocine Interactions
The following tables summarize the available quantitative data on the binding affinities of pentazocine for various receptors and its effects on biogenic amine transporters.
| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |
| Mu-Opioid (MOR) | (-)-Pentazocine | CHO cells expressing human MOR | 3.2 | [7] |
| Delta-Opioid (DOR) | (-)-Pentazocine | CHO cells expressing human DOR | 62 | [7] |
| Kappa-Opioid (KOR) | (-)-Pentazocine | CHO cells expressing human KOR | 7.6 | [7] |
| Sigma-1 | --INVALID-LINK---Pentazocine | Rat brain | ~7 (Kd) | [8] |
| Sigma-1 | (+)-Pentazocine | Guinea pig brain membranes | - | [9] |
| Sigma-2 | (+)-Pentazocine | - | 406 | [10][11] |
Table 1: Binding Affinities of Pentazocine for Opioid and Sigma Receptors. Ki (inhibitory constant) and Kd (dissociation constant) values indicate the affinity of pentazocine for the respective receptors. Lower values signify higher affinity.
| Biogenic Amine Transporter | Effect of Pentazocine | Method | Key Findings | Reference |
| Norepinephrine Transporter (NET) | Inhibition of [3H]norepinephrine uptake | Cultured bovine adrenal medullary cells | Concentration-dependent inhibition (3-100 µM) by (-)- and (+)-pentazocine. Non-competitive inhibition (decreased Vmax with little change in Km). | [12] |
| Norepinephrine Transporter (NET) | Reduced surface expression | Human neuroblastoma SK-N-SH cells | Pentazocine reduces the amount of NET on the cell surface. | [12] |
| Dopamine Transporter (DAT) | Inhibition of [3H]dopamine uptake | Rat cerebral cortex synaptosomes | Inhibition of uptake by d- and l-pentazocine. | [5] |
| Serotonin Transporter (SERT) | Inhibition of [3H]5-HT uptake | Rat cerebral cortex synaptosomes | Inhibition of uptake by d- and l-pentazocine. | [5] |
| Neurotransmitter | Brain Region | Method | Effect of Pentazocine | Key Findings | Reference |
| Dopamine | Striatum | In vivo microdialysis | Biphasic: initial increase followed by a prolonged decrease | (+)-Pentazocine (0.3 and 1.0 mM) infusion resulted in a ~70% increase followed by a ~65% decrease in extracellular dopamine. | [13] |
| Norepinephrine | Plasma | Clinical study in healthy volunteers | Increased plasma noradrenaline | Intravenous pentazocine (0.3 and 0.6 mg/kg) nearly doubled plasma noradrenaline within 10-20 minutes. | [14] |
| Norepinephrine, Dopamine, Serotonin | Rat cerebral cortex slices | Tritium (B154650) release assay | Evoked release | d- and l-pentazocine (10-6-10-4 M) evoked the release of tritium from slices preloaded with [3H]norepinephrine, [3H]dopamine, and [3H]5-HT. | [5] |
Table 3: Effects of Pentazocine on Biogenic Amine Release. This table outlines the observed effects of pentazocine on the extracellular levels of dopamine and norepinephrine.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows related to the interaction of pentazocine with biogenic amine systems.
Caption: Overview of Pentazocine's Interactions with Biogenic Amine Systems.
Caption: Pentazocine's Inhibition of NET via Reduced Surface Expression.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol is adapted from established methods for determining the binding affinity of compounds for the sigma-1 receptor using [3H]-(+)-pentazocine.[8][10][11][15][16]
1. Materials:
-
Radioligand: [3H]-(+)-pentazocine (specific activity ~34 Ci/mmol)
-
Membrane Preparation: Guinea pig liver or rat brain membranes, prepared and stored at -80°C.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM) or unlabeled (+)-pentazocine (10 µM).
-
Test Compound: this compound or other compounds of interest, serially diluted.
-
96-well microplates, glass fiber filters (e.g., Whatman GF/B), cell harvester, liquid scintillation counter, and scintillation cocktail.
2. Procedure: a. Membrane Preparation: Thaw membrane aliquots on ice. Resuspend the pellet in ice-cold assay buffer and determine the protein concentration (e.g., using a BCA assay). Dilute the membrane preparation to the desired final protein concentration (e.g., 100-200 µ g/well ). b. Assay Setup (in triplicate):
- Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-(+)-pentazocine (at various concentrations for saturation assays, or a fixed concentration, e.g., 5 nM, for competition assays), and 100 µL of the membrane preparation to each well.
- Non-specific Binding: Add 50 µL of non-specific binding control, 50 µL of [3H]-(+)-pentazocine, and 100 µL of the membrane preparation.
- Competition Binding: Add 50 µL of the serially diluted test compound, 50 µL of [3H]-(+)-pentazocine, and 100 µL of the membrane preparation. c. Incubation: Incubate the plates at 37°C for 90-120 minutes with gentle agitation. d. Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold assay buffer to remove unbound radioligand. e. Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis: a. Specific Binding: Subtract the non-specific binding counts from the total binding counts. b. Saturation Assay: Plot specific binding against the concentration of [3H]-(+)-pentazocine. Use non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites). c. Competition Assay: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a sigmoidal dose-response curve fit to determine the IC50 (half-maximal inhibitory concentration). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Microdialysis for Measuring Extracellular Monoamine Levels
This protocol provides a framework for in vivo microdialysis experiments in rodents to assess the effect of pentazocine on extracellular levels of dopamine, norepinephrine, and serotonin.[17][18][19][20][21]
1. Materials:
-
Animals: Adult male Sprague-Dawley rats.
-
Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane), microdrill, dental cement.
-
Microdialysis Equipment: Guide cannula, microdialysis probe (with appropriate membrane cutoff), microinfusion pump, fraction collector.
-
Perfusion Solution: Artificial cerebrospinal fluid (aCSF), filtered and degassed.
-
Drug Solution: this compound dissolved in sterile saline.
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) system optimized for monoamine analysis.
2. Procedure: a. Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in the stereotaxic frame. Following a midline scalp incision, drill a burr hole over the target brain region (e.g., striatum or nucleus accumbens). Implant the guide cannula at the appropriate stereotaxic coordinates and secure it with dental cement. Allow the animal to recover for at least 48-72 hours. b. Microdialysis Experiment:
- On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
- Connect the probe to the microinfusion pump and perfuse with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
- Allow for a stabilization period of at least 1-2 hours.
- Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid). Collect at least three to four baseline samples.
- Administer this compound (e.g., via intraperitoneal injection) or vehicle.
- Continue collecting dialysate samples for at least 2-3 hours post-administration. c. Sample Analysis: Analyze the dialysate samples for dopamine, norepinephrine, serotonin, and their metabolites using HPLC-ED. d. Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with formalin. Slice and stain the brain tissue to verify the correct placement of the microdialysis probe.
3. Data Analysis: a. Quantify the concentration of each monoamine in the dialysate samples by comparing the peak areas to a standard curve. b. Express the post-drug administration concentrations as a percentage of the average baseline concentration for each animal. c. Use appropriate statistical tests (e.g., ANOVA with repeated measures) to determine the significance of any changes in neurotransmitter levels.
Caption: Experimental Workflow for In Vivo Microdialysis.
Conclusion
This compound exhibits a complex and multifaceted interaction with biogenic amine systems, which contributes significantly to its overall pharmacological profile. Its ability to inhibit the reuptake of norepinephrine, dopamine, and serotonin, coupled with its modulation of their release, likely through actions at sigma-1 and opioid receptors, underscores the need for a comprehensive understanding of these mechanisms. This is particularly critical for predicting and mitigating adverse drug reactions, such as serotonin syndrome, and for the rational design of future analgesics with improved safety profiles. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals dedicated to advancing the understanding of pentazocine and its interactions with the central nervous system. Further research is warranted to elucidate the precise molecular mechanisms and to obtain more granular quantitative data on these interactions.
References
- 1. Pentazocine | C19H27NO | CID 441278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentazocine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 4. Modulation of [3H]Dopamine release from rat nucleus accumbens by neuropeptide Y may involve a sigma1-like receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of d- and l-pentazocine on the release and uptake of norepinephrine in rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linezolid in combination with pentazocine causes serotonin syndrome: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 11. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pentazocine inhibits norepinephrine transporter function by reducing its surface expression in bovine adrenal medullary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biphasic effect of sigma receptor ligands on the extracellular concentration of dopamine in the striatum of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. med.upenn.edu [med.upenn.edu]
- 17. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Pentazocine Hydrochloride in the Rodent Tail-Flick Test
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentazocine (B1679294) hydrochloride is a synthetically-derived opioid analgesic used for managing moderate to severe pain.[1][2] Its mechanism of action is complex, primarily acting as an agonist at the kappa-opioid receptors (KOR) and as a weak antagonist or partial agonist at the mu-opioid receptors (MOR).[1][3] Additionally, pentazocine interacts with sigma receptors, which may contribute to its psychotomimetic side effects.[4][5] The (-)-enantiomer of pentazocine is responsible for its analgesic effects.[3]
The tail-flick test is a common method for assessing the analgesic properties of substances in rodents.[6][7][8] This test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus, such as a radiant heat source or warm water.[8][9] An increase in the tail-flick latency following the administration of a test compound indicates an antinociceptive (pain-reducing) effect.[9]
These application notes provide a detailed protocol for utilizing pentazocine hydrochloride in the rodent tail-flick test, along with representative data and an overview of the associated signaling pathways.
Data Presentation: Dose-Response Characteristics of Pentazocine
Pentazocine exhibits a unique biphasic, or bell-shaped, dose-response curve in the tail-flick test, where increasing doses produce a greater analgesic effect up to a certain point, after which higher doses lead to a diminished response.[10][11] This "ceiling effect" is a known characteristic of pentazocine's analgesic properties.[2][11]
Table 1: Dose-Response Data for Pentazocine in the Mouse Tail-Flick Test
| Species/Strain | Administration Route | Dose (mg/kg) | Peak Antinociceptive Effect (%MPE) or Latency | Reference |
|---|---|---|---|---|
| CD-1 Mice | - | - | Peak effect of 30% | [10] |
| ddY and C57BL/6J Mice | Subcutaneous | 3 | Increasing antinociception | [11] |
| ddY and C57BL/6J Mice | Subcutaneous | 10 | Increasing antinociception | [11] |
| ddY and C57BL/6J Mice | Subcutaneous | 30 | Peak antinociception | [11] |
| ddY and C57BL/6J Mice | Subcutaneous | 56 | Decreasing antinociception | [11][12] |
| ddY and C57BL/6J Mice | Subcutaneous | 100 | Decreasing antinociception |[11] |
Table 2: Dose-Response Data for Pentazocine in the Rat Tail-Immersion Test
| Species/Strain | Administration Route | Dose (mg/kg) | ED50 Value (mg/kg) | Reference |
|---|
| Sprague-Dawley Rats | Subcutaneous | 6, 12, 24 | 13.0 |[13] |
%MPE = Percentage of Maximal Possible Effect ED50 = The dose that produces 50% of the maximal effect
Experimental Protocols
The following is a generalized protocol for the tail-flick test involving the administration of this compound. This protocol should be adapted based on specific institutional guidelines and experimental design.
1. Animal Models
-
Species: Mice or rats are commonly used.[14]
-
Strain: Strains such as CD-1, ddY, C57BL/6J for mice, and Sprague-Dawley for rats have been documented in pentazocine studies.[10][11][15]
-
Sex: Male rodents are frequently used, although sex differences in pentazocine's effects have been noted, with some studies suggesting greater analgesia in females.[12]
-
Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
2. Materials and Equipment
-
This compound
-
Sterile saline or other appropriate vehicle
-
Tail-flick analgesiometer (radiant heat or water bath models)[9][16]
-
Animal restrainers[7]
-
Syringes and needles for administration
-
Stopwatch or automated timer
3. Drug Preparation
-
Dissolve this compound in sterile saline to the desired concentrations.
-
The volume of administration is typically 10 ml/kg for subcutaneous injections in mice.[12]
4. Experimental Procedure
-
Acclimatization: Allow animals to acclimate to the testing room for at least 15-20 minutes before the experiment begins.[7] It is also crucial to accustom the animals to the restraining device to minimize stress.[7][16]
-
Baseline Latency:
-
Gently place the rodent into the restrainer.
-
Position the tail on the apparatus, ensuring the heat source is directed at the distal portion of the tail.[6]
-
Activate the heat source and start the timer.
-
Record the time it takes for the animal to flick its tail away from the heat. This is the baseline latency.
-
To prevent tissue damage, a cut-off time (typically 10-15 seconds) must be established. If the animal does not respond within this time, the heat source should be removed, and the maximum latency recorded.[6][12]
-
Perform two to three baseline measurements with an interval of at least 5 minutes between each to obtain an average.[6]
-
-
Drug Administration:
-
Administer this compound or the vehicle control via the chosen route (e.g., subcutaneous).[11]
-
-
Post-Administration Measurements:
-
Data Analysis:
-
The antinociceptive effect is often expressed as the percentage of the Maximal Possible Effect (%MPE) and calculated using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Mandatory Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Pentazocine - Wikipedia [en.wikipedia.org]
- 3. ndanesthesiaservices.com [ndanesthesiaservices.com]
- 4. drugs.com [drugs.com]
- 5. youtube.com [youtube.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Tail flick test - Wikipedia [en.wikipedia.org]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. (-)-Pentazocine analgesia in mice: interactions with a sigma receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pentazocine-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antinociceptive effect of the combination of pentazocine with morphine in the tail-immersion and scald-pain tests in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Negative modulation of spinal κ-opioid receptor-mediated antinociception by the µ-opioid receptor at selective doses of (-)-pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. kftechnology.it [kftechnology.it]
- 17. High-dose pentazocine antagonizes the antinociception induced by high-dose morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hot Plate Test Using Pentazocine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hot plate test is a widely utilized method for assessing the analgesic properties of pharmacological substances, particularly centrally acting analgesics. This test measures the reaction time of an animal, typically a mouse or rat, to a thermal stimulus. The animal is placed on a heated surface, and the latency to a nocifensive response, such as paw licking or jumping, is recorded. An increase in this latency period following the administration of a test compound, such as Pentazocine hydrochloride, indicates an analgesic effect. Pentazocine is a synthetic opioid analgesic with a complex mechanism of action, primarily acting as an agonist at the kappa opioid receptors (KOR) and a weak antagonist or partial agonist at the mu-opioid receptors (MOR). This dual action makes it a subject of interest in pain research.
These application notes provide a detailed protocol for conducting the hot plate test with this compound, along with representative data and a visualization of its signaling pathway.
Experimental Protocols
Materials and Equipment
-
Hot Plate Analgesia Meter
-
Animal enclosure (transparent glass cylinder)
-
Syringes and needles for drug administration
-
This compound
-
Saline solution (0.9% NaCl)
-
Laboratory animals (mice or rats)
-
Stopwatch
-
Personal Protective Equipment (PPE)
Experimental Procedure
-
Animal Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.
-
Habituation: On the day of the experiment, transport the animals to the testing room and allow them to habituate for at least 30 minutes before starting the test.
-
Baseline Latency Measurement:
-
Set the hot plate temperature to a constant, predetermined level (e.g., 52°C ± 0.2°C or 55°C ± 1°C).
-
Gently place an animal on the hot plate and immediately start the stopwatch.
-
Observe the animal for nocifensive behaviors, which include licking of the fore or hind paws, or jumping.
-
Stop the stopwatch as soon as the first nocifensive behavior is observed and record the time as the baseline latency.
-
To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) must be established. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.
-
-
Drug Administration:
-
Divide the animals into control and test groups.
-
Administer this compound (dissolved in saline) to the test groups via the desired route (e.g., subcutaneous or intraperitoneal injection). Doses can range from 3 mg/kg to 56 mg/kg depending on the study design.
-
Administer an equivalent volume of saline to the control group.
-
-
Post-Treatment Latency Measurement:
-
At predetermined time intervals after drug administration (e.g., 15, 30, 60, 90, 120, and 180 minutes), place each animal back on the hot plate and measure the reaction latency as described in step 3.
-
-
Data Analysis:
-
Calculate the mean latency time for each group at each time point.
-
The analgesic effect can be expressed as the percentage of the maximal possible effect (%MPE) using the following formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
-
Data Presentation
The following table summarizes representative quantitative data for the analgesic effect of this compound in the hot plate test.
| Animal Model | Drug and Dose | Route of Administration | Hot Plate Temperature (°C) | Peak Effect Time (minutes) | Observations |
| Mice | (-)-Pentazocine (3, 10, 30, 56 mg/kg, cumulative) | Subcutaneous (s.c.) | 52 ± 0.2 | 20 (after each dose) | Dose-dependent increase in paw lick and jump latency. |
| Mice | Pentazocine (10 mg/kg) | Intraperitoneal (i.p.) | 55 | Not Specified | Increased pain threshold compared to the control group. |
| Rats | Pentazocine (10, 20, 30 mg/kg) | Intraperitoneal (i.p.) | 52 | 30 | Dose-dependent increase in latency to paw lick. |
| Rats | Pentazocine (6, 12, 24 mg/kg) | Subcutaneous (s.c.) | Not Specified | Not Specified | Dose-dependent antinociceptive effects observed. |
Visualizations
Experimental Workflow
Caption: Workflow of the hot plate test for assessing analgesia.
Signaling Pathway of Pentazocine
Caption: Pentazocine's dual action on opioid receptors.
Application Notes: Evaluating Analgesia using the Writhing Test with Pentazocine Hydrochloride
Introduction
The acetic acid-induced writhing test is a widely utilized and reliable method in pharmacological research for screening the efficacy of analgesic agents, particularly those acting on the peripheral nervous system.[1] The test induces a chemically-triggered visceral pain, which is an unpleasant sensation associated with actual or potential tissue damage in internal organs.[1][2] The intraperitoneal injection of an irritant like acetic acid provokes a characteristic behavior in rodents known as "writhing," which includes abdominal constrictions and stretching of the hind limbs.[1][2] This response is a result of the release of inflammatory mediators such as prostaglandins (B1171923) and bradykinin (B550075) in the peritoneal cavity, which sensitize peripheral nociceptors.[1] The frequency of these writhes is a quantifiable measure of pain, and a reduction in their number following drug administration indicates analgesic activity.[3]
Pentazocine hydrochloride is a synthetically derived opioid analgesic used for managing moderate to severe pain.[4][5][6] Marketed under brand names like Talwin, it has a unique pharmacological profile.[5] Pentazocine functions as a mixed agonist-antagonist, primarily acting as an agonist at kappa (κ)-opioid receptors and a weak antagonist or partial agonist at mu (μ)-opioid receptors.[4][5][7][8] This dual mechanism is responsible for its analgesic effects while potentially mitigating some side effects associated with pure μ-opioid agonists.[5] The writhing test is a suitable model to demonstrate the analgesic properties of Pentazocine.[9][10]
Experimental Protocol: Acetic Acid-Induced Writhing Test
This protocol details the procedure for assessing the analgesic effect of this compound in mice.
1. Objective
To quantify the peripheral analgesic activity of this compound by measuring the reduction in acetic acid-induced writhing in mice.
2. Materials and Reagents
-
Animals: Healthy, adult Swiss-albino mice of either sex, weighing 20-25 grams.[2]
-
Test Substance: this compound solution.
-
Standard Drug (Positive Control): Morphine sulfate (B86663) (e.g., 5 mg/kg) or Piroxicam (e.g., 10 mg/kg).[1][11]
-
Vehicle (Negative Control): Normal saline (0.9% NaCl).
-
Writhing Agent: Acetic acid solution (0.6% - 1% v/v in distilled water).[1][9]
-
Equipment:
-
Animal cages
-
Syringes (1 mL) with appropriate needles (e.g., 26-gauge)
-
Observation chambers (transparent)
-
Calibrated weighing scale
-
Stopwatch
-
3. Procedure
-
Animal Acclimatization: Acclimate the mice to the laboratory environment for at least one week before the experiment, with free access to standard pellet feed and water.[2]
-
Fasting: Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Randomly divide the mice into a minimum of four groups, with at least five animals per group (n=5).[11]
-
Group I (Control): Receives the vehicle (Normal Saline).
-
Group II (Standard): Receives the standard analgesic (e.g., Piroxicam, 10 mg/kg, i.p.).[11]
-
Group III (Test 1): Receives a low dose of this compound (e.g., 2 mg/kg, i.p.).[11]
-
Group IV (Test 2): Receives a high dose of this compound (e.g., 10 mg/kg, s.c.).[9]
-
-
Drug Administration: Administer the respective substances (vehicle, standard, or test drug) via the chosen route (e.g., intraperitoneally or subcutaneously).
-
Latency Period: Allow for a drug absorption period. This is typically 10-30 minutes post-administration.[9]
-
Induction of Writhing: Administer the acetic acid solution (e.g., 0.7% at a dose of 10 ml/kg) intraperitoneally to each mouse.[12][13]
-
Observation: Immediately after the acetic acid injection, place each mouse into an individual observation chamber and start the stopwatch.
-
Data Collection: Count the total number of writhes for each animal over a specified period, typically the 10 or 15 minutes following the injection.[1][9] A writhe is characterized by the contraction of abdominal muscles accompanied by the stretching of the hind limbs.[1]
4. Data Analysis
-
Calculate the mean number of writhes for each group.
-
Determine the analgesic activity by calculating the percentage inhibition of writhing for the standard and test groups using the following formula:[1][12]
-
% Inhibition = [(Mean Writhes in Control) - (Mean Writhes in Treated Group)] / (Mean Writhes in Control) x 100
-
Data Presentation
Quantitative data should be organized into tables for clarity and ease of comparison.
Table 1: Experimental Groups and Dosing Regimen
| Group | Treatment | Dose (mg/kg) | Route of Administration |
|---|---|---|---|
| I | Vehicle (Normal Saline) | - | i.p. |
| II | Piroxicam (Standard) | 10 | i.p. |
| III | Pentazocine HCl (Test 1) | 2 | i.p. |
| IV | Pentazocine HCl (Test 2) | 10 | s.c. |
Table 2: Effect of Pentazocine HCl on Acetic Acid-Induced Writhing
| Group | Treatment | Dose (mg/kg) | Mean No. of Writhes (± SEM) |
|---|---|---|---|
| I | Vehicle | - | Data |
| II | Piroxicam | 10 | Data |
| III | Pentazocine HCl | 2 | Data |
| IV | Pentazocine HCl | 10 | Data |
(Note: SEM = Standard Error of the Mean. Data to be filled from experimental results.)
Table 3: Analgesic Activity (Percentage Inhibition)
| Group | Treatment | Dose (mg/kg) | Percentage Inhibition (%) |
|---|---|---|---|
| II | Piroxicam | 10 | Calculated Value |
| III | Pentazocine HCl | 2 | Calculated Value |
| IV | Pentazocine HCl | 10 | Calculated Value |
(Note: Values are calculated based on the data from Table 2.)
Visualizations
Diagram 1: Experimental Workflow of the Writhing Test
Caption: Workflow for assessing analgesia via the writhing test.
Diagram 2: Simplified Signaling Pathway of Pentazocine Analgesia
Caption: Mechanism of Pentazocine's analgesic action.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. saspublishers.com [saspublishers.com]
- 3. youtube.com [youtube.com]
- 4. Pentazocine - Wikipedia [en.wikipedia.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Pentazocine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. drugs.com [drugs.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USE OF WRITHING TEST FOR EVALUATING ANALGESIC ACTIVITY OF NARCOTIC ANTAGONISTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajol.info [ajol.info]
- 12. tandfonline.com [tandfonline.com]
- 13. Evaluation of the Analgesic Activity of the Methanolic Stem Bark Extract of Dialium Guineense (Wild) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of Pentazocine Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intravenous (IV) administration of pentazocine (B1679294) hydrochloride in rats for research purposes. This document outlines the pharmacological background, experimental applications, quantitative data, and step-by-step procedures to ensure safe and effective administration.
Introduction
Pentazocine is a synthetically-derived opioid with mixed agonist-antagonist activity. It primarily acts as an agonist at kappa (κ) opioid receptors and a weak antagonist or partial agonist at mu (μ) opioid receptors.[1] This dual mechanism of action results in analgesia with a lower risk of respiratory depression and dependence compared to full μ-opioid agonists like morphine. In preclinical research, intravenous pentazocine is utilized in rats to investigate pain modulation, anticonvulsant effects, and its role in various physiological and pathological processes.
Pharmacological Profile
-
Mechanism of Action: Pentazocine's analgesic effects are primarily mediated through its agonistic activity on κ-opioid receptors in the central nervous system.[1] Its interaction with μ-opioid receptors can be complex, exhibiting partial agonism or antagonism depending on the dose and the presence of other opioids.[1][2]
-
Pharmacokinetics: Following intravenous administration in rats, pentazocine exhibits rapid distribution and clearance. The occupancy of opioid receptors in the brain decreases quickly, correlating with the plasma concentration of the unbound drug.[3][4]
-
Signaling Pathways: The primary signaling pathways involve the activation of G-protein coupled κ-opioid receptors, leading to the inhibition of adenylyl cyclase and modulation of ion channels. This ultimately results in reduced neuronal excitability and nociceptive transmission.
References
- 1. jocpr.com [jocpr.com]
- 2. Antinociceptive Effects and Interaction Mechanisms of Intrathecal Pentazocine and Neostigmine in Two Different Pain Models in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of pentazocine and its occupancy of opioid receptors in rat brain [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Subcutaneous Pentazocine Hydrochloride Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the subcutaneous administration of Pentazocine (B1679294) hydrochloride in mice for research purposes, particularly for assessing its analgesic properties. The protocols outlined below are based on established scientific literature and best practices in animal research.
Introduction
Pentazocine is a synthetic opioid with mixed agonist-antagonist activity at opioid receptors. It is primarily an agonist at the kappa (κ) opioid receptor and a weak antagonist or partial agonist at the mu (µ) opioid receptor. This dual mechanism of action results in a complex pharmacological profile, including a characteristic biphasic dose-response curve for its analgesic effects.[1] Subcutaneous injection is a common and effective route for administering pentazocine in mice to study its analgesic efficacy and underlying mechanisms.
Quantitative Data Summary
The following tables summarize key quantitative data for the subcutaneous administration of pentazocine in mice.
Table 1: Dosage and Administration
| Parameter | Value | Reference |
| Effective Dose Range | 3 - 100 mg/kg | [1] |
| Peak Analgesic Effect | ~30 mg/kg | [1] |
| Injection Volume | 10 ml/kg | [2] |
| Needle Gauge | 25-27 G | |
| Injection Site | Loose skin over the back/scruff | |
| Vehicle | Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS) |
Table 2: Pharmacokinetic Parameters (General)
| Parameter | Expected Profile | Note |
| Time to Peak Plasma Concentration (Tmax) | Rapid, likely within 15-30 minutes | Subcutaneous absorption is generally fast. |
| Peak Plasma Concentration (Cmax) | Dose-dependent | Higher doses will result in higher peak concentrations. |
| Half-life (t½) | Relatively short | Consistent with the duration of analgesic action. |
Table 3: Analgesia Assessment Methods and Timing
| Test | Principle | Typical Assessment Time Post-Injection |
| Tail-Flick Test | Measures response to a thermal stimulus (radiant heat) applied to the tail. | 20 minutes and at subsequent intervals.[2] |
| Hot Plate Test | Measures response latency (e.g., licking paws, jumping) to a heated surface. | 20 minutes and at subsequent intervals.[2] |
| Acetic Acid Writhing Test | Quantifies visceral pain by counting abdominal constrictions induced by an irritant. | Pentazocine administered 10 minutes before acetic acid injection.[2] |
| Hind-Paw Pressure Test | Measures mechanical nociceptive thresholds by applying increasing pressure to the paw. | 20 minutes and at subsequent intervals.[2] |
Experimental Protocols
Preparation of Pentazocine Hydrochloride Solution
Materials:
-
This compound powder
-
Sterile 0.9% saline or sterile Phosphate-Buffered Saline (PBS)
-
Sterile vials
-
Vortex mixer
-
pH meter or pH strips
-
0.22 µm sterile syringe filter
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For a 10 mg/ml solution, weigh 10 mg of this compound for each ml of vehicle.
-
Aseptically transfer the weighed this compound powder into a sterile vial.
-
Add the calculated volume of sterile saline or PBS to the vial.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may aid dissolution, but ensure the solution does not overheat.
-
Check the pH of the solution. Optimally, the pH should be close to neutral (7.0-7.4) to minimize irritation at the injection site. If necessary, adjust the pH with sterile, dilute NaOH or HCl.
-
Sterile filter the final solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution appropriately. Consult the manufacturer's instructions for storage conditions and stability.
Subcutaneous Injection Procedure in Mice
Materials:
-
Prepared this compound solution
-
Sterile 1 ml syringes
-
Sterile 25-27 G needles
-
Mouse restraint device (optional)
-
70% ethanol
Protocol:
-
Calculate the injection volume for each mouse based on its body weight and the desired dose (e.g., for a 10 mg/kg dose and a 1 mg/ml solution, a 25 g mouse would receive 0.25 ml).
-
Gently restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device.
-
Wipe the injection site (loose skin over the back or scruff) with 70% ethanol.
-
Lift the skin to form a "tent."
-
Insert the needle, bevel up, into the base of the tented skin , parallel to the body.
-
Aspirate gently to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site.
-
Slowly inject the calculated volume of the pentazocine solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
Protocol for Acetic Acid Writhing Test
Materials:
-
Prepared this compound solution
-
0.6% acetic acid solution
-
Observation chambers
-
Timer
Protocol:
-
Administer this compound subcutaneously at the desired dose.
-
Wait for the appropriate pre-treatment time (e.g., 10 minutes).[2]
-
Inject 0.6% acetic acid intraperitoneally at a volume of 10 ml/kg.
-
Immediately place the mouse in an observation chamber.
-
Start the timer and count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) over a defined period (e.g., 15-20 minutes).
-
Compare the number of writhes in pentazocine-treated mice to a control group that received vehicle.
Visualizations
References
Application Note: Quantification of Pentazocine in Human Plasma using a Validated HPLC-UV Method
Introduction
Pentazocine (B1679294) is a potent synthetic opioid analgesic used for the management of moderate to severe pain. The monitoring of its plasma concentrations is crucial in pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. High-Performance Liquid Chromatography (HPLC) is a widely employed analytical technique for the quantification of drugs in biological matrices due to its high sensitivity, specificity, and reproducibility. This application note details a validated HPLC method for the determination of pentazocine in human plasma, providing a comprehensive protocol for researchers, scientists, and drug development professionals.
The described method utilizes a reversed-phase C18 column with UV detection, a common and accessible setup in most analytical laboratories. The protocol includes detailed steps for sample preparation using protein precipitation, preparation of standards and quality control samples, and specific chromatographic conditions. Alternative methods, including those with different detectors like fluorescence or electrochemical detection, have also been reported and offer varying levels of sensitivity and selectivity.[1][2]
Experimental Protocols
This section provides a detailed methodology for the quantification of pentazocine in human plasma.
1. Materials and Reagents
-
Pentazocine hydrochloride (analytical standard)
-
Internal Standard (IS), e.g., Levallorphan or Cyclazocine[1][2]
-
Acetonitrile (B52724) (HPLC grade)[3]
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid or Formic acid (analytical grade)[4]
-
Human plasma (drug-free)
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4][5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical composition could be 45% acetonitrile and 55% water with 0.1% phosphoric acid.[4] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.[5]
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection Wavelength: 278 nm is a suitable wavelength for pentazocine detection.[3] Other reported wavelengths include 254 nm.[4][5]
3. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for the calibration curve (e.g., 10 to 150 µg/L).[4]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.
-
Internal Standard Working Solution: Dilute the IS stock solution with the mobile phase to a fixed concentration (e.g., 50 µg/L).
-
Calibration Standards: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain calibration standards at different concentrations.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in drug-free human plasma in the same manner as the calibration standards.
4. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the internal standard working solution and vortex briefly.
-
Add 600 µL of cold acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 4000 rpm for 10 minutes.[3]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
5. Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines, including the following parameters:
-
Selectivity: Assessed by analyzing blank plasma samples to ensure no interference at the retention times of pentazocine and the internal standard.[4]
-
Linearity: Determined by plotting the peak area ratio of pentazocine to the internal standard against the nominal concentration of the calibration standards. A correlation coefficient (R²) of >0.99 is desirable.[4]
-
Accuracy and Precision: Evaluated by analyzing the QC samples at three different concentrations on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115% (80-120% for the lower limit of quantification), and the precision (relative standard deviation, RSD) should not exceed 15% (20% for the LLOQ).[4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.[4][6]
-
Recovery: The extraction efficiency of the method is determined by comparing the peak areas of extracted samples with those of unextracted standards at the same concentration.
-
Stability: The stability of pentazocine in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20 °C.
Data Presentation
The following table summarizes the quantitative data from various reported HPLC methods for pentazocine quantification.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Reference | Murata et al.[1] | Nakashima et al.[2] | Ahmed | [4] |
| Detection Method | Electrochemical | Fluorescence | UV | UV |
| Internal Standard | Levallorphan | Cyclazocine | Not specified | Chloramphenicol |
| Linearity Range | Not specified | Not specified | 10 - 150 µg/L | 15 - 400 ng/mL |
| LOD | 500 pg/mL | 0.57 ng/mL | 1.58 µg/L | 5 ng/mL |
| LOQ | Not specified | Not specified | 4.79 µg/L | 15 ng/mL |
| Recovery (%) | 88.6% (Pentazocine) | Not specified | 98 - 102% | >97% |
| Precision (RSD%) | Not specified | < 6.6% | 1.02 - 4.82% | < 8.8% |
Mandatory Visualization
Caption: Workflow for Pentazocine Quantification in Plasma by HPLC.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pentazocine monitoring in rat hair and plasma by HPLC-fluorescence detection with DIB-Cl as a labelling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical Characterizations and Pharmacokinetic Evaluation of Pentazocine Solid Lipid Nanoparticles against Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS Analysis of Pentazocine and its Metabolites in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentazocine (B1679294) is a synthetically derived opioid analgesic belonging to the benzomorphan (B1203429) class of compounds. It functions as a kappa-opioid receptor agonist and a weak mu-opioid receptor antagonist. Understanding the distribution and metabolism of pentazocine in the central nervous system is crucial for drug development and neuropharmacological research. This document provides a detailed application note and protocol for the quantitative analysis of pentazocine and its major metabolites in brain tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, essential for the accurate determination of analyte concentrations in complex biological matrices like brain tissue.
Metabolic Pathway of Pentazocine
Pentazocine undergoes extensive metabolism, primarily in the liver, through oxidation and glucuronidation. The major metabolic pathways involve the oxidation of the terminal methyl groups on the N-alkenyl side chain, forming cis- and trans-alcohols. These hydroxylated metabolites can be further conjugated with glucuronic acid to form pentazocine glucuronides.
Experimental Protocols
This section details the complete workflow for the analysis of pentazocine and its metabolites in brain tissue, from sample preparation to LC-MS/MS analysis.
Materials and Reagents
-
Pentazocine, cis-Hydroxy-pentazocine, trans-Hydroxy-pentazocine, and Pentazocine-d5 (internal standard) reference standards
-
LC-MS/MS grade acetonitrile, methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate
-
Phosphate buffered saline (PBS), pH 7.4
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
-
Rat or mouse brain tissue
Sample Preparation: Solid Phase Extraction (SPE)
-
Homogenization:
-
Accurately weigh approximately 100 mg of brain tissue.
-
Add 1 mL of ice-cold PBS (pH 7.4).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
-
Spike the homogenate with the internal standard (Pentazocine-d5) to a final concentration of 100 ng/mL.
-
Vortex for 30 seconds.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for SPE.
-
-
Solid Phase Extraction:
-
Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| System | UPLC System |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
Tandem Mass Spectrometry:
| Parameter | Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Quantitative analysis is performed using Multiple Reaction Monitoring (MRM). The precursor ions ([M+H]⁺) and their characteristic product ions are monitored for each analyte and the internal standard. The following table summarizes the predicted MRM transitions. Note: These transitions should be optimized on the specific instrument used for analysis.
Table 1: Predicted MRM Transitions for Pentazocine and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) (Predicted) | Cone Voltage (V) (Predicted) |
| Pentazocine | 286.2 | 172.1 | 202.2 | 25 | 30 |
| cis/trans-Hydroxy-pentazocine | 302.2 | 172.1 | 218.2 | 28 | 35 |
| Pentazocine Glucuronide | 462.2 | 286.2 | 175.1 | 20 | 40 |
| Pentazocine-d5 (IS) | 291.2 | 177.1 | 207.2 | 25 | 30 |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of pentazocine and its major metabolites in brain tissue. The detailed sample preparation protocol using solid-phase extraction ensures effective removal of matrix interferences, leading to reliable and reproducible results. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and drug development, enabling accurate assessment of pentazocine's disposition in the central nervous system.
Application Note: Determination of Pentazocine Hydrochloride Affinity Profile by Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentazocine (B1679294) is a synthetically-derived benzomorphan (B1203429) analgesic that exhibits a complex pharmacology due to its interactions with multiple opioid receptors.[1][2] It is characterized as a mixed agonist-antagonist opioid, with its primary analgesic effects attributed to its agonist activity at the κ-opioid receptor (KOR) and weak antagonist or partial agonist activity at the μ-opioid receptor (MOR).[1] Additionally, pentazocine and its enantiomers are known to interact with σ-receptors.[1][2] Understanding the binding affinity of Pentazocine hydrochloride at these various receptors is crucial for elucidating its therapeutic effects and side-effect profile. This document provides a detailed protocol for determining the binding affinity (Ki) of this compound at human μ, δ, and κ opioid receptors using competitive radioligand binding assays.
Principle of the Assay
Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand (in this case, pentazocine) and a receptor.[3] These assays utilize a radiolabeled ligand (a molecule with a radioactive isotope) that has a high affinity and specificity for the target receptor. The assay's core principle is the competition between a constant concentration of the radioligand and varying concentrations of an unlabeled test compound (pentazocine) for binding to the receptor. By measuring the displacement of the radioligand by the test compound, the inhibitory concentration 50% (IC50) can be determined. The IC50 value is then used to calculate the equilibrium dissociation constant (Ki) of the test compound, which reflects its binding affinity. A lower Ki value signifies a higher binding affinity.[4]
Data Presentation
The binding affinity of (-)-Pentazocine at human opioid receptors expressed in Chinese Hamster Ovary (CHO) cells is summarized below.
| Receptor Subtype | Radioligand | (-)-Pentazocine Ki (nM) | Reference Compound | Reference Ki (nM) |
| μ-opioid (MOR) | [³H]DAMGO | 3.2 | Morphine | 1.14[4] |
| κ-opioid (KOR) | [³H]U-69593 | 7.6 | ||
| δ-opioid (DOR) | [³H]DPDPE | 62 |
Data compiled from multiple sources indicating strong binding affinities of (-)-pentazocine for KOR and MOR, with weaker affinity for DOR.[5][6] In a separate study using recombinant human MOR, pentazocine (enantiomer not specified) was categorized as having a Ki > 100 nM.[7][8] It is important to note that the racemic mixture (±)-pentazocine is used clinically, and its enantiomers have different pharmacological profiles; (-)-pentazocine is primarily responsible for the opioid receptor-mediated analgesia, while (+)-pentazocine has a higher affinity for the σ receptor.[1][9]
Experimental Protocols
This section provides a detailed methodology for a competitive radioligand binding assay to determine the Ki of this compound for the human μ-opioid receptor. Similar protocols can be adapted for δ and κ opioid receptors by using the appropriate radioligand and cell membranes expressing the receptor of interest.
Materials and Reagents
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[9][10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).[10]
-
Scintillation Cocktail.
-
Scintillation Counter.
-
96-well microplates.
Protocol
1. Membrane Preparation: a. Thaw the frozen cell membranes expressing the target opioid receptor on ice. b. Resuspend the membranes in ice-cold assay buffer to a final protein concentration that yields adequate signal-to-noise ratio (typically 3-20 µg of protein per well for cell membranes).[10] Homogenize gently to ensure a uniform suspension.
2. Assay Setup: a. In a 96-well plate, set up the following conditions in triplicate:
- Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 150 µL of membrane suspension.
- Non-specific Binding (NSB): 50 µL of radioligand, 50 µL of Naloxone (10 µM), and 150 µL of membrane suspension.
- Competitive Binding: 50 µL of radioligand, 50 µL of varying concentrations of this compound, and 150 µL of membrane suspension. A typical concentration range would be 10⁻¹⁰ M to 10⁻⁵ M.
3. Incubation: a. Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient duration to reach equilibrium (typically 60 minutes) with gentle agitation.[9][10]
4. Filtration: a. Terminate the incubation by rapid vacuum filtration through a 96-well cell harvester onto glass fiber filters that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[10] b. Wash the filters rapidly with multiple volumes of ice-cold wash buffer to remove unbound radioligand.
5. Radioactivity Measurement: a. Dry the filters completely.[10] b. Place the dried filters into scintillation vials or a compatible 96-well plate, add scintillation cocktail, and seal. c. Measure the radioactivity (in counts per minute, CPM) of each sample using a scintillation counter.
6. Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine IC50: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value of this compound. d. Calculate Ki: Convert the IC50 value to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation:[4] Ki = IC50 / (1 + ([L]/Kd)) Where:
- [L] is the concentration of the radioligand used in the assay.
- Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).
Visualizations
Signaling Pathway
Caption: Opioid receptor signaling pathway for Pentazocine.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. pharmakb.com [pharmakb.com]
- 3. revvity.com [revvity.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. zenodo.org [zenodo.org]
- 8. researchgate.net [researchgate.net]
- 9. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
Application Notes: The Use of Pentazocine Hydrochloride in Neuropathic Pain Research
Introduction
Pentazocine (B1679294) hydrochloride is a synthetically derived benzomorphan (B1203429) analgesic used for moderate to severe pain.[1][2] Its complex pharmacological profile makes it a subject of significant interest in pain research, including the study of neuropathic pain. Pentazocine is classified as a mixed agonist-antagonist opioid.[3] It primarily functions as an agonist at the kappa-opioid receptor (KOR) and a weak antagonist or partial agonist at the mu-opioid receptor (MOR).[4][5] Furthermore, pentazocine and its enantiomers interact with the sigma-1 receptor (S1R), a non-opioid intracellular chaperone protein implicated in the modulation of pain hypersensitivity.[6][7]
These application notes provide researchers, scientists, and drug development professionals with a detailed overview of pentazocine's mechanism, its application in preclinical neuropathic pain models, and comprehensive experimental protocols.
Mechanism of Action in Neuropathic Pain
Pentazocine's effect on neuropathic pain is multifaceted, stemming from its interactions with multiple receptor systems.
-
Opioid Receptor Activity : The analgesic properties of pentazocine are largely attributed to its agonist activity at KORs.[1] Activation of KORs leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in the release of pain-transmitting neurotransmitters like glutamate (B1630785) and substance P.[4] Its partial agonism at MORs also contributes to analgesia, although this is complicated by a "ceiling effect," where increasing the dose beyond a certain point does not produce greater pain relief.[3][8] This ceiling effect is hypothesized to result from the KOR-mediated antagonism of MOR-induced analgesia at higher doses.[3]
-
Sigma-1 Receptor (S1R) Interaction : Pentazocine is an agonist at the S1R.[6][9] This is a critical consideration in neuropathic pain studies, as S1R antagonists have been shown to reduce neuropathic pain in animal models.[10][11] The S1R is an intracellular chaperone protein located at the endoplasmic reticulum that modulates various ion channels and receptors, and its activation can facilitate pain hypersensitivity.[7][12] Racemic pentazocine consists of two enantiomers: (-)-pentazocine is primarily a KOR agonist responsible for analgesia, while (+)-pentazocine is a potent S1R agonist with no analgesic effects.[9] Therefore, the use of racemic pentazocine introduces a confounding variable, as its S1R agonism may counteract its opioid-mediated analgesia in neuropathic states.
Data Presentation
Table 1: Pharmacological Profile of Pentazocine Hydrochloride
| Receptor Target | Action | Primary Enantiomer | Key Effect in Pain Modulation | Reference(s) |
| Kappa-Opioid Receptor (KOR) | Agonist | (-)-Pentazocine | Analgesia, but also potential for dysphoria and hallucinations. | [4][5][9] |
| Mu-Opioid Receptor (MOR) | Partial Agonist / Weak Antagonist | (-)-Pentazocine | Contributes to analgesia, but may be antagonized by KOR activation at high doses. | [3][4] |
| Sigma-1 Receptor (S1R) | Agonist | (+)-Pentazocine | Modulation of ion channels; potential facilitation of pain hypersensitivity. | [6][9] |
Table 2: Summary of Pentazocine Dosages and Effects in Preclinical Pain Models
| Animal Model | Administration Route | Dose Range | Observed Effect | Reference(s) |
| Formalin Test (Rats) | Intrathecal | 3 - 100 µg | Dose-dependent antinociception. ED₅₀ values of 30.3 µg (Phase I) and 34.4 µg (Phase II). | [13] |
| Plantar Incision (Rats) | Intrathecal | 3 - 100 µg | Dose-dependent attenuation of mechanical allodynia. | [13] |
| Various Nociceptive Tests (Mice) | Subcutaneous | 3 - 100 mg/kg | Biphasic, bell-shaped dose-response curve for antinociception, peaking at 30 mg/kg. | [3] |
| Acetic Acid Writhing (Mice) | Subcutaneous | 10 mg/kg | (-)-Pentazocine produced significant visceral antinociception. | [14] |
| Hot Plate / Tail Flick (Mice) | Subcutaneous | 3 - 56 mg/kg (cumulative) | (-)-Pentazocine-induced thermal antinociception was abolished in MOR-knockout mice. | [14] |
Experimental Protocols
Protocol 1: Induction of Neuropathic Pain - Chronic Constriction Injury (CCI) Model
The CCI model is a widely used method for inducing peripheral neuropathic pain that mimics symptoms like allodynia and hyperalgesia.[15][16]
Materials:
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (forceps, scissors)
-
4-0 chromic gut or 6-0 silk sutures
-
Wound clips or sutures for skin closure
Procedure:
-
Anesthetize the animal using isoflurane (B1672236) (or other approved anesthetic).
-
Shave and disinfect the lateral surface of the mid-thigh of one hind limb.
-
Make a small incision through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from surrounding connective tissue.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with about 1 mm of spacing between them.[15] The ligatures should be just tight enough to cause a slight constriction without impeding blood flow.
-
For sham-operated controls, expose the sciatic nerve without applying ligatures.[15]
-
Close the muscle layer and skin with appropriate sutures or wound clips.
-
Allow animals to recover for 7-14 days for neuropathic pain symptoms to develop before commencing behavioral testing.
Protocol 2: Assessment of Mechanical Allodynia - Von Frey Test
Mechanical allodynia, a painful response to a normally non-painful stimulus, is a key indicator of neuropathic pain.[15]
Materials:
-
Von Frey filaments (calibrated set of varying stiffness)
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Place the animal in a testing chamber on the wire mesh platform and allow it to acclimate for at least 15-20 minutes.
-
Select a von Frey filament, typically starting in the middle of the force range.
-
Apply the filament perpendicularly to the plantar surface of the hind paw (ipsilateral to the nerve injury) with sufficient force to cause it to bend. Hold for 3-5 seconds.
-
A positive response is a brisk withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). If a positive response occurs, use the next weaker filament. If no response occurs, use the next stronger filament.[15]
-
The pattern of responses is used to calculate the 50% PWT, which serves as the quantitative measure of mechanical sensitivity. A lower PWT indicates increased allodynia.
Protocol 3: Drug Preparation and Administration
Preparation:
-
This compound is typically dissolved in sterile 0.9% saline to the desired concentration.
-
Ensure the solution is clear and free of particulates before administration.
Administration Routes:
-
Subcutaneous (s.c.): Injections are given under the loose skin of the back or flank. This route is common for systemic administration in mice and rats.[3][14]
-
Intraperitoneal (i.p.): Injections are administered into the peritoneal cavity.
-
Intrathecal (i.t.): This route delivers the drug directly to the spinal cord, allowing for the study of spinal mechanisms of action. It requires a lumbar puncture and is technically demanding.[13]
-
Intravenous (i.v.): Administration directly into a vein (e.g., tail vein) provides rapid onset of action.
The choice of route and dose will depend on the specific research question, with doses varying significantly between routes (see Table 2).
Considerations and Best Practices
-
Enantiomer Specificity: Researchers should be aware that racemic pentazocine contains both the KOR agonist (-)-pentazocine and the S1R agonist (+)-pentazocine.[9] For studies aiming to isolate opioid effects, the use of the pure (-)-enantiomer is advisable. Conversely, (+)-pentazocine can be used as a tool to study S1R-mediated effects.
-
Side Effects: Pentazocine can induce psychotomimetic effects such as hallucinations and delusions, which are thought to be mediated by both KOR and S1R activation.[4][8] In animal studies, this may manifest as unusual behaviors that could interfere with certain behavioral assays.
-
Controls: Proper controls are essential. These include a vehicle control group (receiving saline or the drug solvent) and a sham surgery group to control for the effects of the surgical procedure itself.[15]
-
Dose-Response: Due to pentazocine's bell-shaped dose-response curve, it is crucial to test a wide range of doses to fully characterize its effects.[3]
References
- 1. Local complications of pentazocine abuse: Case report and review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentazocine: MedlinePlus Drug Information [medlineplus.gov]
- 3. Pentazocine-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. pharmakb.com [pharmakb.com]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. Pentazocine - Wikipedia [en.wikipedia.org]
- 9. Improvement of memory impairment by (+)- and (-)-pentazocine via sigma, but not kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neoplasiaresearch.com [neoplasiaresearch.com]
- 11. Frontiers | Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms [frontiersin.org]
- 12. Sigma-1 receptor targeting inhibits connexin 43 based intercellular communication in chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antinociceptive Effects and Interaction Mechanisms of Intrathecal Pentazocine and Neostigmine in Two Different Pain Models in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Pentazocine Hydrochloride Solubility in Phosphate-Buffered Saline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of pentazocine (B1679294) hydrochloride in phosphate-buffered saline (PBS). The following information is intended to help troubleshoot common issues and provide protocols for determining solubility in your own experimental settings.
Summary of Pentazocine Hydrochloride Solubility Data
Direct quantitative solubility data for this compound in various phosphate-buffered saline (PBS) solutions is limited in publicly available literature. However, based on its physicochemical properties and related solubility data, we can infer its behavior. Pentazocine is a weak base with a pKa of approximately 8.9.[1] Its solubility is therefore highly dependent on the pH of the medium. As the hydrochloride salt, it is more soluble in acidic conditions and its aqueous solubility is expected to decrease as the pH approaches its pKa.
| Compound Form | Solvent/Buffer | pH | Temperature (°C) | Solubility |
| This compound | Water | 4-6 (for a 1% solution) | Not Specified | 1 part in 30 parts water (~33 mg/mL) |
| (-)-Pentazocine (free base) | DMF:PBS (1:1) | 7.2 | Not Specified | 0.5 mg/mL |
| This compound | Acidic Aqueous Solutions | <4 | Not Specified | Soluble |
| This compound | Water | Not Specified | Not Specified | Sparingly soluble |
Note: The solubility in PBS at physiological pH (e.g., 7.4) is expected to be lower than in acidic conditions. The provided value in DMF:PBS is for the free base in a co-solvent system and should be considered as a reference point.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I am trying to dissolve this compound in PBS at pH 7.4, but it is not dissolving completely. Why is this happening?
A1: Pentazocine is a weak base with a pKa of about 8.9.[1] In a solution with a pH close to or above its pKa, the equilibrium will shift towards the less soluble free base form, leading to decreased solubility. At pH 7.4, a significant portion of the pentazocine will be in the free base form, which is less soluble than the hydrochloride salt.
Q2: How can I increase the solubility of this compound in my PBS solution?
A2: There are several strategies you can employ:
-
pH Adjustment: Lowering the pH of your PBS solution will increase the proportion of the more soluble protonated form of pentazocine. However, ensure the final pH is compatible with your experimental system.
-
Use of Co-solvents: For in vitro experiments, you can first dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or ethanol (B145695) to create a concentrated stock solution. This stock can then be serially diluted into your PBS buffer. Be mindful of the final concentration of the organic solvent, as it can be toxic to cells at higher concentrations.
-
Gentle Heating and Sonication: Applying gentle heat or using a sonicator can help to dissolve the compound. However, be cautious about the temperature stability of this compound.
Q3: My this compound dissolves initially in PBS but then precipitates over time. What should I do?
A3: This can happen if the initial concentration is above the thermodynamic solubility limit in your specific buffer. Even if it dissolves kinetically, it will eventually precipitate to reach equilibrium. To address this, you can try lowering the concentration of this compound. If a higher concentration is necessary, consider using a co-solvent system as mentioned above to maintain its solubility.
Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to solubility issues?
A4: Yes, inconsistent results can be a sign of solubility problems. If the compound precipitates in your cell culture media, the actual concentration exposed to the cells will be lower and more variable than intended. Visually inspect your assay plates for any signs of precipitation. It is also recommended to determine the solubility of this compound directly in your cell culture medium under the same conditions as your experiment.
Experimental Protocol: Determination of Equilibrium Solubility of this compound in PBS
This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS) at the desired pH (e.g., 6.8, 7.4)
-
Calibrated pH meter
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker set to the desired temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or another validated analytical method for quantifying pentazocine.
Procedure:
-
Preparation of PBS: Prepare PBS at the target pH. Verify the pH using a calibrated pH meter.
-
Addition of Compound: Add an excess amount of this compound powder to a vial containing a known volume of the prepared PBS. The presence of undissolved solid is necessary to ensure that an equilibrium is reached.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
Sample Collection: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
Separation of Undissolved Solid: Carefully collect a sample from the supernatant. To ensure all undissolved particles are removed, either centrifuge the sample at a high speed and collect the supernatant, or filter the sample through a syringe filter.
-
Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated HPLC method or another appropriate analytical technique.
-
Data Analysis: The measured concentration represents the equilibrium solubility of this compound in the specific PBS solution at the tested temperature.
Diagrams
Caption: Workflow for determining the equilibrium solubility of Pentazocine HCl.
Caption: Decision tree for troubleshooting Pentazocine HCl solubility problems.
References
Preventing Pentazocine hydrochloride precipitation in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentazocine (B1679294) hydrochloride in aqueous solutions. The following information is intended to help prevent precipitation and ensure the successful preparation of stable solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Pentazocine hydrochloride in water?
A1: this compound is sparingly soluble in water. Its solubility is highly dependent on the pH of the solution. While exact quantitative values vary in literature, it is significantly more soluble in acidic conditions than in neutral or alkaline solutions. One source indicates a solubility of 1 part in 30 parts of water, which is approximately 33.3 mg/mL, while another states it is much lower.[1] A 1% solution (10 mg/mL) of this compound in water typically has a pH in the range of 4 to 6.[1]
Q2: Why is my this compound precipitating out of my aqueous solution?
A2: Precipitation of this compound from an aqueous solution is most commonly due to an increase in the pH of the solution. The compound is a weakly basic drug and is significantly more soluble in its ionized form, which is favored in acidic conditions. As the pH rises towards neutral or alkaline levels, the un-ionized form predominates, which is less soluble and leads to precipitation. Precipitation has been noted to occur at a pH of 5.4 and above.[2]
Q3: What is the ideal pH range to maintain the solubility of this compound?
A3: To maintain this compound in solution, it is recommended to keep the pH of the aqueous solution in an acidic range. Commercial formulations of the lactate (B86563) salt of pentazocine for injection are typically adjusted to a pH between 4.0 and 5.0.[2][3]
Q4: Can temperature affect the solubility of this compound?
A4: While specific data on the temperature-solubility profile of this compound is limited, warming the solution can aid in the initial dissolution process. However, it is important to note that upon cooling, the compound may precipitate, especially if the solution is close to its saturation point or if the pH is not sufficiently acidic.[4] Solutions should be prepared fresh, as cooling below room temperature can lead to precipitation.[4]
Q5: Are there any excipients that can help prevent precipitation?
A5: Yes, in addition to pH-adjusting agents like lactic acid, other excipients are used in commercial formulations to ensure stability. These can include tonicity-adjusting agents like sodium chloride and chelating agents such as disodium (B8443419) edetate. In some formulations, preservatives like methylparaben or sodium acetate (B1210297) are also included.[2][5] A patent for a pentazocine formulation also mentions the use of lactic acid, an antioxidant (like vitamin C), a metal complexing agent, and excipients such as mannitol (B672) and sodium chloride.[6]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.
Issue: Precipitation observed upon dissolution or standing.
Root Cause Analysis and Solution Workflow:
References
- 1. Pentazocine | C19H27NO | CID 441278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Talwin Injection (Pentazocine Lactate Injection, USP): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. sds.chemtel.net [sds.chemtel.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. greenbook.nafdac.gov.ng [greenbook.nafdac.gov.ng]
- 6. CN115737571A - Pentazocine preparation and preparation method and application thereof - Google Patents [patents.google.com]
Stability of Pentazocine Hydrochloride in DMSO Stock Solutions: A Technical Guide
This technical support guide provides researchers, scientists, and drug development professionals with essential information and protocols for handling and storing Pentazocine hydrochloride stock solutions in Dimethyl Sulfoxide (DMSO). Ensuring the stability of these solutions is critical for the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: DMSO is a common solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing properties for a wide range of organic molecules.[1][2] For (-)-Pentazocine, the solubility in DMSO is approximately 2 mg/mL, and for (±)-Pentazocine, it is around 1 mg/mL.[1][2]
Q2: What are the optimal storage conditions for this compound in DMSO?
A2: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[2] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.[2][3] General guidelines for small molecules in DMSO suggest stability for up to 6 months at -80°C and for about 1 month when stored at -20°C.[2] However, the specific stability of this compound in DMSO should be experimentally verified.
Q3: How can I determine the stability of my this compound stock solution?
A3: The stability of your stock solution can be assessed by performing a long-term stability study. This involves analyzing the purity of the solution at various time points using an analytical technique like High-Performance Liquid Chromatography (HPLC).[4][5] A detailed protocol for such a study is provided in the "Experimental Protocols" section of this guide.
Q4: What are the potential signs of degradation in my this compound stock solution?
A4: Visual indicators of degradation can include a change in color or the appearance of precipitates. However, chemical degradation can occur without any visible changes. Therefore, periodic analytical assessment using methods like HPLC is the most reliable way to confirm the integrity of your stock solution.[6]
Q5: Can I store my this compound DMSO stock solution at room temperature?
A5: Storing stock solutions at room temperature is generally not recommended due to the increased risk of degradation.[4] While this compound as a solid is stable in light, heat (at ambient room temperature), and air, its stability in a DMSO solution at room temperature over an extended period has not been established and is likely to be significantly lower than at colder temperatures.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in the stock solution upon thawing. | The concentration of this compound may exceed its solubility at lower temperatures. | Gently warm the solution to 37°C and vortex to redissolve the compound.[3] If precipitation persists, it may indicate compound degradation or that the initial concentration was too high. Consider preparing a fresh stock solution at a lower concentration. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh aliquots from a new stock solution. Perform a stability check on the questionable stock solution using HPLC to assess its purity. Implement a strict single-use aliquot system for all future experiments.[2][3] |
| Appearance of unexpected peaks in HPLC analysis of the stock solution. | These peaks may represent degradation products of this compound. | Conduct a forced degradation study to identify potential degradation products and their retention times.[3] This will help in confirming if the new peaks are indeed related to the degradation of the parent compound. |
Summary of Storage Recommendations
| Storage Temperature | Recommended Duration | Key Considerations |
| Room Temperature | Not Recommended | Higher potential for chemical degradation.[4] |
| 4°C | Short-term (days) | Better than room temperature, but -20°C or -80°C is preferred for longer storage. |
| -20°C | Up to 1 month (General Guideline) | Aliquot to avoid freeze-thaw cycles.[2] |
| -80°C | Up to 6 months (General Guideline) | Recommended for long-term storage to ensure maximum stability.[2] |
Note: The recommended durations are general guidelines for small molecules in DMSO. It is highly recommended to perform a compound-specific stability study for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock solution concentration (e.g., 10 mM).
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If needed, gentle warming in a 37°C water bath for 5-10 minutes can be applied.[3]
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, light-protected vials.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Long-Term Stability Assessment of this compound in DMSO via HPLC
Objective: To quantitatively assess the stability of this compound in DMSO stock solutions over time at different storage temperatures.
Materials:
-
Aliquots of this compound stock solution in DMSO (from Protocol 1)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents for the mobile phase (e.g., acetonitrile (B52724) and water with a suitable buffer)[5]
Procedure:
-
Time-Zero Analysis (T0): Immediately after preparing the stock solution, take one aliquot, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system. Record the peak area of the parent compound. This will serve as the baseline (100% purity).
-
Storage: Store the remaining aliquots at the desired temperatures (e.g., room temperature, 4°C, -20°C, and -80°C) and protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Sample Analysis: Allow the vial to equilibrate to room temperature. Dilute the sample in the same manner as the T0 sample and analyze it by HPLC under the same conditions.
-
Data Analysis: Compare the peak area of the this compound at each time point to the T0 peak area to determine the percentage of the compound remaining. A decrease in the main peak area and the appearance of new peaks may indicate degradation.
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: Decision-making process for troubleshooting inconsistent experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 6. benchchem.com [benchchem.com]
- 7. Pentazocine | C19H27NO | CID 441278 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting biphasic dose-response of Pentazocine in vivo
This guide provides troubleshooting advice and frequently asked questions for researchers investigating the biphasic dose-response of pentazocine (B1679294) in vivo.
Section 1: Frequently Asked Questions - Understanding the Biphasic Effect
Q1: Why does pentazocine show a biphasic (bell-shaped) dose-response curve for analgesia in vivo?
A: The biphasic or bell-shaped curve is a hallmark of pentazocine's complex pharmacology, resulting from its interaction with multiple opioid receptors.[1] At lower doses, the analgesic effect increases as the dose increases. However, after reaching a peak effect, higher doses lead to a decrease in analgesia.[1] This phenomenon is primarily explained by the interplay between mu-opioid (µ) and kappa-opioid (κ) receptors.[1]
-
Ascending Limb (Increasing Analgesia): At lower to moderate doses, pentazocine's analgesic effect is primarily driven by its agonist activity at µ-opioid receptors (MOR).[1]
-
Descending Limb (Decreasing Analgesia): At higher doses, the activation of κ-opioid receptors (KOR) becomes more prominent. This KOR activation appears to antagonize or counteract the analgesia produced by the µ-opioid receptors, leading to a diminished overall effect.[1]
Q2: What are the specific roles of mu (µ) and kappa (κ) opioid receptors in pentazocine's effect?
A: Pentazocine is a mixed agonist-antagonist opioid.[1][2]
-
Mu (µ) Receptors: Pentazocine acts as a partial agonist or weak antagonist at MOR.[3][4] This partial agonism is responsible for the initial analgesic effects seen at lower doses.[1][5] However, its activity is less than that of full µ-agonists like morphine.
-
Kappa (κ) Receptors: Pentazocine is a potent agonist at KOR.[2][3][4] This activity contributes to analgesia but is also associated with the descending limb of the dose-response curve at high concentrations.[1] KOR agonism is also linked to potential side effects like dysphoria and psychotomimetic effects.[2]
Q3: How do sigma (σ) receptors influence pentazocine's activity?
A: Sigma receptors are not classified as opioid receptors but significantly modulate the effects of pentazocine. Pentazocine, particularly its (+)-enantiomer, is a potent sigma-1 receptor agonist.[3][6][7] While sigma receptor activation does not produce analgesia on its own, it can inhibit the analgesic effects mediated by opioid receptors.[6][8] Co-administration of a sigma receptor antagonist, such as haloperidol, has been shown to shift pentazocine's dose-response curve to the left and increase the maximal analgesic effect, although the curve may remain biphasic.[6]
Q4: What is the difference between (+)-pentazocine and (-)-pentazocine, and why is it important for in vivo studies?
A: Pentazocine is a racemic mixture of two enantiomers (mirror-image isomers), and they have distinct pharmacological profiles.[3]
-
(-)-Pentazocine: This isomer is primarily responsible for the analgesic effects through its action on kappa and mu opioid receptors.[3][9][10]
-
(+)-Pentazocine: This isomer has weak or no analgesic activity and is a potent sigma receptor agonist.[6][9][10] It can produce psychotomimetic effects and may even suppress the µ-opioid mediated analgesia of the (-) isomer.[3][5]
For researchers, it is critical to know whether they are using the racemic (±) mixture or a specific isomer, as this will profoundly impact the experimental outcome and interpretation.
Section 2: Troubleshooting Guide for In Vivo Experiments
Q5: My dose-response curve is flat or shows no significant analgesic effect. What could be wrong?
A: Several factors could contribute to a lack of efficacy:
-
Dose Range: The selected dose range may be too low or too narrow. Pentazocine's effective dose can vary based on the animal model and pain assay. Review literature for appropriate dose ranges for your specific model (e.g., 3-100 mg/kg, s.c., in mice).[1]
-
Route of Administration: Bioavailability and onset of action differ significantly with the administration route (e.g., subcutaneous, intraperitoneal, intravenous). Ensure the chosen route is appropriate and consistent.
-
Pain Model Sensitivity: Some pain models are better suited for centrally acting analgesics like pentazocine than others.[11] For example, thermal pain models like the hot-plate and tail-flick tests are commonly used.[12] The intensity of the stimulus (e.g., hot plate temperature) can also affect sensitivity.[13]
-
Isomer Inactivity: Ensure you are not using the (+)-pentazocine isomer alone, as it is inactive as an analgesic.[6][9]
Q6: I'm observing high variability in analgesic response between my subjects. How can I reduce it?
A: High variability can obscure true pharmacological effects. Consider the following:
-
Animal Acclimatization: Ensure animals are properly acclimated to the housing, handling, and experimental apparatus to reduce stress-induced variability.
-
Subject Characteristics: Factors like sex, age, and strain of the animal can influence analgesic responses.[9] Use subjects of the same sex and a narrow age/weight range within each experiment.
-
Baseline Measurements: Always measure baseline pain sensitivity before drug administration. This allows you to either exclude outlier subjects or express the results as a percentage of the maximum possible effect (%MPE), which can normalize the data.
-
Consistent Timing: The timing of drug administration relative to the nociceptive test is critical. Adhere to a strict timeline for all subjects, as the peak effect of pentazocine occurs within a specific window.
Q7: The descending limb of my biphasic curve is not apparent, and I'm seeing a ceiling effect. Why?
A: Observing a plateau or ceiling effect instead of a descending limb can occur for a few reasons:
-
Insufficient Maximum Dose: Your dose range may not be high enough to induce the κ-opioid receptor-mediated antagonism that causes the downturn. The effect has been observed at doses up to 100 mg/kg in mice.[1]
-
Pain Assay Limitations: The specific pain assay may have its own ceiling effect, where the animal cannot demonstrate any further increase in response latency, masking the pharmacological downturn. Ensure your cutoff times are set appropriately to avoid tissue damage while allowing a sufficient dynamic range.[14]
-
Pharmacological Interaction: If using co-administered drugs, they may be interfering with the KOR-mediated effect.
Q8: I'm observing unexpected behavioral side effects (e.g., agitation, hallucinations). What is the cause?
A: These effects are known side effects of pentazocine and are attributed to its action on specific receptors:
-
Sigma (σ) Receptor Agonism: The psychotomimetic effects (hallucinations, disorientation) are largely caused by the agonistic activity of (+)-pentazocine at sigma receptors.[3][4]
-
Kappa (κ) Receptor Agonism: KOR activation can lead to dysphoria (a state of unease or dissatisfaction), which can manifest as agitation in animal models.[2] These effects are more common at higher doses where KOR and sigma receptor activity is maximal.
Section 3: Data Presentation & Key Parameters
Quantitative data should be organized to facilitate clear interpretation and comparison.
Table 1: Receptor Binding Affinities of (-)-Pentazocine
| Receptor Type | Binding Affinity (Ki) | Functional Activity | Reference |
| Mu (µ) Opioid Receptor (MOR) | 3.2 nM | Partial Agonist / Weak Antagonist | [4][15] |
| Kappa (κ) Opioid Receptor (KOR) | 7.6 nM | Full Agonist | [4][15] |
| Delta (δ) Opioid Receptor (DOR) | 62 nM | Weak Agonist | [15] |
| Sigma-1 (σ1) Receptor | KD of 3.68 nM (for (+)-pentazocine) | Agonist (primarily via (+)-isomer) | [16] |
Note: Ki values can vary between studies and assay conditions. These values represent high-affinity interactions.
Table 2: Summary of Antagonist Effects on Pentazocine Analgesia In Vivo
| Antagonist Class | Example Antagonist | Effect on Pentazocine Dose-Response Curve | Mechanism of Action | Reference |
| Mu (µ) Antagonist | Clocinnamox (C-CAM), β-FNA | Antagonizes analgesia at low-to-moderate doses. | Blocks the MOR-mediated component of analgesia. | [1][13] |
| Kappa (κ) Antagonist | nor-Binaltorphimine (nor-BNI) | Enhances analgesia at high doses; converts the biphasic curve to a sigmoid curve. | Blocks the KOR-mediated antagonism of MOR analgesia. | [1] |
| Sigma (σ) Antagonist | Haloperidol | Shifts curve leftward and elevates maximal response. | Blocks the inhibitory modulation of analgesia by sigma receptors. | [6] |
Section 4: Key Experimental Protocols
These are generalized protocols. Researchers must adapt them to their specific laboratory conditions and institutional animal care guidelines.
Protocol 1: General Procedure for In Vivo Administration (Mouse)
-
Animal Selection: Select healthy mice of a specific strain, sex, and weight range (e.g., male C57BL/6J, 20-25g).
-
Acclimatization: Acclimate mice to the facility for at least one week and to the testing room for at least 1-2 hours before the experiment.
-
Drug Preparation: Dissolve pentazocine hydrochloride in sterile 0.9% saline. Prepare fresh on the day of the experiment. Doses are typically calculated based on the salt form.
-
Administration: Administer the calculated dose via the desired route (e.g., subcutaneous injection, s.c.) in a fixed volume (e.g., 10 mL/kg). Include a vehicle control group (saline only).
-
Timing: Conduct nociceptive testing at the time of peak drug effect. This should be determined in a pilot study but is often 20-30 minutes post-s.c. injection.
Protocol 2: Hot-Plate Test for Thermal Nociception
This test measures supraspinal (brain-integrated) responses to a thermal stimulus.
-
Apparatus: Use a commercial hot plate apparatus set to a constant temperature (e.g., 52 ± 0.5°C).[17]
-
Baseline Measurement: Gently place each mouse on the hot plate within a transparent cylinder and start a timer. Record the latency (in seconds) to the first sign of nociception (e.g., hind paw licking, flicking, or jumping).
-
Cutoff Time: To prevent tissue damage, establish a maximum cutoff time (e.g., 30-45 seconds). If the mouse does not respond by the cutoff time, remove it and assign the cutoff latency.
-
Drug Administration: Administer pentazocine or vehicle as described in Protocol 1.
-
Post-Treatment Test: At the predetermined time point (e.g., 30 minutes post-injection), repeat the hot plate test and record the response latency.
-
Data Analysis: The analgesic effect can be expressed as the change in latency or as the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cutoff Time - Baseline Latency)] x 100.
Protocol 3: Acetic Acid-Induced Writhing Test for Visceral Nociception
This test models visceral chemical pain.[1]
-
Animal Preparation: Acclimate mice individually in observation chambers (e.g., large glass beakers) for 30 minutes.
-
Drug Administration: Pre-treat the animals with pentazocine or vehicle (s.c. or i.p.) at a set time before the chemical stimulus (e.g., 30 minutes).
-
Induction of Writhing: Inject a 0.6% solution of acetic acid intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
Observation: Immediately after the acetic acid injection, start a timer and count the number of "writhes" (a specific stretching and constricting of the abdomen and hind limbs) over a defined period (e.g., 15-20 minutes).
-
Data Analysis: The analgesic effect is quantified as the percentage reduction in the number of writhes in the drug-treated group compared to the vehicle-treated control group.
Section 5: Visualizations
Diagram 1: Signaling Pathway of Pentazocine's Biphasic Effect
Caption: Mechanism of Pentazocine's biphasic dose-response.
Diagram 2: Experimental Workflow for Dissecting the Biphasic Effect
References
- 1. Pentazocine-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. ndanesthesiaservices.com [ndanesthesiaservices.com]
- 4. Pentazocine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effects of (+)-pentazocine on the antinociceptive effects of (-)-pentazocine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (-)-Pentazocine analgesia in mice: interactions with a sigma receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Morphine - Wikipedia [en.wikipedia.org]
- 9. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement of memory impairment by (+)- and (-)-pentazocine via sigma, but not kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
- 12. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pentazocine-induced biphasic analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of [3H]pentazocine binding sites in post-mortem human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Navigating Pentazocine's Psychotomimetic Effects in Animal Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing the psychotomimetic side effects of pentazocine (B1679294) in animal studies. The information is designed to offer practical solutions to common challenges encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific problems that may arise during your research, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in behavioral responses to pentazocine. | Species, strain, or sex differences in receptor expression and metabolism. | Ensure consistency in the animal model used. Be aware that sex differences in the antinociceptive effects of (-)-pentazocine have been observed in mice, with higher effects in males in some tests.[1] |
| Biphasic dose-response curve of pentazocine.[2][3] | Conduct thorough dose-response studies to identify the optimal dose for the desired effect and to avoid the descending portion of the dose-response curve where effects may decrease with higher doses.[2][3] | |
| Difficulty in distinguishing psychotomimetic-like behaviors from sedation or motor impairment. | Overlapping behavioral manifestations of different central nervous system effects. | Employ a battery of behavioral tests. For example, use an open field test to assess general locomotor activity and distinguish it from specific, stereotyped behaviors that may be indicative of psychotomimetic effects. Cognitive tasks like the Y-maze can also be used to assess memory impairment.[4] |
| Dose-dependent effects of pentazocine. | Carefully titrate the dose of pentazocine to a level that induces the desired psychotomimetic-like behaviors without causing excessive sedation. | |
| Unexpected anticonvulsant effects observed. | Pentazocine's action on kappa-opioid receptors. | Be aware that pentazocine has been shown to have anticonvulsant activity in rats, mediated by kappa-opioid receptors. This effect can be antagonized by high doses of naloxone (B1662785).[5] |
| Observed effects are not consistent with kappa-opioid receptor agonism. | Involvement of other receptor systems, such as sigma receptors. | Consider the role of sigma receptors, particularly the sigma-1 subtype, in mediating some of pentazocine's effects. The (+)-isomer of pentazocine is a sigma receptor agonist.[4][6] Use selective antagonists like NE-100 to investigate the involvement of sigma-1 receptors.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary receptors involved in the psychotomimetic side effects of pentazocine?
A1: The psychotomimetic effects of pentazocine are primarily attributed to its agonist activity at kappa-opioid receptors (KORs) and sigma receptors.[4][7][8] The (-)-enantiomer of pentazocine is a KOR agonist, while the (+)-enantiomer is a sigma receptor agonist.[4]
Q2: How can I block the psychotomimetic effects of pentazocine in my animal model?
A2: To block the kappa-opioid-mediated effects, you can use a selective KOR antagonist such as nor-binaltorphimine (nor-BNI).[4][7] For sigma receptor-mediated effects, a selective sigma-1 receptor antagonist like NE-100 can be used.[4] In some cases, the non-selective opioid antagonist naloxone has been shown to reverse pentazocine-induced hallucinations, particularly at higher doses that can block kappa receptors.[5][9]
Q3: What are some common behavioral assays used to assess psychotomimetic-like effects of pentazocine in rodents?
A3: Commonly used behavioral assays include:
-
Open Field Test: To measure locomotor activity and observe stereotyped behaviors.
-
Prepulse Inhibition (PPI) of the Startle Response: A model of sensorimotor gating deficits relevant to psychosis.[9]
-
Y-Maze Spontaneous Alternation: To assess working memory and cognitive deficits.[4]
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Drug Discrimination Paradigms: To evaluate the subjective effects of the drug.[10]
Q4: What is the typical dose range for pentazocine to induce psychotomimetic-like effects in rodents?
A4: The effective dose of pentazocine can vary depending on the animal species, strain, and the specific behavioral test being used. It is crucial to perform a dose-response study. For example, in rats, discriminative stimulus effects have been observed at doses between 0.3 to 3.0 mg/kg.[10] In mice, antinociceptive effects show a biphasic dose-response curve, peaking around 30 mg/kg.[2]
Q5: Are there isomers of pentazocine with different effects?
A5: Yes, the isomers of pentazocine have distinct pharmacological profiles. (-)-pentazocine is primarily a kappa-opioid receptor agonist and is responsible for the analgesic effects.[4] (+)-pentazocine is a sigma receptor agonist and is thought to contribute to the psychotomimetic and dysphoric effects.[4][8]
Experimental Protocols
Protocol 1: Antagonism of Pentazocine-Induced Memory Impairment in Mice using the Y-Maze
Objective: To determine if the memory-impairing effects of pentazocine are mediated by kappa-opioid or sigma receptors.
Materials:
-
Male mice
-
Y-maze apparatus
-
Pentazocine (racemic, or individual isomers)
-
Scopolamine (B1681570) (to induce memory impairment)
-
Nor-binaltorphimine (nor-BNI), a selective kappa-opioid receptor antagonist
-
NE-100, a selective sigma receptor antagonist
-
Vehicle (e.g., saline)
Procedure:
-
Habituate the mice to the Y-maze for a set period before the experiment.
-
Divide the mice into experimental groups (e.g., Vehicle + Scopolamine, Pentazocine + Scopolamine, Pentazocine + Scopolamine + nor-BNI, Pentazocine + Scopolamine + NE-100).
-
Administer the antagonist (nor-BNI or NE-100) or its vehicle via the appropriate route (e.g., i.p. or i.c.v.) at a predetermined time before pentazocine administration.[4]
-
Administer pentazocine (e.g., 0.35 µmol/kg, s.c. for (+)-pentazocine or 3.50 µmol/kg, s.c. for (-)-pentazocine) or its vehicle.[4]
-
After a set time (e.g., 30 minutes), administer scopolamine to induce memory impairment.[4]
-
Place the mouse in the center of the Y-maze and allow it to explore freely for a defined period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
Calculate the percentage of spontaneous alternation, defined as the number of consecutive entries into three different arms divided by the total number of arm entries minus two, multiplied by 100.
Expected Outcome: If the memory-impairing effects of pentazocine are mediated by sigma receptors, co-administration with NE-100 should reverse the pentazocine-induced changes in spontaneous alternation.[4]
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways of pentazocine isomers and their antagonists.
Caption: Experimental workflow for the Y-maze test.
References
- 1. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentazocine-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)-Pentazocine analgesia in mice: interactions with a sigma receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of memory impairment by (+)- and (-)-pentazocine via sigma, but not kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Sigma Receptor Ligand, (+)-Pentazocine, Suppresses Inflammatory Responses of Retinal Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cognitive effects of psychotomimetic drugs in rats discriminating number cues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Psychotomimetic Side Effects of Pentazocine | Semantic Scholar [semanticscholar.org]
- 10. Discriminative stimulus properties of the mixed agonist-antagonist pentazocine in the rat using two-choice discrete-trial avoidance paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pentazocine Hydrochloride Dosage for Consistent Analgesic Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Pentazocine (B1679294) hydrochloride dosage for a consistent analgesic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pentazocine hydrochloride?
This compound is a synthetically derived opioid analgesic with a mixed agonist-antagonist profile.[1] It primarily exerts its analgesic effects through its activity at two main types of opioid receptors in the central nervous system:
-
Kappa (κ)-opioid receptors: Pentazocine acts as an agonist at these receptors, which is believed to be the primary mechanism for its analgesic properties.[2]
-
Mu (μ)-opioid receptors: It functions as a weak partial agonist or antagonist at these receptors.[3] This interaction contributes to a "ceiling effect" on respiratory depression, a common side effect of full μ-opioid agonists.[4]
The l-isomer of pentazocine is primarily responsible for its analgesic and respiratory depressant activities.[5]
Q2: Why am I observing a biphasic or bell-shaped dose-response curve?
A biphasic dose-response, where the analgesic effect increases with dose up to a certain point and then declines, is a known characteristic of pentazocine.[3][6] This "ceiling effect" is attributed to its complex pharmacology. At higher doses, the antagonistic effects at the μ-opioid receptor may counteract the analgesic effects mediated by the κ-opioid receptor.[3] Additionally, interactions with sigma receptors at higher concentrations may contribute to dysphoric and psychotomimetic side effects that can interfere with the assessment of analgesia.[6]
Q3: What are the recommended vehicles for dissolving this compound for animal experiments?
This compound is soluble in acidic aqueous solutions.[7] For research purposes, it is commonly dissolved in:
-
Sterile Saline (0.9% NaCl): This is the most common vehicle for parenteral administration.
-
1eq. HCl and DMSO: Pentazocine is soluble up to 100 mM in these solvents.[4] When using DMSO, it is crucial to dilute it to a final concentration that is non-toxic to the animals.
-
Water for Injection: Commercially available injectable formulations often use water for injection with lactic acid to adjust the pH to a range of 4.0 – 5.0.
It is recommended to prepare solutions fresh, as cooling below room temperature may result in precipitation.[8]
Q4: What are some key pharmacokinetic parameters to consider when designing my experiment?
The onset and duration of action of pentazocine are dependent on the route of administration. These parameters are crucial for timing your analgesic assessments accurately.
| Route of Administration | Onset of Analgesia | Peak Analgesia | Duration of Action |
| Oral (P.O.) | 15 - 30 minutes | 1 - 3 hours | ~ 3 hours or longer |
| Intramuscular (I.M.) | 15 - 20 minutes | ~ 1 hour | ~ 3 hours |
| Intravenous (I.V.) | 2 - 3 minutes | ~ 15 minutes | ~ 3 hours |
| Subcutaneous (S.C.) | 15 - 20 minutes | Not specified | ~ 3 hours |
Data compiled from multiple sources.[7]
Troubleshooting Guide
Issue 1: Inconsistent or lack of analgesic effect.
| Potential Cause | Troubleshooting Steps |
| Improper Dosage | Pentazocine exhibits a biphasic dose-response curve.[6] Doses that are too high can lead to a reduced analgesic effect. Review the literature for effective dose ranges in your specific animal model and pain assay. Consider performing a dose-response study to determine the optimal dose for your experimental conditions. |
| Incorrect Route of Administration | The route of administration significantly impacts the onset and peak of analgesia. Ensure the timing of your pain assessment aligns with the expected peak effect for the chosen route (see Pharmacokinetics table). |
| Animal Strain and Sex Differences | Different animal strains can exhibit varying sensitivities to pentazocine.[9] Some studies also report sex-dependent differences in analgesic responses.[9] Ensure you are using a consistent animal model and consider potential sex differences in your experimental design and data analysis. |
| Drug Solution Instability | Prepare pentazocine solutions fresh for each experiment. The hydrochloride salt is soluble in water, but precipitation can occur, especially if the solution is stored at low temperatures.[8] Ensure the drug is fully dissolved before administration. |
| Development of Tolerance | With repeated administration, tolerance to the analgesic effects of pentazocine can develop.[10] If your protocol involves chronic dosing, consider this possibility and incorporate appropriate controls. |
Issue 2: Unexpected behavioral side effects in animals.
| Potential Cause | Troubleshooting Steps |
| High Dosage | Psychotomimetic effects such as hallucinations and disorientation can occur at higher doses, potentially due to sigma receptor activity.[6] These behaviors can interfere with the accurate assessment of nociception. Reduce the dose to a level that provides analgesia without causing significant behavioral changes. |
| Stress or Improper Handling | Stress can influence an animal's response to pain and medication. Ensure proper acclimatization of animals to the experimental environment and handling procedures to minimize stress. |
Experimental Protocols
Hot Plate Test
This method assesses the response to a thermal pain stimulus.
Methodology:
-
Apparatus: A commercially available hot plate apparatus with a controlled surface temperature.
-
Procedure:
-
Set the hot plate temperature to a constant 51 ± 0.5°C or 55 ± 1°C.[10][11]
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Gently place the animal (e.g., mouse or rat) on the heated surface and start a timer.
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Observe the animal for nociceptive responses, such as licking of the hind paw or jumping.
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Record the latency (in seconds) to the first clear pain response.
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To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) must be established, after which the animal is removed from the hot plate regardless of its response.[9]
-
-
Data Analysis: The analgesic effect is measured as an increase in the latency to respond compared to a baseline measurement taken before drug administration or a vehicle-treated control group. The data can be expressed as the raw latency time or as a percentage of the maximum possible effect (%MPE).
Tail-Flick Test
This test also measures the response to a thermal stimulus applied to the tail.
Methodology:
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
Gently restrain the animal with its tail exposed.
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Position the tail over the light source.
-
Activate the light source and start a timer.
-
The timer stops automatically when the animal flicks its tail out of the path of the light beam.
-
Record the latency time.
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A cut-off time is pre-set to avoid tissue damage.
-
-
Data Analysis: An increase in the tail-flick latency indicates an analgesic effect. Data are typically presented as the mean latency time ± SEM or as %MPE.
Formalin Test
This model assesses the response to a persistent chemical inflammatory pain stimulus.
Methodology:
-
Reagents: A dilute solution of formalin in saline (e.g., 1-5%).[12][13]
-
Procedure:
-
Inject a small volume (e.g., 20-50 µL) of the formalin solution subcutaneously into the plantar surface of the animal's hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the amount of time the animal spends licking or biting the injected paw.
-
The pain response occurs in two distinct phases:
-
-
Data Analysis: The total time spent licking/biting in each phase is quantified. A reduction in this duration in the drug-treated group compared to the control group indicates analgesia.
Quantitative Data Summary
Table 1: Dose-Response of Pentazocine in the Tail-Flick Test in Rodents
| Animal Model | Dose (mg/kg, i.p.) | Analgesic Effect (% MPE at 60 min) | Reference |
| Wistar Albino Rats | 6 | 55.72 ± 4.76 | |
| Wistar Albino Rats | 12 | 75.85 ± 3.18 |
Table 2: Dose-Response of Intrathecal Pentazocine in the Formalin Test in Rats
| Dose (µg) | Phase I Pain Relief | Phase II Pain Relief | Reference |
| 3 - 100 | Dose-dependent decrease in paw flinches | Dose-dependent decrease in paw flinches | [14] |
Note: The analgesic effect is often presented as a percentage of the maximum possible effect (%MPE) or as a raw change in latency or response time.
Signaling Pathways and Workflows
Caption: Signaling pathway of Pentazocine's analgesic action.
Caption: General experimental workflow for assessing analgesia.
Caption: Troubleshooting logic for inconsistent analgesic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. Pentazocine-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. drugs.com [drugs.com]
- 6. (-)-Pentazocine analgesia in mice: interactions with a sigma receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentazocine-induced biphasic analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of the analgesic activity of narcotic antagonists by a modified hot-plate procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The formalin test in mice: effect of formalin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antinociceptive Effects and Interaction Mechanisms of Intrathecal Pentazocine and Neostigmine in Two Different Pain Models in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pentazocine Hydrochloride Degradation Product Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of pentazocine (B1679294) hydrochloride degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for pentazocine hydrochloride under forced degradation conditions?
Based on the chemical structure of pentazocine, a benzomorphan (B1203429) derivative, the expected degradation pathways include N-dealkylation, N-oxidation, dehydrogenation, and other oxidative and hydrolytic reactions.[1] The specific degradation products formed will depend on the stress conditions applied (e.g., acidic, alkaline, oxidative, thermal, photolytic).
Q2: What are the typical stress conditions for forced degradation studies of this compound as per ICH guidelines?
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish the stability-indicating nature of analytical methods.[2] Typical stress conditions include:
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Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[2]
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Alkaline Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[2]
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Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
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Thermal Degradation: Dry heat at temperatures ranging from 60°C to 105°C.
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Photolytic Degradation: Exposure to UV and visible light.
Q3: Which analytical techniques are most suitable for the identification and characterization of pentazocine degradation products?
A combination of chromatographic and spectroscopic techniques is typically employed for the separation and structural elucidation of degradation products.[3][4][5] These include:
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High-Performance Liquid Chromatography (HPLC) with UV/PDA detection: For the separation and quantification of the parent drug and its degradation products.[6][7]
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Liquid Chromatography-Mass Spectrometry (LC-MS): For obtaining molecular weight information and fragmentation patterns of the degradation products, which is crucial for their identification.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural elucidation of isolated degradation products.[5]
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Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile or derivatized degradation products.[8]
Troubleshooting Guides
Issue 1: No or minimal degradation observed under stress conditions.
| Possible Cause | Troubleshooting Step |
| Insufficiently harsh stress conditions. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or extend the duration of the stress study. For photolytic studies, increase the light intensity or exposure time. |
| High intrinsic stability of this compound. | Pentazocine is reported to be stable in light, heat (at ambient room temperature), and air.[9] More strenuous conditions than initially applied may be necessary to induce degradation. |
| Inappropriate solvent for the stress study. | Ensure that this compound is soluble in the chosen solvent system and that the solvent itself does not inhibit the degradation process. |
Issue 2: Incomplete separation of degradation products from the parent drug peak in HPLC.
| Possible Cause | Troubleshooting Step |
| Suboptimal chromatographic conditions. | - Mobile Phase: Modify the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration). A study on a combined tablet of pentazocine and naloxone (B1662785) used a mobile phase of 0.1M K₂HPO₄ buffer (pH 4.0) and methanol (B129727) (60:40, v/v).[7] Another method used a mobile phase of OPA buffer and methanol (30:70) with the pH adjusted to 3.0.[6] - Column: Experiment with different column chemistries (e.g., C18, C8, Phenyl) and particle sizes. A Dionex C18 column was used in one study.[7] - Gradient Elution: If using isocratic elution, switch to a gradient elution to improve the resolution of closely eluting peaks. - Flow Rate and Temperature: Optimize the flow rate and column temperature. |
| Co-elution of impurities. | Utilize a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, further method development is required. |
Issue 3: Difficulty in identifying the structure of a degradation product.
| Possible Cause | Troubleshooting Step |
| Insufficient data from a single analytical technique. | Employ a combination of analytical techniques. For example, use LC-MS to determine the molecular weight and fragmentation pattern, and then isolate the degradation product using preparative HPLC for subsequent NMR analysis to confirm the structure.[5] |
| Low concentration of the degradation product. | Concentrate the sample containing the degradation product before analysis. This can be achieved through techniques like solid-phase extraction (SPE) or by evaporating the solvent from a larger volume of the stressed sample. |
| Complex fragmentation pattern in MS. | Perform tandem mass spectrometry (MS/MS or MSⁿ) experiments to obtain more detailed fragmentation information, which can aid in the structural elucidation. |
Experimental Protocols
Forced Degradation Study Protocol (General)
This protocol provides a general framework for conducting forced degradation studies on this compound. The specific conditions may need to be optimized based on the observed stability of the drug substance.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution with 1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Keep the solution at 60°C for a specified period. Neutralize the solution with 1 M HCl before analysis.
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Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep the solution at room temperature for a specified period.
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Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for a specified period. Dissolve the stressed sample in a suitable solvent before analysis.
-
Photolytic Degradation: Expose the drug solution to a combination of UV and visible light in a photostability chamber for a specified duration.
3. Sample Analysis:
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Analyze the stressed samples at different time points using a validated stability-indicating HPLC method.
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Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify the degradation products.
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Quantify the amount of this compound remaining and the percentage of each degradation product formed.
Data Presentation
Table 1: Summary of Forced Degradation of this compound (Hypothetical Data)
| Stress Condition | Duration (hours) | Temperature (°C) | Pentazocine HCl Remaining (%) | Number of Degradation Products | Major Degradation Product (% Area) |
| 1 M HCl | 24 | 60 | 85.2 | 2 | 8.5 (DP-A) |
| 1 M NaOH | 12 | 60 | 78.9 | 3 | 12.1 (DP-B) |
| 30% H₂O₂ | 24 | Room Temp | 92.5 | 1 | 5.3 (DP-C) |
| Dry Heat | 48 | 105 | 98.1 | 1 | 1.2 (DP-D) |
| Photolytic | 48 | N/A | 95.7 | 2 | 2.8 (DP-E) |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on experimental conditions.
Visualizations
Caption: Workflow for the identification of pentazocine HCl degradation products.
Caption: Logical flow from stress testing to stability-indicating method development.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pentazocine Lactate | C22H33NO4 | CID 656697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and structure elucidation of novel products of the acidic degradation of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pentazocine | C19H27NO | CID 441278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. caymanchem.com [caymanchem.com]
Overcoming inconsistent results in Pentazocine behavioral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome inconsistent results in pentazocine (B1679294) behavioral assays.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a biphasic (bell-shaped) dose-response curve in my pentazocine analgesia study?
A1: This is a known pharmacological characteristic of pentazocine.[1][2] At lower doses, pentazocine's analgesic effects are primarily mediated by its agonist activity at mu-opioid receptors.[2] However, at higher doses, its activation of kappa-opioid receptors can counteract the mu-opioid-mediated analgesia, leading to a decrease in the observed effect.[2] This complex interaction between receptor systems results in the characteristic ceiling effect or bell-shaped dose-response curve.[2]
Q2: My results with racemic pentazocine are variable. Should I be using specific isomers?
A2: Yes, the isomers of pentazocine have different pharmacological profiles, which can contribute to variability. The l-isomer is primarily responsible for the analgesic and respiratory depressant effects through its action on opioid receptors.[3] Conversely, the d-isomer has a higher affinity for sigma receptors and is associated with psychotomimetic effects.[4][5] For studies focused on analgesia, using the l-isomer ((-)-pentazocine) can yield more consistent results.[1]
Q3: Are there known sex differences in the response to pentazocine?
A3: Yes, sex differences in the antinociceptive effects of pentazocine have been reported in animal studies. For example, some studies have shown that the analgesic effects of (-)-pentazocine in the hot-plate and writhing tests are significantly higher in male mice compared to female mice.[6] Human studies also suggest that psychological factors influencing pain perception and analgesic response to pentazocine can be sex-dependent.[7] It is crucial to consider sex as a biological variable in your experimental design and analysis.
Q4: What is the primary mechanism of action of pentazocine that I should be aware of for my behavioral studies?
A4: Pentazocine has a complex mechanism of action, acting as an agonist at kappa-opioid receptors and a partial agonist or weak antagonist at mu-opioid receptors.[5][6] It also interacts with sigma receptors.[3][5] The analgesic effects are primarily attributed to its activity at kappa and mu-opioid receptors.[5][8] Understanding this mixed receptor profile is essential for interpreting behavioral outcomes, as activation of different receptors can lead to diverse and sometimes opposing effects.
Troubleshooting Guides
Hot Plate Test
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in baseline latencies | Animal stress, inconsistent handling, temperature fluctuations, observer bias.[9] | Ensure a proper acclimatization period for the animals and consistent, gentle handling. Regularly calibrate and monitor the hot plate temperature.[9] A single, blinded observer should score the latencies to minimize bias.[9] |
| No significant analgesic effect observed | Incorrect dose, improper drug administration, drug degradation, animal strain insensitivity.[9] | Verify pentazocine concentration and dose calculations. Ensure proper administration technique (e.g., subcutaneous, intraperitoneal). Prepare fresh drug solutions. Consider using a different, more sensitive rodent strain.[9] |
| Animals reaching cut-off time too quickly | Hot plate temperature is too high, animals are in a hyperalgesic state.[9] | Recalibrate the hot plate to the recommended temperature range (e.g., 52 ± 0.2°C or 55 ± 1°C).[6][10] Ensure animals are not stressed or in pain before testing.[9] |
| Biphasic dose-response | Inherent pharmacology of pentazocine (mu- and kappa-opioid receptor effects).[2] | Acknowledge this possibility in your experimental design. Include a wider range of doses to fully characterize the dose-response curve. Consider using selective antagonists for mu and kappa receptors to dissect the underlying mechanisms.[2] |
Tail-Flick/Tail-Immersion Test
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent baseline reaction times | Inconsistent heat source intensity/temperature, improper tail placement, animal stress. | Ensure the heat source provides a constant and reproducible stimulus. Consistently apply the stimulus to the same distal portion of the tail. Handle animals gently to minimize stress. |
| Lack of dose-dependent analgesia | Inappropriate dose range, rapid metabolism of the drug, animal strain differences. | Test a wider range of pentazocine doses. Consider the time course of the drug's effect by testing at different time points after administration.[11] Select an appropriate animal strain known to be sensitive to pentazocine. |
| Tissue damage to the tail | Heat stimulus is too high, cut-off time is too long. | Reduce the intensity of the heat source. Implement a strict cut-off time (e.g., 15 seconds) to prevent tissue damage. |
Writhing Test
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in the number of writhes in the control group | Inconsistent volume or concentration of the irritant (e.g., acetic acid), observer variability in counting writhes. | Ensure precise and consistent administration of the irritant.[12] Have a clear, objective definition of a "writhe" and ensure all observers are trained to this standard. Blinding the observer to the treatment groups is recommended. |
| Floor effect (very few writhes in the control group) | Concentration of the irritant is too low. | Increase the concentration of the irritant (e.g., acetic acid) to a level that produces a consistent and robust writhing response. |
| Ceiling effect (pentazocine completely abolishes writhing at all doses) | Doses of pentazocine are too high. | Test a lower range of pentazocine doses to establish a dose-response relationship. |
Experimental Protocols
Hot Plate Analgesia Test
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Apparatus: A commercially available hot plate apparatus with a temperature-controlled surface.
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Acclimatization: Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
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Baseline Latency: Gently place each animal on the hot plate, which is maintained at a constant temperature (e.g., 52 ± 0.2°C).[6] Start a timer immediately.
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Endpoint: Observe the animal for signs of nociception, such as licking a hind paw or jumping. Stop the timer at the first sign of these behaviors. This is the baseline latency.
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Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 60 seconds) must be established. If the animal does not respond by the cut-off time, remove it from the hot plate and assign it the cut-off latency.[6]
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Drug Administration: Administer pentazocine or the vehicle control through the desired route (e.g., subcutaneous).
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Post-Drug Latency: At a predetermined time after drug administration (e.g., 20-30 minutes), repeat the latency measurement on the hot plate.[4][6]
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Data Analysis: Compare the post-drug latencies between the treatment and control groups.
Tail-Flick/Tail-Immersion Test
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Apparatus: A tail-flick apparatus with a radiant heat source or a water bath for tail immersion maintained at a constant temperature (e.g., 47°C or 54 ± 1°C).[13][14]
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Animal Restraint: Gently restrain the animal, allowing the tail to be exposed.
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Baseline Latency: Apply the heat stimulus to the distal portion of the tail and start a timer.
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Endpoint: The timer is stopped when the animal flicks or withdraws its tail from the heat source. This is the baseline latency.
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Cut-off Time: A cut-off time (e.g., 10-15 seconds) should be used to avoid tissue damage.[6][15]
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Drug Administration: Administer pentazocine or vehicle control.
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Post-Drug Latency: Measure the tail-flick latency at specific time points after drug administration.
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Data Analysis: Analyze the change in latency from baseline and compare between groups.
Acetic Acid-Induced Writhing Test
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Acclimatization: Allow animals to acclimatize to the observation chambers.
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Drug Administration: Administer pentazocine or vehicle control.
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Induction of Writhing: After a set pre-treatment time (e.g., 10 minutes), administer an intraperitoneal injection of a dilute acetic acid solution.[6]
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Observation Period: Immediately after the acetic acid injection, place the animal in an individual observation chamber and start a timer for a defined period (e.g., 15 minutes).[6]
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Quantification: Count the number of writhes during the observation period. A writhe is characterized by a contraction of the abdominal muscles and a stretching of the hind limbs.[16]
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Data Analysis: Compare the number of writhes in the pentazocine-treated groups to the control group.
Visualizations
Caption: Pentazocine's complex signaling pathways.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. (-)-Pentazocine analgesia in mice: interactions with a sigma receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentazocine-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Improvement of memory impairment by (+)- and (-)-pentazocine via sigma, but not kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pentazocine Hydrochloride? [synapse.patsnap.com]
- 6. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sex-related psychological predictors of baseline pain perception and analgesic responses to pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of pentazocine-induced ventilatory depression and antinociception in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 11. Relationship of pentazocine plasma levels to pharmacological activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajol.info [ajol.info]
- 13. Antinociceptive effect of the combination of pentazocine with morphine in the tail-immersion and scald-pain tests in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajrconline.org [ajrconline.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pentazocine Hydrochloride Administration in Rats
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate use and dose adjustment of Pentazocine (B1679294) hydrochloride for different rat strains in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Pentazocine hydrochloride and how does it work as an analgesic?
A1: this compound is a synthetic opioid analgesic used for moderate to severe pain relief.[1] Its mechanism of action is complex, primarily acting as an agonist at the kappa (κ) opioid receptors and a partial agonist or weak antagonist at the mu (μ) opioid receptors.[2] Activation of κ-opioid receptors leads to a decrease in the release of neurotransmitters involved in pain transmission, such as substance P and glutamate.[3] Its interaction with μ-opioid receptors contributes to its analgesic effects but also results in a "ceiling effect" for respiratory depression, making it a potentially safer option compared to full μ-opioid agonists.[2][3]
Q2: Are there established analgesic doses of this compound for different rat strains?
A2: While there is no single universally recommended dose, various studies provide guidance for specific strains. It is crucial to consider the experimental model of pain and the specific endpoint being measured. The provided table summarizes reported analgesic doses in Sprague-Dawley and Wistar rats. Currently, there is a lack of specific published data on the analgesic dosage of this compound in Fischer 344 rats. Researchers may need to conduct pilot studies to determine the optimal dose for this strain.
Q3: What are the common methods to assess the analgesic efficacy of this compound in rats?
A3: The most common methods for assessing thermal pain in rats are the tail-flick test and the hot plate test. These tests measure the latency of a rat's response to a thermal stimulus, which is prolonged by effective analgesics.
Q4: What are the potential adverse effects of this compound in rats?
A4: Similar to other opioids, pentazocine can cause side effects such as sedation, respiratory depression, and constipation.[2] High doses may lead to psychotomimetic effects like hallucinations and dysphoria, which are associated with its action on kappa-opioid receptors.[3] Chronic administration in Wistar rats at high doses (30-90 mg/kg, intramuscularly) has been associated with cardiotoxicity and intestinal toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of Analgesic Effect | - Insufficient Dose: The administered dose may be too low for the specific rat strain or pain model. - Strain Variability: Different rat strains can have varying sensitivities to opioids. | - Dose-Response Study: Conduct a dose-response study to determine the effective dose for your specific strain and experimental conditions. - Strain Selection: If feasible, consider using a strain with known sensitivity to pentazocine. |
| Inconsistent Results | - Improper Drug Administration: Inconsistent injection technique or volume can lead to variable drug absorption. - Environmental Stressors: Stress can influence pain perception and analgesic response. | - Standardize Administration: Ensure consistent and accurate drug administration by trained personnel. - Acclimatization: Allow rats to acclimate to the experimental environment to minimize stress. |
| Adverse Effects Observed (e.g., excessive sedation, respiratory distress) | - Dose Too High: The administered dose may be approaching toxic levels for the specific animal. - Individual Animal Sensitivity: There can be individual variations in drug metabolism and sensitivity. | - Dose Reduction: Reduce the dose in subsequent experiments. - Animal Monitoring: Closely monitor animals for any signs of distress and be prepared to provide supportive care if necessary. |
Data Presentation
Table 1: Reported Analgesic Doses of this compound in Different Rat Strains
| Rat Strain | Dose | Route of Administration | Analgesic Test | Reference |
| Sprague-Dawley | 10, 20, 30 mg/kg | Intraperitoneal (i.p.) | Hot Plate Test | [4] |
| Sprague-Dawley | ED₅₀: 13.0 mg/kg | Subcutaneous (s.c.) | Tail-Immersion Test | |
| Sprague-Dawley | ED₅₀: 11.0 mg/kg | Subcutaneous (s.c.) | Scald-Pain Test | |
| Wistar (Albino) | 6, 12 mg/kg | Intraperitoneal (i.p.) | Tail-Flick & Tail-Immersion | [2] |
| Wistar | 30, 60, 90 mg/kg | Intramuscular (i.m.) | Toxicity Study |
ED₅₀: The dose that produces a therapeutic effect in 50% of the population.
Experimental Protocols
Tail-Flick Test
Objective: To measure the latency of a rat's tail withdrawal from a noxious thermal stimulus.
Methodology:
-
Gently restrain the rat, allowing the tail to be exposed.
-
Focus a beam of radiant heat onto the ventral surface of the tail, typically 3-5 cm from the tip.
-
Start a timer simultaneously with the application of the heat stimulus.
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Stop the timer as soon as the rat flicks its tail out of the heat beam.
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A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage. If the rat does not respond within this time, the heat source is removed, and the maximum time is recorded.
-
Administer this compound or vehicle control at the desired dose and route.
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Measure the tail-flick latency at predetermined time points after drug administration (e.g., 30, 60, 90 minutes) to assess the analgesic effect.
Hot Plate Test
Objective: To assess the analgesic effect by measuring the reaction time of a rat to a heated surface.
Methodology:
-
Maintain the surface of the hot plate at a constant temperature (e.g., 55 ± 0.5°C).
-
Place the rat on the hot plate and immediately start a timer.
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Observe the rat for nociceptive behaviors, such as licking a paw or jumping.
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Stop the timer as soon as one of these behaviors is observed.
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A cut-off time (e.g., 30-45 seconds) should be set to prevent injury. If the rat does not respond within this time, it should be removed from the plate, and the maximum time recorded.
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Administer this compound or vehicle control.
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Test the rat on the hot plate at various time points post-administration to determine the peak analgesic effect and duration of action.
Mandatory Visualization
Caption: Pentazocine's dual mechanism of action on opioid receptors.
References
- 1. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hsc.unm.edu [hsc.unm.edu]
- 3. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 4. Antinociceptive effect of the combination of pentazocine with morphine in the tail-immersion and scald-pain tests in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of Pentazocine Hydrochloride on Animal Motor Coordination
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for experiments investigating the impact of pentazocine (B1679294) hydrochloride on animal motor coordination.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of pentazocine hydrochloride that can affect motor coordination?
This compound has a complex pharmacological profile, acting as an agonist at kappa-opioid receptors and a weak antagonist or partial agonist at mu-opioid receptors.[1] Additionally, it interacts with sigma receptors.[2] Its effects on motor coordination are likely a result of the interplay between these receptor systems. Activation of kappa-opioid receptors is often associated with sedation and dysphoria, which can indirectly impair motor performance. The sigma receptor activity of pentazocine may also contribute to alterations in motor function.
Q2: I am observing a biphasic dose-response curve in my motor coordination experiment. Is this expected with pentazocine?
Yes, a biphasic or bell-shaped dose-response curve is a known characteristic of pentazocine, particularly in analgesia studies.[1][2] This means that as the dose increases, the effect may initially increase and then decrease at higher doses. This phenomenon is thought to be due to the drug's mixed agonist-antagonist properties at different opioid receptors.[1] Researchers should be aware of this and test a wide range of doses to fully characterize the drug's effect on motor coordination.
Q3: Can pentazocine-induced stereotyped behavior interfere with motor coordination assessments?
Yes, pentazocine has been reported to induce stereotyped behavior in rats. This is thought to be mediated by the release of dopamine (B1211576) through stimulation of sigma receptors. Such repetitive, involuntary movements can confound the results of motor coordination tests like the rotarod, as the animal's performance may be affected by these behaviors rather than a direct impairment of coordination. Careful observation and scoring of stereotyped behaviors alongside motor coordination are recommended.
Q4: Are there known sex differences in the response to pentazocine?
Yes, some studies have reported sex differences in the antinociceptive effects of (-)-pentazocine in mice, with males showing a higher sensitivity.[3] While specific data on motor coordination are scarce, it is crucial to consider sex as a biological variable in your experimental design and to analyze data from male and female animals separately.
II. Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in baseline rotarod performance across animals. | Inadequate acclimation or training. | Ensure all animals receive sufficient and consistent handling and training on the rotarod apparatus before drug administration. A stable baseline performance is crucial for detecting drug-induced effects.[4][5][6][7][8][9][10][11] |
| Animals are passive, clinging to the rotarod instead of walking. | Sedative effects of pentazocine, particularly at higher doses due to kappa-opioid agonism. | Record the incidence of passive rotation as a separate measure. Consider using a rotarod with a larger diameter or a different surface texture to discourage clinging. Lowering the dose of pentazocine may also be necessary. |
| Unexpected lack of effect or a reversed effect at higher doses. | Biphasic dose-response relationship of pentazocine.[1][2] | Test a wider range of doses, including lower and higher concentrations than initially planned, to fully characterize the dose-response curve. |
| Animals exhibit stereotyped behaviors (e.g., repetitive head movements, gnawing) that interfere with the test. | Sigma receptor-mediated dopaminergic effects of pentazocine. | Score the severity of stereotyped behaviors separately from motor coordination. Consider co-administration with a sigma receptor antagonist to investigate the role of this system in the observed motor effects. |
| Results are inconsistent between male and female subjects. | Potential sex-dependent differences in pentazocine metabolism or receptor sensitivity.[3] | Analyze data for each sex separately. Ensure equal numbers of male and female animals in each experimental group. |
III. Data Presentation
Table 1: Dose-Response of Pentazocine in Analgesia Assays in Mice
| Dose (mg/kg, s.c.) | Test | Effect | Reference |
| 3 - 30 | Tail pressure, hot plate, tail flick, acetic acid writhing | Increasing antinociceptive effect, peaking at 30 mg/kg. | [1] |
| 56 - 100 | Tail pressure, hot plate, tail flick, acetic acid writhing | Decreasing antinociceptive effect (biphasic response). | [1] |
| 4.75 - 9.5 | Tail-pressure test | Synergistic antinociceptive effect with morphine (0.69 - 1.38 mg/kg). | [12] |
| 7.13 - 9.5 | Acetic acid writhing test | Synergistic antinociceptive effect with morphine (1.03 - 1.38 mg/kg). | [12] |
| 2.38 - 19.0 | Tail-pinch test | Antagonistic effect to morphine's antinociception (2.75 mg/kg). | [12] |
Table 2: Effects of Pentazocine on Locomotor Activity in Rodents
| Dose | Animal Model | Effect on Locomotor Activity | Reference |
| 1.0, 3.0 mg/kg | Male Rats | Increased locomotor effects of d-amphetamine. | [13] |
IV. Experimental Protocols
A. Rotarod Test for Motor Coordination
Objective: To assess the effect of this compound on motor coordination and balance in rodents.
Apparatus: An automated multi-lane rotarod for mice or rats with adjustable rotation speed and fall detection.
Procedure:
-
Acclimation:
-
Acclimate animals to the testing room for at least 60 minutes before the experiment.[4]
-
Handle the animals for several days leading up to the experiment to reduce stress.
-
-
Training:
-
Place the animal on the rotarod at a low, constant speed (e.g., 4 RPM) for a fixed duration (e.g., 60 seconds).[4]
-
If the animal falls, gently place it back on the rod until the training time is complete.
-
Repeat the training for 2-3 trials with an inter-trial interval of at least 15 minutes.
-
Training should continue for 2-3 consecutive days to achieve a stable baseline performance.
-
-
Testing:
-
On the test day, record a baseline performance for each animal.
-
Administer this compound or vehicle control at the desired dose and route (e.g., subcutaneous or intraperitoneal).
-
At a predetermined time post-injection (e.g., 30 minutes), place the animal on the rotarod.
-
Begin the accelerating rotarod protocol (e.g., 4 to 40 RPM over 300 seconds).[4]
-
Record the latency to fall for each animal. A fall is defined as the animal falling off the rod or clinging to the rod and completing a full passive rotation.
-
Conduct 2-3 test trials with a consistent inter-trial interval.
-
Data Analysis:
-
The primary endpoint is the latency to fall (in seconds).
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of pentazocine to the vehicle control.
-
Analyze data from male and female animals separately.
B. Open Field Test for Locomotor Activity
Objective: To assess the effect of this compound on spontaneous locomotor activity.
Apparatus: An open field arena equipped with automated photobeam tracking or video tracking software.
Procedure:
-
Acclimation:
-
Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
-
Testing:
-
Administer this compound or vehicle control.
-
At a predetermined time post-injection, place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 30-60 minutes).
-
The tracking software will record various parameters of locomotor activity.
-
Data Analysis:
-
Primary endpoints include:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior).
-
Incidence of stereotyped behaviors.
-
-
Analyze the data using appropriate statistical methods to compare treatment groups.
V. Visualizations
References
- 1. Pentazocine-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-Pentazocine analgesia in mice: interactions with a sigma receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Altered motor learning and coordination in mouse models of autism spectrum disorder [frontiersin.org]
- 6. Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalab.eu [animalab.eu]
- 8. researchgate.net [researchgate.net]
- 9. mmpc.org [mmpc.org]
- 10. Rotarod test in rats [protocols.io]
- 11. Rotarod test [protocols.io]
- 12. Agonist-antagonistic interactions of pentazocine with morphine studied in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Antinociceptive Properties of Pentazocine Hydrochloride and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antinociceptive effects of pentazocine (B1679294) hydrochloride and the classic opioid analgesic, morphine. The information presented herein is supported by experimental data from preclinical studies to assist researchers in understanding the distinct pharmacological profiles of these two compounds.
At a Glance: Key Pharmacological Differences
| Feature | Pentazocine Hydrochloride | Morphine |
| Drug Class | Opioid Agonist-Antagonist | Opioid Agonist |
| Primary Mechanism | Kappa-opioid receptor (KOR) agonist, Mu-opioid receptor (MOR) partial agonist/weak antagonist | Mu-opioid receptor (MOR) agonist |
| Analgesic Ceiling | Yes | No |
| Psychotomimetic Effects | More likely due to KOR agonism | Less likely |
| Respiratory Depression | Ceiling effect | Dose-dependent |
Quantitative Comparison of Antinociceptive Potency
The following tables summarize the median effective dose (ED50) and receptor binding affinities (Ki) for pentazocine and morphine from various preclinical antinociception assays.
Table 1: Antinociceptive Potency (ED50) in Thermal Nociception Assays in Rats
| Assay | Pentazocine (mg/kg, s.c.) | Morphine (mg/kg, s.c.) | Reference |
| Tail-Immersion Test | 13.0 (5.4-31.5) | 2.4 (1.6-3.7) | [1] |
| Scald-Pain Test | 11.0 (4.5-26.6) | 3.8 (1.8-7.2) | [1] |
ED50 values are presented with 95% confidence limits in parentheses.
Table 2: Receptor Binding Affinity (Ki, nM)
| Receptor | Pentazocine | Morphine | Reference |
| Mu-Opioid Receptor (MOR) | 3.2 - 85.6 | ~1.168 | [2][3] |
| Kappa-Opioid Receptor (KOR) | 7.6 - 35.2 | Data varies | [2][3] |
| Delta-Opioid Receptor (DOR) | 62 - 641 | Data varies | [2][3] |
Mechanism of Action and Signaling Pathways
Both pentazocine and morphine exert their analgesic effects through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). However, their distinct receptor affinities and activities lead to different signaling outcomes.
Morphine's Signaling Pathway: Morphine primarily acts as an agonist at the mu-opioid receptor (MOR).[4] Upon binding, it activates the inhibitory G-protein (Gi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade also promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels. The overall effect is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, leading to the suppression of pain signals.[5]
Pentazocine's Signaling Pathway: Pentazocine has a more complex pharmacological profile, acting as an agonist at the kappa-opioid receptor (KOR) and a partial agonist or weak antagonist at the mu-opioid receptor (MOR).[6] Its KOR agonist activity also leads to the inhibition of adenylyl cyclase and modulation of ion channels, contributing to its analgesic effects.[6] However, its partial agonism at the MOR means it has a lower intrinsic activity compared to full agonists like morphine, which contributes to its ceiling effect for both analgesia and respiratory depression.[6]
Experimental Protocols for Antinociception Assays
Detailed methodologies for key experiments cited in this guide are provided below.
Tail-Flick/Tail-Immersion Test
This assay measures the latency of an animal to withdraw its tail from a noxious thermal stimulus.
Experimental Workflow:
Protocol:
-
Animal Acclimation: Rodents (typically rats or mice) are habituated to the testing apparatus to minimize stress-induced variability.
-
Baseline Latency: The animal's tail is exposed to a radiant heat source or immersed in a temperature-controlled water bath (e.g., 47°C).[1] The time taken for the animal to flick or withdraw its tail is recorded as the baseline latency. A cut-off time is established to prevent tissue damage.
-
Drug Administration: Pentazocine, morphine, or a vehicle control is administered via a specified route (e.g., subcutaneous, intraperitoneal).
-
Post-Dosing Measurement: At predetermined time intervals after drug administration, the tail-flick latency is measured again.
-
Data Analysis: The antinociceptive effect is often expressed as the percentage of the maximum possible effect (%MPE) and the ED50 is calculated.
Hot Plate Test
This assay assesses the response latency to a thermal stimulus applied to the paws.
Protocol:
-
Apparatus: A metal plate is maintained at a constant temperature (e.g., 52 ± 0.2°C).[7]
-
Animal Placement: The animal is placed on the hot plate, and the latency to exhibit nociceptive behaviors (e.g., licking a hind paw, jumping) is recorded.[7]
-
Cut-off Time: A maximum exposure time is set to prevent injury.
-
Drug Administration and Testing: Similar to the tail-flick test, baseline latencies are recorded before drug administration, and post-treatment latencies are measured at specific time points.
Acetic Acid-Induced Writhing Test
This is a chemical-based visceral pain model.
Protocol:
-
Drug Pre-treatment: Animals are pre-treated with pentazocine, morphine, or a vehicle control.
-
Induction of Writhing: A dilute solution of acetic acid is injected intraperitoneally, which induces a characteristic stretching and writhing behavior.
-
Observation: The number of writhes is counted for a specific period following the acetic acid injection.
-
Data Analysis: The analgesic effect is determined by the reduction in the number of writhes in the drug-treated groups compared to the control group.
Comparative Side Effect Profile
While both drugs are effective analgesics, their side effect profiles differ, largely due to their receptor interactions.
Table 3: Comparative Side Effects
| Side Effect | This compound | Morphine | Reference |
| Euphoria/Dysphoria | More associated with dysphoric and psychotomimetic effects (hallucinations, nightmares).[6][8][9] | More associated with euphoria and feelings of control.[8] | |
| Sedation | Common | Common | [8] |
| Respiratory Depression | Exhibits a ceiling effect. | Dose-dependent and can be severe. | [6] |
| Nausea and Vomiting | Common | Common | |
| Constipation | Common | Common |
At equianalgesic doses, pentazocine has been reported to have greater aversive side effects than morphine.[8]
Conclusion
This compound and morphine are both potent analgesics that operate through the opioid system. Morphine's primary action as a MOR agonist provides robust, dose-dependent analgesia but also carries a significant risk of respiratory depression and a higher potential for euphoria. Pentazocine's mixed agonist-antagonist profile, with its KOR agonism and MOR partial agonism, results in effective analgesia with a ceiling effect on both its therapeutic and adverse effects, such as respiratory depression. However, its KOR activity is associated with a higher incidence of psychotomimetic side effects.
This comparative guide highlights the key differences in the antinociceptive and pharmacological profiles of pentazocine and morphine, providing a valuable resource for researchers in the field of pain management and drug development. The choice between these analgesics in a research or clinical setting will depend on the desired therapeutic window and the acceptable side effect profile.
References
- 1. The peripheral analgesic effect of morphine, codeine, pentazocine and d-propoxyphene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Pentazocine-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cognitive-affective and somatic side effects of morphine and pentazocine: side-effect profiles in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative evaluation of morphine, pentazocine and ciramadol in postaddicts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Analgesic Efficacy of Pentazocine and Nalbuphine
In the landscape of pain management, particularly in the context of postoperative care, the choice of analgesic is critical to patient recovery and comfort. Among the mixed agonist-antagonist opioids, pentazocine (B1679294) and nalbuphine (B1235481) have been subjects of comparative studies to determine their relative efficacy and side-effect profiles. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Overview of Analgesic Properties
Clinical studies have consistently demonstrated that nalbuphine provides a longer duration of analgesia compared to pentazocine.[1][2] While both drugs are effective in managing moderate to severe pain, nalbuphine's extended action may reduce the frequency of administration, benefiting both patients and healthcare providers. On a milligram basis, nalbuphine is considered to be approximately three times as potent as pentazocine.[3][4]
Comparative Efficacy in Postoperative Pain
A prospective, randomized, double-blind study involving 80 patients undergoing hydrocoele and inguinal hernia surgery under spinal anesthesia revealed that the mean Visual Analog Scale (VAS) score for pain was significantly lower in the group receiving nalbuphine (0.3 mg/kg IM) compared to the pentazocine group (0.5 mg/kg IM) (p < 0.0001). The duration of analgesia was also significantly longer with nalbuphine (p < 0.0001).
Another study on patients undergoing short surgical procedures found that the duration of analgesia with intravenous nalbuphine was 7.43 hours, significantly longer than the 4.73 hours observed with pentazocine.[1] Similarly, a study on postoperative pain relief after abdominal hysterectomy showed that intramuscular nalbuphine (10 mg) had a faster onset of action (10.2 ± 2.2 minutes) and a longer duration of action (236.4 ± 75.1 minutes) compared to pentazocine (30 mg), which had an onset of 14 ± 2.7 minutes and a duration of 177.4 ± 55.3 minutes.[2]
Side Effect Profile
The incidence of side effects differs between the two analgesics. Sedation is more commonly reported with nalbuphine. In one study, 75% of patients in the nalbuphine group experienced sedation compared to 47.5% in the pentazocine group. Conversely, nausea and vomiting are more frequent with pentazocine.[2] In the same study, 30% of patients in the pentazocine group experienced nausea and 15% had vomiting, while only 10% of the nalbuphine group reported nausea and none experienced vomiting. No significant differences in cardiovascular or respiratory changes have been noted between the two drugs when used in sedative techniques.[5]
Quantitative Data Summary
| Parameter | Nalbuphine | Pentazocine | p-value | Reference |
| Mean Duration of Analgesia (hours) | 7.43 | 4.73 | < 0.05 | [1] |
| Mean Duration of Analgesia (minutes) | 236.4 ± 75.1 | 177.4 ± 55.3 | < 0.05 | [2] |
| Mean Onset of Analgesia (minutes) | 10.2 ± 2.2 | 14.0 ± 2.7 | < 0.05 | [2] |
| Mean VAS Score | Significantly Lower | Higher | < 0.0001 | |
| Incidence of Sedation | 75% | 47.5% | Significant | |
| Incidence of Nausea | 10% | 30% | Significant | |
| Incidence of Vomiting | 0% | 15% | Significant |
Experimental Protocols
Study on Postoperative Analgesia in Inguinal Hernia and Hydrocoele Surgery[1]
-
Study Design: A prospective, randomized, double-blind, observational study.
-
Participants: 80 male patients (ASA grade I & II, age 20-70 years) undergoing hydrocoele and inguinal hernia surgery under spinal anesthesia.
-
Intervention: Patients were randomly assigned to two groups. Group N received intramuscular nalbuphine (0.3 mg/kg), and Group P received intramuscular pentazocine (0.5 mg/kg) for postoperative pain relief.
-
Outcome Measures: The primary outcomes were the duration of analgesia and the incidence of side effects. Pain was assessed using the Visual Analog Scale (VAS). Rescue analgesia was provided when the VAS score was ≥ 4.
Comparative Study of Intramuscular Analgesics after Abdominal Hysterectomy[3]
-
Study Design: A prospective, randomized, double-blind, comparative study.
-
Participants: 75 adult female patients (ASA class 1 and 2, age 20-50 years) scheduled for abdominal hysterectomy under spinal anesthesia.
-
Intervention: Subjects were randomly divided into three groups of 25. Group A received pentazocine lactate (B86563) (30 mg, 1mL), Group B received butorphanol (B1668111) tartrate (2 mg, 1 ml), and Group C received nalbuphine hydrochloride (10 mg, 1 mL) when postoperative pain intensity reached ≥ 4 on the VAS.
-
Outcome Measures: Onset, duration, and time to peak effect of analgesia were recorded at regular intervals for 24 hours postoperatively. Adverse events were also monitored.
Signaling Pathways and Mechanism of Action
Both pentazocine and nalbuphine are mixed agonist-antagonist opioids, exerting their effects through interactions with mu (µ) and kappa (κ) opioid receptors.[6] Nalbuphine acts as an antagonist at the µ-opioid receptor and an agonist at the κ-opioid receptor.[6][7] Pentazocine is a partial agonist at the µ-opioid receptor and a full agonist at the κ-opioid receptor.[6] The analgesic effects are primarily mediated through their agonist activity at the κ-opioid receptor, while their interaction with the µ-opioid receptor influences their side-effect profile and abuse potential.[8][9]
Caption: Receptor binding profiles of Pentazocine and Nalbuphine.
Experimental Workflow
The typical workflow for a comparative clinical trial of analgesics involves several key stages, from patient recruitment to data analysis, ensuring the objectivity and reliability of the findings.
Caption: A generalized workflow for a comparative analgesic clinical trial.
References
- 1. scribd.com [scribd.com]
- 2. ijbcp.com [ijbcp.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the analgesic effects of intravenous nalbuphine and pentazocine in patients with postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nalbuphine and pentazocine in an opioid-benzodiazepine sedative technique: a double-blind comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. iasp-pain.org [iasp-pain.org]
- 8. Negative modulation of spinal κ-opioid receptor-mediated antinociception by the µ-opioid receptor at selective doses of (−)-pentazocine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
A Comparative Analysis of Butorphanol and Pentazocine Hydrochloride in Post-Operative Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of butorphanol (B1668111) and pentazocine (B1679294) hydrochloride for the management of post-operative pain, supported by experimental data from clinical trials. The information is intended to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these two analgesic agents.
Executive Summary
Butorphanol and pentazocine hydrochloride are both mixed agonist-antagonist opioids used for the relief of moderate to severe pain. Clinical evidence suggests that butorphanol generally offers a more rapid onset of action and a longer duration of analgesia compared to pentazocine. While both drugs exhibit a ceiling effect for respiratory depression, a common concern with opioid analgesics, butorphanol appears to be a more potent analgesic on a milligram-for-milligram basis. The side effect profiles of both drugs are comparable, with sedation and dizziness being the most frequently reported adverse events.
Data Presentation
The following tables summarize quantitative data from comparative clinical studies.
Table 1: Analgesic Efficacy
| Parameter | Butorphanol | This compound | Source(s) |
| Dosage (Intramuscular) | 2 mg / 4 mg | 60 mg | [1][2] |
| Time to Peak Analgesic Effect | ~30 minutes | ~60 minutes | [1][2] |
| Duration of Analgesia | Appeared somewhat longer, though not always statistically significant | - | [1][2] |
| Relative Potency (IM) | Approximately 16-20 times more potent than pentazocine | - | [3][4] |
| Pain Relief at 10 minutes (4mg Butorphanol vs 60mg Pentazocine) | Significantly greater (P < .05) | - | [1] |
| Pain Relief at 20 & 30 minutes (2mg & 4mg Butorphanol vs 60mg Pentazocine) | Significantly better | - | [1] |
Table 2: Adverse Effects
| Adverse Effect | Butorphanol | This compound | Source(s) |
| Common Side Effects | Sleepiness, Dizziness | Sleepiness, Dizziness | [1] |
| Incidence of Side Effects | No significant difference between treatment groups | No significant difference between treatment groups | [1] |
Experimental Protocols
The clinical trials cited in this guide predominantly employed a randomized, double-blind, comparative study design to minimize bias. A typical experimental protocol for evaluating the efficacy and safety of these analgesics in a post-operative pain model is as follows:
1. Patient Selection:
-
Inclusion criteria typically involve adult patients experiencing moderate to severe pain following a specific surgical procedure.
-
Exclusion criteria would include patients with a history of opioid dependence, significant renal or hepatic impairment, or known hypersensitivity to the study drugs.
2. Randomization and Blinding:
-
Patients are randomly assigned to receive either butorphanol, pentazocine, or a placebo.
-
The study is double-blinded, meaning neither the patients nor the investigators administering the drug and assessing the outcomes know which treatment is being given.
3. Drug Administration:
-
The study drugs are administered via a specified route, most commonly intramuscularly, at predetermined doses.
4. Pain Assessment:
-
Pain intensity is assessed at baseline (before drug administration) and at regular intervals post-administration (e.g., 15, 30, 60, 120, 180, and 240 minutes).
-
The most common tool for pain assessment is the Visual Analog Scale (VAS) .[5][6][7][8] The VAS is a 100mm line on which patients mark their pain intensity, with 0mm representing "no pain" and 100mm representing the "worst pain imaginable".[5][6]
5. Efficacy and Safety Monitoring:
-
Primary efficacy endpoints often include the sum of pain intensity differences (SPID) and total pain relief (TOPAR) scores.
-
Secondary endpoints may include the time to onset of analgesia, duration of analgesia (time to remedication), and global assessment of the treatment by both the patient and the investigator.
-
Adverse events are systematically recorded throughout the study period, with particular attention to common opioid-related side effects such as sedation, dizziness, nausea, and respiratory depression.
Mandatory Visualization
Signaling Pathways
The analgesic and side effects of butorphanol and pentazocine are mediated through their interaction with opioid receptors, primarily the mu (µ) and kappa (κ) receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
Caption: Mu-Opioid Receptor Signaling Pathway.
Caption: Kappa-Opioid Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing butorphanol and pentazocine in a post-operative pain model.
Caption: Post-Operative Pain Model Experimental Workflow.
References
- 1. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apicareonline.com [apicareonline.com]
- 3. Butorphanol: a double-blind comparison with pentazocine in post-operative patients with moderate to severe pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butorphanol and pentazocine in patients with severe postoperative pain | Semantic Scholar [semanticscholar.org]
- 5. Beyond measurement: a deep dive into the commonly used pain scales for postoperative pain assessment [epain.org]
- 6. sira.nsw.gov.au [sira.nsw.gov.au]
- 7. A descriptive study of the use of visual analogue scales and verbal rating scales for the assessment of postoperative pain in orthopedic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring acute postoperative pain using the visual analog scale: the minimal clinically important difference and patient acceptable symptom state - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentazocine and Opioid Immunoassays: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of pentazocine (B1679294) in commonly used opioid immunoassays. The data presented is intended to assist researchers and clinicians in interpreting screening results and understanding the limitations of these assays when pentazocine is a potential analyte.
Pentazocine is a synthetically-prepared benzomorphan (B1203429) derivative with mixed opioid agonist-antagonist activity. Its structural difference from morphine and other naturally occurring opiates can lead to variable and often low cross-reactivity in standard opiate immunoassays, which are typically designed to detect morphine and codeine. This lack of cross-reactivity can result in false-negative screening results for pentazocine use.
Quantitative Cross-Reactivity Data
The following table summarizes the available data on the cross-reactivity of pentazocine with various opioid immunoassays. It is important to note that many standard opiate immunoassays do not list pentazocine in their cross-reactivity tables, suggesting that it is not a significant cross-reactant at clinically relevant concentrations.
| Immunoassay | Target Analyte(s) | Pentazocine Concentration to Produce Positive Result | Cross-Reactivity (%) |
| CEDIA™ Heroin Metabolite (6-AM) Assay | 6-Acetylmorphine (B159328) | 35,000 ng/mL | <0.03% (relative to 6-AM cutoff of 10 ng/mL) |
| Siemens EMIT® II Plus Opiate Assay | Morphine, Codeine | No significant cross-reactivity reported; not listed in manufacturer's cross-reactivity data. | Not Applicable |
| Thermo Scientific™ DRI™ Opiate Assay | Morphine, Codeine | No significant cross-reactivity reported; not listed in manufacturer's cross-reactivity data. | Not Applicable |
| Thermo Scientific™ CEDIA™ Opiate Assay | Morphine, Codeine | No significant cross-reactivity reported; not listed in manufacturer's cross-reactivity data. | Not Applicable |
Note: The cross-reactivity percentage for the CEDIA™ Heroin Metabolite (6-AM) Assay is calculated relative to the assay's cutoff for 6-acetylmorphine (10 ng/mL). The fact that a high concentration of pentazocine is required to trigger a positive result indicates very low cross-reactivity. For the general opiate immunoassays, the absence of pentazocine in the manufacturers' extensive cross-reactivity lists is strong evidence of negligible interaction. Synthetic opioids like pentazocine often require specifically designed immunoassays for effective screening.
Experimental Protocols
Determining Immunoassay Cross-Reactivity
The general methodology for determining the cross-reactivity of a compound in a competitive immunoassay is as follows:
-
Preparation of Stock Solution: A concentrated stock solution of the test compound (e.g., pentazocine) is prepared in a suitable solvent such as methanol (B129727) or deionized water.
-
Preparation of Spiked Samples: The stock solution is serially diluted into drug-free human urine to create a range of concentrations.
-
Immunoassay Analysis:
-
The immunoassay analyzer is calibrated according to the manufacturer's instructions.
-
Control samples (positive and negative) are run to ensure the assay is performing correctly.
-
The series of spiked urine samples are then analyzed.
-
-
Determination of Cross-Reactivity: The concentration of the test compound that produces a result equivalent to the assay's cutoff calibrator is determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (Cutoff Concentration of Target Analyte / Concentration of Cross-Reactant to Produce Cutoff Response) x 100
Visualizations
The following diagrams illustrate the underlying principles of opioid signaling, immunoassay technology, and the logic of cross-reactivity.
Caption: Simplified Opioid Receptor Signaling Pathway.
Caption: Competitive Immunoassay Workflow.
Caption: Cross-Reactivity Leading to a False-Positive Result.
A Comparative Guide to Stability-Indicating HPLC Methods for Pentazocine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical compounds is a critical aspect of quality control. This guide provides a detailed comparison of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for Pentazocine hydrochloride against alternative analytical techniques, supported by experimental data and detailed protocols.
This compound, a potent analgesic, is susceptible to degradation under various environmental conditions. A stability-indicating analytical method is crucial to separate the intact drug from its degradation products, thereby ensuring the safety and efficacy of the pharmaceutical formulation. This guide delves into a conventional Reverse Phase HPLC (RP-HPLC) method and compares its performance with a two-dimensional HPLC (2D-HPLC) method and a High-Performance Thin-Layer Chromatography (HPTLC) method.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. The following tables summarize the performance characteristics of the three compared methods for the analysis of this compound.
| Method Validation Parameter | RP-HPLC Method | 2D-HPLC Method | HPTLC Method |
| Linearity Range | 500 - 2500 µg/mL | 10 - 150 µg/L | Not explicitly found |
| Correlation Coefficient (r²) | > 0.999 | 0.998 | > 0.99 |
| Limit of Detection (LOD) | 0.097 µg/mL[1] | 1.58 µg/L | 0.670 µ g/spot |
| Limit of Quantitation (LOQ) | 0.322 µg/mL[1] | 4.79 µg/L | 2.030 µ g/spot |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 100.1%[2] | Not explicitly found |
| Precision (%RSD) | < 2.0% | Intra-day: 1.02% - 4.20%Inter-day: 1.27% - 4.82% | < 2.0% |
| Specificity | Well-resolved peaks from degradants[1] | Excellent selectivity from excipients and degradants | Good separation of spots |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following sections outline the experimental protocols for the compared techniques.
Validated Stability-Indicating RP-HPLC Method
This method is designed for the routine quality control analysis of this compound in pharmaceutical formulations.
Chromatographic Conditions:
-
Column: Intersil ODS C18 (250 x 4.6 mm, 5.0 µm)
-
Mobile Phase: 30% Orthophosphoric acid buffer (pH adjusted to 3.0 with NaOH) : 70% Methanol
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Runtime: 10 minutes
Forced Degradation Study: Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[3] The drug product is subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 30 minutes.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
Alternative Method 1: 2D-HPLC
Two-dimensional HPLC offers enhanced resolution and selectivity, which is particularly useful for complex mixtures.
Chromatographic Conditions:
-
Column 1: C18 (250 x 4.6 mm, 5 µm)
-
Column 2: C18 (100 x 2.1 mm, 5 µm)
-
Mobile Phase: 45% Acetonitrile and 55% Water with 0.1% Phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
Alternative Method 2: HPTLC
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective alternative.
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 glass plates
-
Mobile Phase: Cyclohexane : Toluene : Diethylamine (15:3:2, v/v/v)
-
Detection: Densitometric scanning at 254 nm
Visualizing the Method Validation Workflow and Degradation Pathways
To better understand the processes involved in validating a stability-indicating HPLC method and the potential degradation of this compound, the following diagrams are provided.
Caption: Workflow for the validation of a stability-indicating HPLC method.
Caption: Potential forced degradation pathways of this compound.
Disclaimer: The specific chemical structures of the degradation products of this compound were not explicitly identified in the reviewed literature. Elucidation of these structures would require advanced analytical techniques such as LC-MS/MS and NMR. The diagram above represents a generalized pathway based on the types of stress conditions applied.
References
Comparative Analysis of Pentazocine and Tramadol for Visceral Pain Management
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of pentazocine (B1679294) and tramadol (B15222), two centrally acting analgesics, with a specific focus on their application in visceral pain. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comparative look at their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.
Introduction
Visceral pain, originating from internal organs, is a complex and challenging condition to manage. Its diffuse nature and association with significant autonomic responses necessitate effective analgesic strategies. Pentazocine and tramadol are two widely utilized opioids for moderate to severe pain, yet they possess distinct pharmacological profiles that influence their efficacy and suitability for different pain types, including visceral pain. Pentazocine is a mixed agonist-antagonist opioid, primarily acting as a kappa-opioid receptor (KOR) agonist and a weak mu-opioid receptor (MOR) antagonist or partial agonist[1][2]. In contrast, tramadol exhibits a dual mechanism: it is a weak MOR agonist, and it also inhibits the reuptake of serotonin (B10506) and norepinephrine (B1679862), thereby enhancing descending inhibitory pain pathways[3][4][5]. This guide synthesizes experimental data to compare these two compounds objectively.
Comparative Efficacy and Receptor Profiles
Quantitative data from preclinical and clinical studies are crucial for understanding the relative potency and receptor engagement of these drugs. The following tables summarize key comparative metrics.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Mu-Opioid Receptor (MOR) | Kappa-Opioid Receptor (KOR) | Delta-Opioid Receptor (DOR) |
| (-)-Pentazocine | 3.2[6] | 7.6[6] | 62[6] |
| Tramadol | > 100 (12,486)[7] | Data Not Available | Data Not Available |
| O-desmethyl-tramadol (M1) | 3.359[7] | Data Not Available | Data Not Available |
Lower Ki values indicate higher binding affinity. Tramadol itself has very low affinity for the MOR, but its primary active metabolite, M1, has a significantly higher affinity[3][7]. Pentazocine shows strong affinity for both KOR and MOR[6].
Table 2: Efficacy in Visceral Pain Models (Acetic Acid-Induced Writhing Test)
| Drug | Dosage | % Inhibition of Writhing | Species | Reference |
| Pentazocine | 2 mg/kg (i.p.) | Significant Inhibition | Mice | [8] |
| Tramadol | 5 mg/kg (p.o.) | Significant Reduction | Mice | [9] |
Direct comparative studies using identical protocols are limited, but individual studies show both drugs are effective in this standard visceral pain model[8][9]. The acetic acid-induced writhing test is a common preclinical model for assessing the efficacy of analgesics against visceral pain[10][11].
Mechanisms of Action: Signaling Pathways
The analgesic effects of pentazocine and tramadol are initiated by different primary receptor interactions, leading to distinct downstream signaling cascades that ultimately reduce pain perception.
Pentazocine's Mechanism: Pentazocine's efficacy in visceral pain is strongly linked to its agonist activity at the kappa-opioid receptor (KOR)[12][13]. Studies using MOR knockout mice have shown that while MOR is crucial for pentazocine's effect on somatic pain, KOR activation is pivotal for its visceral analgesic properties[12][13]. KOR activation on presynaptic terminals of nociceptive neurons inhibits neurotransmitter release by reducing calcium influx and increasing potassium efflux, leading to hyperpolarization.
Tramadol's Dual Mechanism: Tramadol's analgesic action is multifaceted. It acts as a weak agonist at the mu-opioid receptor (MOR), but a significant portion of its effect is attributed to its active metabolite, O-desmethyl-tramadol (M1), which has a much higher affinity for MOR[3][7]. Additionally, tramadol inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) in the central nervous system[5][14][15]. This action enhances the activity of descending inhibitory pathways from the brainstem to the spinal cord, which suppresses the transmission of pain signals.
Experimental Protocols
The evaluation of analgesics for visceral pain often relies on standardized preclinical models. The acetic acid-induced writhing test is a cornerstone of this research.
Protocol: Acetic Acid-Induced Writhing Test
This protocol outlines a typical procedure for comparing the antinociceptive effects of pentazocine and tramadol in a mouse model of visceral pain.
-
Animals: Male Swiss albino mice (20-30g) are used. Animals are acclimatized to laboratory conditions for at least one week before the experiment. They are housed in groups with free access to food and water, except for a brief fasting period before drug administration.
-
Grouping and Administration:
-
Group I (Control): Receives the vehicle (e.g., normal saline) intraperitoneally (i.p.).
-
Group II (Positive Control): Receives a standard non-opioid analgesic like Piroxicam (10 mg/kg, i.p.)[8].
-
Group III (Pentazocine): Receives Pentazocine (e.g., 2 mg/kg, i.p.)[8].
-
Group IV (Tramadol): Receives Tramadol (e.g., 5 mg/kg, orally or i.p.)[9][16].
-
Drugs are typically administered 30 minutes before the induction of writhing[8].
-
-
Induction of Visceral Pain: A 0.7% to 1% solution of acetic acid is injected intraperitoneally (volume typically 1 mL per 100g body weight) to induce a characteristic writhing response[8][10]. This response includes abdominal constrictions and stretching of the hind limbs, which are quantifiable indicators of visceral pain[10][11].
-
Data Collection and Analysis:
-
Immediately after acetic acid injection, mice are placed in an observation chamber.
-
The number of writhes is counted for a set period, usually 10-30 minutes[8][11].
-
The percentage inhibition of writhing is calculated for each group relative to the control group using the formula: % Inhibition = ((Mean Writhes in Control - Mean Writhes in Test Group) / Mean Writhes in Control) * 100
-
Statistical significance is determined using appropriate tests, such as ANOVA followed by a post-hoc test.
-
Side Effect Profile and Clinical Considerations
While both drugs are effective analgesics, their side effect profiles differ, which is a critical consideration in drug development and clinical application.
-
Pentazocine: As a mixed agonist-antagonist, it has a ceiling effect on respiratory depression, which can be a safety advantage over pure MOR agonists[4][17]. However, its KOR agonist activity can lead to psychotomimetic effects such as dysphoria and hallucinations, particularly at higher doses[4][17].
-
Tramadol: Common side effects include nausea, dizziness, and sedation[3]. A more significant risk associated with tramadol is its potential to lower the seizure threshold and to cause serotonin syndrome, especially when co-administered with other serotonergic drugs like SSRIs or SNRIs[14][15][18].
In clinical comparisons for postoperative pain, tramadol has often been found to provide more potent or longer-lasting analgesia than pentazocine, though results can vary depending on the type of surgery and dosage[19][20].
Conclusion
Pentazocine and tramadol offer distinct approaches to managing visceral pain. Pentazocine's efficacy is driven primarily by its interaction with the kappa-opioid receptor, a mechanism that is particularly relevant for visceral nociception[12][21]. Tramadol leverages a dual mechanism involving weak mu-opioid agonism and monoamine reuptake inhibition, providing broad-spectrum analgesia[3][4].
For drug development professionals, the choice between targeting the KOR pathway, as with pentazocine, or a multimodal approach, as with tramadol, depends on the desired balance between efficacy and side effect profile. Pentazocine's mechanism may offer a more targeted approach for visceral pain, while tramadol's dual action may be beneficial for mixed pain states. Future research should focus on direct, dose-response comparisons in validated visceral pain models to further delineate the therapeutic potential of these two compounds.
References
- 1. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. ijisrt.com [ijisrt.com]
- 5. Serotonin and Norepinephrine Transporter Occupancy of Tramadol in Nonhuman Primate Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
- 8. ajol.info [ajol.info]
- 9. researchgate.net [researchgate.net]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. youtube.com [youtube.com]
- 12. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. innovationscns.com [innovationscns.com]
- 15. researchgate.net [researchgate.net]
- 16. Isobolographic analysis of interaction between cyclooxygenase inhibitors and tramadol in acetic acid-induced writhing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. droracle.ai [droracle.ai]
- 19. researchgate.net [researchgate.net]
- 20. Analgesic activity of tramadol and pentazocine in postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Peripheral kappa-opioid agonists for visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Pentazocine and ketorolac for analgesia
In the landscape of pain management, the choice between different classes of analgesics is a critical decision for clinicians and researchers. This guide provides a detailed, evidence-based comparison of two commonly used analgesics: pentazocine (B1679294), a synthetic opioid, and ketorolac (B1673617), a non-steroidal anti-inflammatory drug (NSAID). This comparison is intended for researchers, scientists, and drug development professionals, offering a concise overview of their relative performance based on available clinical data.
Quantitative Comparison of Analgesic Properties
A head-to-head comparison of pentazocine and ketorolac reveals distinct profiles in terms of their onset of action, duration of analgesia, and side effect profiles. The following table summarizes key quantitative data from a comparative study in postoperative pain management.
| Parameter | Pentazocine | Ketorolac | Source |
| Route of Administration | Intramuscular (IM) | Intramuscular (IM) | |
| Dosage | 30 mg | 30 mg | |
| Onset of Analgesia | 20% of patients within 15 minutes | 80% of patients within 15 minutes | |
| 40% of patients between 15-30 minutes | 20% of patients between 15-30 minutes | ||
| 30% of patients between 30-45 minutes | |||
| Duration of Analgesia | 60% of cases for 3 to 6 hours | 80% of cases for 3 to 6 hours | |
| 30% of cases for 6 to 9 hours | |||
| 10% of cases for 9 to 12 hours | |||
| Adverse Effects | Nausea, vomiting, drowsiness more frequent | Minimal side effects | |
| Withdrawals due to Adverse Reactions (Cancer Pain Study) | Significantly higher than ketorolac (p < 0.005) | Significantly lower than pentazocine (p < 0.005) | [1] |
Experimental Protocols
The data presented above is primarily derived from a clinical study comparing the analgesic effects of diclofenac (B195802) sodium, pentazocine, and ketorolac in postoperative pain.
Study Design: A clinical comparative study was conducted at Government General Hospital and Basaveshwara Teaching and General Hospital, Gulbarga.
Patient Population: The study included 150 adult patients (ASA grade 1, aged 20-60 years) scheduled for surgery below the umbilicus (abdominal, non-abdominal, orthopedic, obstetric, and gynecologic procedures). Patients were randomly assigned to one of three groups of 50.
Dosing and Administration: A single intramuscular dose of either 30 mg pentazocine or 30 mg ketorolac was administered when the patient requested medication for pain relief post-surgery.
Pain Assessment: The onset of analgesia was observed every 5 minutes until the patient reported pain relief. The duration of analgesia was also recorded. Pain intensity was assessed using a Visual Analogue Scale (VAS).
Another key study evaluated the efficacy of oral ketorolac versus oral pentazocine in cancer pain.
Study Design: A randomized, double-blind trial was conducted.[1]
Patient Population: The study included 40 patients with moderate to severe cancer pain.[1]
Dosing and Administration: Twenty patients were treated with 10 mg of ketorolac orally every 6 hours, and 20 patients received 50 mg of pentazocine orally every 6 hours for up to 7 days.[1]
Efficacy and Adverse Events: The study recorded reductions in pain severity and noted withdrawals due to adverse reactions.[1]
Mechanisms of Action: A Visualized Comparison
The analgesic effects of pentazocine and ketorolac are attributable to their distinct mechanisms of action. Pentazocine acts on opioid receptors in the central nervous system, while ketorolac inhibits the production of prostaglandins, which are key mediators of pain and inflammation.
Caption: Comparative Signaling Pathways of Pentazocine and Ketorolac in Analgesia.
Concluding Remarks
The choice between pentazocine and ketorolac for analgesia depends on the clinical context. Ketorolac demonstrates a significantly faster onset of action, making it a preferable option for the immediate relief of postoperative pain. While both drugs can provide analgesia for a similar duration in a majority of cases, pentazocine may offer longer relief for a subset of patients. However, pentazocine is associated with a higher incidence of side effects such as nausea, vomiting, and drowsiness. In the context of cancer pain, ketorolac was found to be as effective as pentazocine with a significantly better tolerability profile, leading to fewer treatment withdrawals.[1] For researchers and drug development professionals, these findings highlight the distinct clinical profiles of these two analgesics and underscore the importance of considering both efficacy and tolerability when selecting or developing pain management therapies.
References
The Dichotomous Dance of Pentazocine and Naloxone: An In Vivo Comparative Guide
A deep dive into the in vivo interaction of pentazocine (B1679294) and naloxone (B1662785) reveals a purposefully designed interplay, crucial for balancing therapeutic analgesic effects with the mitigation of abuse potential. This guide provides a comprehensive comparison of their combined action, supported by experimental data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.
The combination of pentazocine, a mixed agonist-antagonist opioid analgesic, with naloxone, a pure opioid antagonist, is a classic example of formulation design to prevent misuse. When administered orally, pentazocine provides effective relief for moderate to severe pain. The addition of a small dose of naloxone does not interfere with this therapeutic action due to naloxone's extensive first-pass metabolism in the liver, resulting in poor bioavailability. However, should the tablet be crushed and injected in an attempt at abuse, the naloxone becomes systemically available and effectively antagonizes the opioid effects of pentazocine, thereby reducing its abuse liability.
Quantitative Analysis of Preclinical Efficacy
Preclinical studies in animal models have been instrumental in establishing the optimal ratio and efficacy of the pentazocine-naloxone combination. Key findings from analgesic assays are summarized below.
| Experimental Model | Species | Treatment Groups | Key Findings | Reference |
| Randall-Selitto Test | Rat | Pentazocine alone (oral), Pentazocine/Naloxone (100:1, oral), Pentazocine/Naloxone (100:1, parenteral) | The 100:1 oral combination was equivalent in analgesic effect to pentazocine alone. The parenteral combination showed little to no analgesia. | [1] |
| Hypertonic Saline Writhing Test | Rat | Pentazocine alone (oral), Pentazocine/Naloxone (100:1, oral), Pentazocine/Naloxone (100:1, parenteral) | Oral administration of the combination maintained the analgesic effect of pentazocine. Parenteral administration of the combination suppressed pentazocine's activity. | [1] |
Clinical Insights into Efficacy and Withdrawal
Clinical studies in human subjects have further elucidated the interaction between pentazocine and naloxone, particularly in the context of opioid dependence.
| Study Population | Treatments Administered (Intramuscular) | Key Subjective and Physiological Effects | Reference |
| Opioid-dependent volunteers (maintained on methadone) | Pentazocine (45 and 60 mg), Naloxone (0.1 and 0.2 mg), Morphine (20, 40, and 60 mg), Placebo | Pentazocine: Precipitated a non-dose-dependent withdrawal syndrome, with symptoms of confusion and dysphoria. Naloxone: Precipitated a dose-related opioid withdrawal syndrome and was consistently identified as an antagonist. Morphine: Produced characteristic mu-agonist effects. | [2] |
| Patients with postoperative pain | Pentazocine (25 mg) with Acetaminophen (650 mg) | The combination was significantly superior to placebo and equivalent to other active analgesic combinations (acetaminophen/codeine and acetaminophen/propoxyphene). | [3] |
Experimental Protocols
Randall-Selitto Test (Mechanical Nociception)
This test measures the response threshold to mechanical pressure.
-
Apparatus: An analgesy-meter that applies a linearly increasing mechanical force to the animal's paw.
-
Procedure:
-
The animal, typically a rat, is gently restrained.
-
The device's blunt conical tip is applied to the dorsal surface of the hind paw.
-
Pressure is gradually increased until the animal exhibits a withdrawal response (e.g., paw flick or vocalization).
-
The force (in grams) at which the withdrawal occurs is recorded as the pain threshold. A cut-off pressure is pre-determined to prevent tissue damage.
-
Measurements are taken before and at various time points after drug administration.
-
Acetic Acid-Induced Writhing Test (Visceral Nociception)
This test assesses visceral pain by inducing a characteristic stretching and writhing behavior.
-
Procedure:
-
Mice are administered the test substance (e.g., pentazocine, naloxone, or their combination) via the intended route (oral or parenteral).
-
After a set pre-treatment time, a dilute solution of acetic acid is injected intraperitoneally.
-
Each animal is then placed in an individual observation chamber.
-
The number of writhes (a specific posture characterized by abdominal constriction and extension of the hind limbs) is counted for a defined period (e.g., 10-20 minutes).[4][5][6]
-
A reduction in the number of writhes compared to a control group indicates an analgesic effect.[4][7]
-
Hot Plate Test (Thermal Nociception)
This method evaluates the response to a thermal pain stimulus.[1][8][9][10]
-
Apparatus: A metal plate that is maintained at a constant, noxious temperature (e.g., 55°C). The animal is confined to the surface by a clear cylindrical wall.[1][8]
-
Procedure:
-
The animal is placed on the heated surface of the plate.
-
The latency to a nocifensive response, such as licking a hind paw or jumping, is recorded.[1]
-
A cut-off time is established to prevent tissue injury.
-
An increase in the response latency after drug administration signifies analgesia.
-
Signaling Pathways and Mechanisms of Interaction
The interaction between pentazocine and naloxone is rooted in their distinct profiles at opioid receptors, which are G-protein coupled receptors (GPCRs).
Pentazocine acts as an agonist at the kappa-opioid receptor (KOR) and a partial agonist or weak antagonist at the mu-opioid receptor (MOR).[11][12] KOR activation by pentazocine, through coupling to inhibitory G-proteins (Gi/o), leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in analgesia.[11][13][14]
Naloxone is a non-selective, competitive antagonist at opioid receptors, with the highest affinity for the mu-opioid receptor (MOR).[15][16][17] When present, naloxone occupies the MOR, preventing agonists like pentazocine from binding and initiating a signaling cascade. This blockade of the MOR is the basis for its use in reversing opioid overdose and, in this combination product, for deterring intravenous abuse.[15][16][17]
The logical workflow for the intended use and abuse deterrence of the pentazocine/naloxone combination is outlined below.
References
- 1. Hot plate test - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Postoperative pain relief with pentazocine and acetaminophen: comparison with other analgesic combinations and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. ajol.info [ajol.info]
- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Hot plate test [panlab.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 14. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
Sex Differences in Analgesic Response to Pentazocine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The analgesic efficacy of pentazocine (B1679294) hydrochloride, a synthetic opioid agonist-antagonist, has been observed to vary between sexes, a critical consideration in clinical pain management and pharmaceutical research. This guide provides a comprehensive comparison of the scientific literature on sex-related differences in the analgesic response to pentazocine, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and study designs.
Quantitative Comparison of Analgesic Efficacy
The analgesic response to pentazocine exhibits notable divergence between males and females across different pain models. Human studies have yielded conflicting results, with some indicating a female advantage in clinical pain settings, while others report no significant sex differences in experimental pain models. In contrast, animal studies consistently suggest a greater analgesic effect in males.
| Study Type | Pain Model | Key Findings | Male Response | Female Response | Reference |
| Human Clinical Trial | Post-operative dental pain | Pentazocine produced significantly greater analgesia in females. | Less analgesia | Greater analgesia | [1] |
| Human Clinical Trial | Experimental pain (heat, pressure, ischemic) | No significant sex differences in pentazocine analgesia were observed. | N/A | N/A | [2] |
| Human Genetic Study | Not specified | Women with a specific variant of the MC1R gene (associated with red hair) experienced greater analgesia. | N/A | Enhanced analgesia (in a subgroup) | [3] |
| Human Psychological Study | Experimental pain | Psychological factors such as positive affect and catastrophizing predicted analgesic response in men, but not in women. | Analgesic response influenced by psychological factors | Analgesic response not significantly influenced by the same psychological factors | [4][5] |
| Animal (Rat) Study | Thermal nociception | Pentazocine was more potent and produced a greater maximal analgesic effect in males. The magnitude of this difference varied between rat strains. | More potent and greater maximal effect | Less potent and lower maximal effect | [6] |
| Animal (Mouse) Study | Hot-plate and writhing tests | Pentazocine demonstrated more potent antinociception in male mice. | More potent antinociception | Less potent antinociception | [7] |
Experimental Protocols
Understanding the methodologies of key studies is crucial for interpreting the divergent findings. Below are detailed protocols from pivotal human and animal experiments.
Human Study: Post-Operative Dental Pain Model[1]
-
Objective: To investigate gender differences in the analgesic effect of pentazocine in a clinical pain setting.
-
Participants: 10 females and 8 males who had undergone surgery for the removal of impacted third molars.
-
Intervention: Administration of pentazocine for post-operative pain.
-
Pain Assessment: Not explicitly detailed in the abstract, but typically involves self-reported pain intensity scales (e.g., Visual Analog Scale or Numeric Rating Scale) at multiple time points post-administration.
-
Key Outcome Measure: Comparison of the overall analgesic effect between male and female participants.
Human Study: Experimental Pain Models[2]
-
Objective: To determine the analgesic effects of intravenous pentazocine in healthy volunteers using multiple experimental pain models.
-
Participants: 41 healthy women and 38 healthy men.
-
Study Design: A double-blind, placebo-controlled, crossover study.
-
Intervention: Intravenous administration of pentazocine (0.5 mg/kg) and saline on separate days in a counterbalanced order.
-
Pain Models:
-
Heat Pain: Assessed using a thermal stimulator.
-
Pressure Pain: Measured with a pressure algometer.
-
Ischemic Pain: Induced by the submaximal effort tourniquet procedure.
-
-
Procedure: Pain responses were assessed before and after the administration of both pentazocine and saline.
-
Key Outcome Measures: Changes in pain threshold and tolerance from pre- to post-infusion for each pain modality, compared between sexes.
Animal Study: Thermal Nociceptive Assay in Rats[6]
-
Objective: To examine sex differences in the antinociceptive effects of (-)-pentazocine in different rat strains.
-
Animals: Male and female rats from four different strains (e.g., F344, Wistar).
-
Drug Administration: Systemic administration of (-)-pentazocine.
-
Nociceptive Assay: A thermal nociceptive test, likely a hot-plate or tail-flick test, where the latency to a nocifensive response (e.g., paw lick, tail withdrawal) is measured.
-
Key Outcome Measures: Potency (ED50) and maximal possible effect (%MPE) of (-)-pentazocine were compared between males and females of each strain.
Visualizing the Mechanisms and Methods
To further elucidate the complex interplay of factors influencing the analgesic response to pentazocine, the following diagrams illustrate the primary signaling pathway and a typical experimental workflow.
Conclusion
The analgesic response to pentazocine hydrochloride is subject to significant sex-specific variations. While human studies in clinical settings suggest a potential for greater efficacy in females[1], experimental pain models have not consistently replicated this finding[2]. This discrepancy may be attributable to differences in pain type, psychological factors, and genetic predispositions[3][4][5]. In contrast, preclinical animal models consistently demonstrate a male advantage in pentazocine-induced analgesia[6][7]. These findings underscore the importance of considering sex as a biological variable in both preclinical and clinical pain research. For drug development professionals, these sex-related differences highlight the need for stratified analyses in clinical trials to optimize pain management strategies for both men and women. Further research is warranted to elucidate the precise molecular and physiological mechanisms underlying these sex-dependent responses to pentazocine.
References
- 1. Gender difference in analgesic response to the kappa-opioid pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental pain models reveal no sex differences in pentazocine analgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gender, genetics, and analgesia: understanding the differences in response to pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sex-related psychological predictors of baseline pain perception and analgesic responses to pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Binding Affinities: Pentazocine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the receptor binding affinities of pentazocine (B1679294) and its key benzomorphan (B1203429) analogs. The data presented herein, derived from various experimental studies, offers insights into the structure-activity relationships of these compounds at opioid and sigma receptors. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for the cited binding assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the underlying mechanisms.
Quantitative Receptor Binding Affinities
The following tables summarize the equilibrium dissociation constants (Ki) of pentazocine and its analogs for the mu (µ), kappa (κ), and delta (δ) opioid receptors, as well as the sigma-1 (σ1) receptor. Lower Ki values indicate higher binding affinity. It is important to note that direct comparisons between studies should be made with caution, as experimental conditions such as radioligand, tissue preparation, and cell line can influence the results.
Table 1: Receptor Binding Affinities (Ki, nM) of Pentazocine Enantiomers
| Compound | µ-Opioid | κ-Opioid | δ-Opioid | σ1-Receptor |
| (-)-Pentazocine | 3.2[1] | 7.6[1] | 62[1] | 40[2] |
| (+)-Pentazocine | - | - | - | 1.62 - 2.34[3] |
Table 2: Receptor Binding Affinities (Ki, nM) of Pentazocine Analogs
| Compound | µ-Opioid | κ-Opioid | δ-Opioid | σ1-Receptor |
| Cyclazocine (racemic) | 0.48 (α-isomer)[4] | High Affinity[5] | - | High Affinity ((+)-isomer)[5] |
| Ethylketocyclazocine (EKC) | 3.1[6] | 1.0[6] | >20,000[6] | - |
| Ketocyclazocine (B1261024) | - | High Affinity[7] | - | - |
| Phenazocine | High Affinity[8] | High Affinity[8] | - | High Affinity[8] |
| Metazocine | Mixed Agonist-Antagonist[9] | High-Efficacy Agonist[9] | - | High Affinity[9] |
| Zenazocine | - | - | - | - |
| 3'-(-)-Iodopentazocine | Lost Affinity[2] | - | - | 8[2] |
Note: A dash (-) indicates that data was not available in the searched literature.
Experimental Protocols: Radioligand Binding Assay
The following is a representative protocol for a competitive radioligand binding assay, a common method used to determine the binding affinity of a test compound.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., pentazocine analog) for a specific receptor (e.g., µ-opioid receptor).
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human receptor of interest (e.g., CHO-hMOR cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-DAMGO for µ-opioid receptor, [³H]-(+)-pentazocine for σ1 receptor).
-
Test Compound: The unlabeled pentazocine analog at various concentrations.
-
Non-specific Binding Control: A high concentration of a standard unlabeled ligand to saturate all specific binding sites (e.g., naloxone (B1662785) for opioid receptors).
-
Assay Buffer: Typically a Tris-HCl buffer at physiological pH.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thawed cell membranes are resuspended in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
Data Analysis:
-
Specific Binding Calculation: Specific Binding = Total Binding - Non-specific Binding.
-
Competition Curve Generation: The percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
IC50 Determination: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve using non-linear regression analysis.
-
Ki Calculation: The IC50 value is converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of [125I]3'-(-)-iodopentazocine, a selective sigma 1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity of the enantiomers of alpha- and beta-cyclazocine for binding to the phencyclidine and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Human psychopharmacology of ketocyclazocine as compared with cyclazocine, morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phenazocine - Wikipedia [en.wikipedia.org]
- 9. Metazocine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of Pentazocine Hydrochloride in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of pentazocine (B1679294) hydrochloride, a Schedule IV controlled substance, is a critical component of laboratory safety and regulatory compliance.[1] Adherence to stringent disposal protocols is essential to prevent diversion and environmental contamination. This guide provides a comprehensive overview of the necessary procedures, ensuring that laboratory personnel can manage this process safely and effectively.
Core Disposal Principles for Controlled Substances
Pentazocine hydrochloride must be handled according to the regulations set forth by the Drug Enforcement Administration (DEA). A core principle of its disposal is that it cannot be treated as standard hazardous, biological, or medical waste.[2] The primary objective of DEA-compliant disposal is to render the substance "non-retrievable," meaning it cannot be transformed back into a usable form.[3][4]
Step-by-Step Disposal Procedures
The disposal of this compound involves a series of meticulous steps, from identification to final destruction, all of which must be thoroughly documented.
1. Identification and Segregation of Waste
All forms of this compound waste, including expired or unwanted pure substances, compounded preparations, and contaminated labware with recoverable amounts, must be clearly identified and segregated from other waste streams.[5]
-
Expired or Unwanted Stock: Containers of expired this compound should be clearly labeled as "expired" and remain in a secure, locked cabinet, separate from active inventory.[5][6]
-
Wasted Drugs: This category includes unused tablets, injections, or oral liquids.[7]
-
Non-Recoverable Waste: This refers to residual amounts of the substance remaining in used syringes or vials that cannot be drawn out.[5] Empty vials should have their labels removed or obscured before disposal in a red bag biohazardous waste container.[6]
-
Recoverable Waste: This includes any spillage or broken containers where the substance can be recovered.[6] Such waste must be disposed of according to DEA requirements and should not be discarded in sharps containers, sinks, or with regular trash.[5][6]
2. Initiating the Disposal Process
The licensed researcher is ultimately responsible for the proper disposal of all controlled substances acquired under their DEA registration.[6] The process is typically initiated by contacting the institution's Environmental Health and Safety (EHS) department.[5][7] The EHS department will then coordinate with a DEA-registered reverse distributor.[5][6]
3. The Role of the Reverse Distributor
A reverse distributor is a specialized contractor approved by the DEA to handle and destroy controlled substances.[2][6] Laboratories must not send controlled substances directly to the DEA without prior approval.[6] The reverse distributor manages the entire process of packaging, transport, and final destruction in compliance with all federal and state regulations.[8]
4. Documentation: The Cornerstone of Compliance
Meticulous record-keeping is a legal requirement for the entire lifecycle of a controlled substance, including its disposal.
-
Usage Logs: Any disposal of non-recoverable waste that results in a container's balance becoming zero should be recorded on the usage log.[5]
-
DEA Form 41: While historically used, the current best practice for registrants is to use a reverse distributor, who will be responsible for the appropriate destruction documentation. Registrants should maintain a copy of the reverse distributor's documentation. The DEA recommends contacting the nearest Diversion Field Office for specific instructions.[6]
-
Chain of Custody: When the reverse distributor takes possession of the this compound, they will provide a chain of custody form. A copy of this signed form must be retained with the laboratory's controlled substance records.[5]
Spills and Accidental Breakage
In the event of a spill or breakage of a this compound container, the primary focus is on the safe handling of any recoverable substance. Such incidents do not constitute a "loss" of the controlled substance in the same way as diversion.[6] Any recoverable material must be collected and disposed of following the DEA-compliant procedures outlined above, typically through a reverse distributor.[6]
Unacceptable Disposal Methods
It is imperative to avoid improper disposal methods to prevent environmental contamination and the potential for diversion. Unacceptable practices for recoverable amounts of this compound include:
-
Discarding in regular trash or with non-hazardous waste.[5]
-
Mixing with cat litter or coffee grounds for trash disposal (a method sometimes recommended for household pharmaceutical waste, but not appropriate for laboratory settings).[5][10]
-
Disposal in sharps containers.[5]
Quantitative Data and Experimental Protocols
The disposal of this compound is a procedural process dictated by regulatory requirements rather than experimental protocols with quantitative endpoints. As such, there is no quantitative data to present in a comparative table or specific experimental methodologies to detail. The focus is on adherence to the established DEA and institutional EHS procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. Pentazocine | C19H27NO | CID 441278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Handling Controlled Substances in the Lab | Lab Manager [labmanager.com]
- 3. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. research-compliance.umich.edu [research-compliance.umich.edu]
- 6. unthsc.edu [unthsc.edu]
- 7. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. dea.gov [dea.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Pentazocine Hydrochloride
FOR IMMEDIATE RELEASE
[City, State] – To ensure the safety of laboratory professionals, this bulletin provides essential, immediate safety and logistical information for handling Pentazocine hydrochloride. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe research environment.
This compound is an opioid analgesic that requires careful handling due to its potential health hazards.[1][2][3][4] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation, drowsiness, or dizziness.[2][5][6] Therefore, appropriate PPE is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and irritation.[2] Double gloving is recommended when there is a potential for leaking or splashing.[7][8] |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1 certified | To protect against splashes and dust, which can cause serious eye irritation.[2][9] |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[2] Required when handling powders outside of a containment system.[7] |
| Protective Clothing | Laboratory Coat or Gown | Low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | To protect skin and personal clothing from contamination.[8] |
Note: No specific occupational exposure limit (OEL) for this compound has been established by OSHA, NIOSH, or ACGIH.[10][11] Therefore, adherence to the principle of ALARA (As Low As Reasonably Achievable) is paramount.
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step protocol should be followed:
Experimental Protocol: Safe Handling of this compound
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure a calibrated analytical balance is placed within a chemical fume hood or other ventilated enclosure.[7]
-
Assemble all necessary equipment and PPE before commencing work.
-
Verify that an eyewash station and safety shower are readily accessible.
-
-
Donning PPE:
-
Wash hands thoroughly.
-
Don a laboratory coat or gown.
-
Put on the first pair of gloves.
-
Don a NIOSH-approved respirator.
-
Don safety goggles and a face shield.
-
Put on the second pair of gloves, ensuring the cuffs of the outer gloves are pulled over the sleeves of the gown.[8]
-
-
Handling and Weighing:
-
Conduct all manipulations of powdered this compound within a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.[7]
-
Use dedicated spatulas and weighing papers.
-
Handle the compound gently to avoid generating dust.
-
Immediately close the container after dispensing the required amount.
-
-
Post-Handling:
-
Clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of cleaning materials as hazardous waste.
-
Doff PPE in the reverse order of donning, being careful to avoid self-contamination. The outer pair of gloves should be removed first.
-
Dispose of all disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound
| Waste Stream | Disposal Method |
| Unused or Expired this compound | Utilize a licensed pharmaceutical waste disposal service or a medicine take-back program.[1][12] If not available, flushing down the toilet may be an option for small quantities, but consult local regulations first.[1][3] |
| Contaminated Labware (e.g., weighing papers, pipette tips) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, gown) | Place in a designated, sealed hazardous waste container.[7] |
| Sharps (e.g., needles, syringes) | Dispose of in a puncture-resistant sharps container.[7] |
Note: Always follow your institution's and local regulations for hazardous waste disposal.[13]
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
By implementing these safety measures, research institutions can build a culture of safety and trust, ensuring the well-being of their personnel while advancing scientific discovery.
References
- 1. Pentazocine: MedlinePlus Drug Information [medlineplus.gov]
- 2. lupin.com [lupin.com]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 12. hhs.gov [hhs.gov]
- 13. fda.gov [fda.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
